molecular formula C22H32O2 B1147235 9-cis-Retinol acetate-d5

9-cis-Retinol acetate-d5

カタログ番号: B1147235
分子量: 333.5 g/mol
InChIキー: QGNJRVVDBSJHIZ-UMZQUOGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

9-cis-Retinol acetate-d5, also known as this compound, is a useful research compound. Its molecular formula is C22H32O2 and its molecular weight is 333.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14-/i3D3,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJRVVDBSJHIZ-UMZQUOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C\COC(=O)C)/C)\C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 9-cis-Retinol acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-cis-Retinol acetate-d5, a deuterated analog of a vital Vitamin A derivative. This document offers detailed experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows to support researchers in the fields of drug metabolism, pharmacokinetics, and retinoid signaling.

Introduction

9-cis-Retinol acetate is a synthetic ester of 9-cis-retinol, an isomer of vitamin A. Retinoids, including 9-cis-retinol and its derivatives, are crucial signaling molecules in a variety of biological processes, including vision, immune function, embryonic development, and cell differentiation. The biological effects of retinoids are mediated by nuclear receptors, namely the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). 9-cis-retinoic acid, the oxidized form of 9-cis-retinol, is a high-affinity ligand for RXRs.

The use of stable isotope-labeled compounds, such as this compound, is invaluable in biomedical research. Deuterium-labeled molecules serve as internal standards in quantitative mass spectrometry-based assays, enabling precise tracking and quantification in biological matrices. This guide details a feasible synthetic route to 9-cis-Retinol acetate deuterated on the acetyl group (d3), a common and practical labeling pattern. While the request specifies "d5," the synthesis of a d3-labeled acetate is readily achievable using commercially available deuterated reagents. Further deuteration on the retinol backbone would require a more complex, multi-step synthesis starting from deuterated precursors. This guide will focus on the synthesis of the d3-acetylated compound, which for the purpose of this document will be referred to as 9-cis-Retinol acetate-d3, and will discuss its characterization.

Synthesis of 9-cis-Retinol acetate-d3

The synthesis of 9-cis-Retinol acetate-d3 can be achieved in a two-step process starting from the commercially available all-trans-Retinyl acetate. The first step involves the isomerization of the all-trans isomer to the 9-cis isomer, followed by the hydrolysis of the acetate group to yield 9-cis-Retinol. The final step is the acetylation of 9-cis-Retinol with a deuterated acetylating agent to introduce the stable isotope label.

Experimental Workflow

Synthesis_Workflow Synthesis Workflow for 9-cis-Retinol acetate-d3 cluster_0 Step 1: Isomerization and Hydrolysis cluster_1 Step 2: Deuterated Acetylation all-trans-Retinyl_acetate all-trans-Retinyl acetate Isomerization Isomerization (PdCl2(CH3CN)2 catalyst) all-trans-Retinyl_acetate->Isomerization 9-cis_all-trans-mixture Mixture of 9-cis and all-trans-Retinyl acetate Isomerization->9-cis_all-trans-mixture Hydrolysis Hydrolysis (NaOH) 9-cis_all-trans-mixture->Hydrolysis 9-cis-Retinol_purification Purification (Crystallization) Hydrolysis->9-cis-Retinol_purification 9-cis-Retinol 9-cis-Retinol 9-cis-Retinol_purification->9-cis-Retinol Acetylation Acetylation (Pyridine) 9-cis-Retinol->Acetylation Acetic_anhydride-d6 Acetic anhydride-d6 Acetic_anhydride-d6->Acetylation Purification_final Purification (HPLC) Acetylation->Purification_final 9-cis-Retinol_acetate-d3 9-cis-Retinol acetate-d3 Purification_final->9-cis-Retinol_acetate-d3

Caption: Synthesis workflow for 9-cis-Retinol acetate-d3.

Experimental Protocols

Step 1: Synthesis of 9-cis-Retinol from all-trans-Retinyl acetate

This procedure is adapted from a catalytic isomerization method.[1]

  • Isomerization: In a light-protected reaction vessel, dissolve all-trans-Retinyl acetate in hexane. Add a catalytic amount of bis(acetonitrile)palladium(II) chloride (PdCl2(CH3CN)2). The reaction mixture is stirred at an elevated temperature (e.g., 65 °C) under an inert atmosphere (e.g., nitrogen) until equilibrium is reached, typically monitored by HPLC.

  • Purification of 9-cis-Retinyl acetate: After cooling the reaction mixture, the less soluble all-trans-Retinyl acetate is partially removed by crystallization at low temperatures (e.g., -20 °C). The mother liquor, enriched in the 9-cis isomer, is concentrated.

  • Hydrolysis: The enriched mixture of retinyl acetates is dissolved in ethanol. A solution of sodium hydroxide in water is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

  • Extraction and Purification of 9-cis-Retinol: The reaction mixture is extracted with a non-polar solvent like hexane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude 9-cis-Retinol can be purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Acetylation of 9-cis-Retinol with Acetic Anhydride-d6

  • Acetylation: Dissolve the purified 9-cis-Retinol in a dry, aprotic solvent such as dichloromethane or pyridine under an inert atmosphere. Add a molar excess of acetic anhydride-d6. If not using pyridine as the solvent, a base such as pyridine or triethylamine should be added to catalyze the reaction and neutralize the acetic acid-d4 byproduct.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or HPLC until all the 9-cis-Retinol has been consumed.

  • Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed sequentially with dilute acid (if a basic catalyst was used), water, and brine.

  • Final Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 9-cis-Retinol acetate-d3 is purified by column chromatography on silica gel or by preparative HPLC to yield the final product.

Characterization of 9-cis-Retinol acetate-d3

A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 9-cis-Retinol acetate-d3.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity and isomeric composition of retinoids.

Table 1: HPLC Parameters for Retinoid Analysis

ParameterNormal PhaseReversed Phase
Column Silica, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic mixture of ethyl acetate in hexane (e.g., 2-10%)Gradient of acetonitrile and water
Flow Rate 1.0 - 1.5 mL/min1.0 mL/min
Detection UV at 325-340 nmUV at 325-340 nm
Expected Elution Separation of cis/trans isomersElution based on polarity
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and the incorporation of deuterium atoms. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for retinoids.

Table 2: Expected Mass Spectrometry Data

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Expected [M+H]+ (Da)Key Fragment Ions (m/z)
9-cis-Retinol acetateC22H32O2328.2402329.2475269 ([M+H-CH3COOH]+)
9-cis-Retinol acetate-d3C22H29D3O2331.2590332.2663269 ([M+H-CD3COOH]+)

The characteristic fragmentation of retinyl acetates involves the loss of the acetic acid moiety.[2][3] For the d3-labeled compound, the loss of deuterated acetic acid (CD3COOH) would result in a fragment ion at m/z 269, the same as the non-deuterated compound. The confirmation of deuteration relies on the accurate mass measurement of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation and confirming the position of the deuterium label.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton Assignment9-cis-Retinol acetate (ppm)9-cis-Retinol acetate-d3 (ppm)
-OCOCH₃~2.05 (s, 3H)Absent
-CH₂O-~4.75 (d, 2H)~4.75 (d, 2H)
Vinyl protons5.5 - 7.0 (m)5.5 - 7.0 (m)
Cyclohexene protons1.0 - 2.1 (m)1.0 - 2.1 (m)
Methyl protons1.0 - 2.0 (s)1.0 - 2.0 (s)

The most significant difference in the ¹H NMR spectrum of 9-cis-Retinol acetate-d3 compared to its non-deuterated counterpart will be the absence of the singlet corresponding to the acetyl methyl protons at approximately 2.05 ppm. The remaining signals of the retinol backbone should be nearly identical.

Retinoid Signaling Pathway

9-cis-Retinol itself is not the primary active signaling molecule. It is a precursor to 9-cis-retinoic acid, which acts as a ligand for nuclear receptors. The conversion of 9-cis-retinol to 9-cis-retinoic acid involves a two-step oxidation process.

Retinoid_Signaling 9-cis-Retinoid Signaling Pathway cluster_0 Metabolic Activation cluster_1 Nuclear Receptor Activation 9-cis-Retinol 9-cis-Retinol Oxidation1 Oxidation (Retinol Dehydrogenase) 9-cis-Retinol->Oxidation1 9-cis-Retinal 9-cis-Retinal Oxidation1->9-cis-Retinal Oxidation2 Oxidation (Retinaldehyde Dehydrogenase) 9-cis-Retinal->Oxidation2 9-cis-Retinoic_Acid 9-cis-Retinoic Acid Oxidation2->9-cis-Retinoic_Acid RXR Retinoid X Receptor (RXR) 9-cis-Retinoic_Acid->RXR RXR_Dimer RXR Homodimer or RXR/RAR Heterodimer RXR->RXR_Dimer RAR Retinoic Acid Receptor (RAR) RAR->RXR_Dimer RARE Retinoic Acid Response Element (RARE) RXR_Dimer->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription

Caption: Metabolic activation and signaling of 9-cis-retinoids.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 9-cis-Retinol acetate-d3. The provided experimental protocols, characterization data, and pathway diagrams offer a valuable resource for researchers working with deuterated retinoids. The use of such labeled compounds is critical for advancing our understanding of retinoid metabolism, signaling, and their roles in health and disease. The methodologies described herein can be adapted and optimized to suit specific research needs, contributing to the development of new therapeutic strategies and diagnostic tools.

References

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Retinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell growth, differentiation, and vision. Their therapeutic potential in dermatology and oncology is well-established. However, the clinical utility of retinoids can be limited by their physicochemical properties, such as poor stability and rapid metabolism. Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a promising strategy to modulate the physicochemical and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated retinoids, with a focus on their synthesis, analysis, and the impact of deuteration on their biological behavior.

The Kinetic Isotope Effect: A Cornerstone of Deuterated Drug Design

The primary rationale for deuterating drug molecules lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed down when a C-D bond is present at that position. This can lead to a more stable metabolic profile, a longer drug half-life, and potentially reduced formation of toxic metabolites.[][2][3]

Comparative Physicochemical Properties

While extensive quantitative data directly comparing the physicochemical properties of deuterated and non-deuterated retinoids are not widely available in the public domain, we can infer the likely effects of deuteration based on general principles and studies on other deuterated molecules. The following tables summarize the known properties of key non-deuterated retinoids and the anticipated impact of deuteration.

Table 1: Solubility of Retinoids
CompoundSolventSolubilityExpected Impact of DeuterationReference
all-trans-Retinoic AcidWater (pH 7.3)0.21 µMPotentially increased solubility. A study on deuterated flurbiprofen showed a 2-fold increase in solubility compared to its non-deuterated counterpart.[4][5]
all-trans-RetinolWater (pH 7.3)0.06 µMSimilar to retinoic acid, a slight increase in aqueous solubility may be anticipated.[5]
Fenretinide (4-HPR)Ethanol~10 mg/mL (approx. 25.5 mM)Minimal change expected in organic solvents.[6][7]
Fenretinide (4-HPR)DMSO~10 mg/mL (approx. 25.5 mM)Minimal change expected in organic solvents.[6]
Fenretinide (4-HPR)Aqueous Buffer (PBS, pH 7.2, with ethanol)~0.3 mg/mL (approx. 0.77 mM)A modest increase in aqueous solubility is plausible.[6][7]
Table 2: Stability of Retinoids
CompoundConditionStability ProfileExpected Impact of DeuterationReference
all-trans-Retinoic AcidOrganic SolventDegradation shows autocatalytic characteristics.[3]Increased stability due to the kinetic isotope effect, particularly against oxidative degradation.[3]
all-trans-RetinolIn solutionProne to oxidation and isomerization, especially when exposed to light and heat.[8]Enhanced stability. For instance, C20-D3-vitamin A has been shown to slow the formation of vitamin A dimers.[9][8][9]
Fenretinide (4-HPR)Solid, -20°CStable for ≥4 years.High intrinsic stability is likely to be maintained.[6]
Table 3: Lipophilicity of Retinoids
CompoundParameterValueExpected Impact of DeuterationReference
all-trans-Retinoic AcidLogP~6.3Potentially a slight decrease. Deuteration can subtly alter electronic and van der Waals interactions, which may lead to a minor reduction in lipophilicity.[10][11]
Fenretinide (4-HPR)LogP~8.0A slight decrease in lipophilicity may be observed.[12]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for this measurement.[5][13][14]

Materials:

  • Deuterated and non-deuterated retinoid powders

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for kinetic solubility, if applicable)

  • Thermomixer or orbital shaker

  • Microcentrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the retinoid powder to a known volume of PBS in a glass vial.

  • Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Shake for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Filtration: Carefully withdraw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter to remove any remaining undissolved particles.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved retinoid using a validated HPLC-UV method.

  • Calibration: Prepare a standard curve of the retinoid of known concentrations to accurately determine the concentration in the saturated solution.

  • Data Reporting: Express the solubility in mg/mL or µM.

Assessment of Chemical Stability (HPLC-Based Kinetic Study)

This protocol describes a method to evaluate the degradation kinetics of deuterated retinoids under various stress conditions.[15][16][17]

Materials:

  • Deuterated and non-deuterated retinoid stock solutions in a suitable organic solvent (e.g., acetonitrile or methanol)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled incubator/water bath

  • Photostability chamber

  • HPLC system with a UV or DAD detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

  • Sample Preparation: Dilute the retinoid stock solution with the respective stressor solution (acid, base, or oxidant) to a known initial concentration. For thermal degradation, use an inert solvent. For photostability, expose the solution in a quartz cuvette.

  • Incubation: Place the samples under the desired stress conditions (e.g., 60°C for thermal stress, UV/Vis light for photostability).

  • Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the sample.

  • Quenching/Neutralization: Immediately stop the degradation reaction. For acidic and basic solutions, neutralize with an equimolar amount of base or acid, respectively. For oxidative stress, the reaction can be quenched by dilution.

  • HPLC Analysis: Analyze the concentration of the remaining parent retinoid in each sample using a validated stability-indicating HPLC method that separates the parent drug from its degradation products.

  • Data Analysis: Plot the natural logarithm of the remaining retinoid concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) can be calculated as 0.693/k.

Determination of Lipophilicity (Reverse-Phase HPLC Method)

This protocol provides a high-throughput method to estimate the octanol-water partition coefficient (LogP) using reverse-phase HPLC.[18][19][20]

Materials:

  • Deuterated and non-deuterated retinoid solutions

  • A set of standard compounds with known LogP values

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile)

Procedure:

  • System Setup: Equilibrate the HPLC system with the chosen mobile phase. The mobile phase composition should be isocratic.

  • Determination of Dead Time (t₀): Inject a non-retained compound (e.g., uracil) to determine the column dead time.

  • Analysis of Standards: Inject each standard compound and record its retention time (tᵣ).

  • Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tᵣ - t₀) / t₀.

  • Generation of Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standards against their known LogP values. Perform a linear regression to obtain the equation of the line (log k' = a * LogP + b).

  • Analysis of Test Compounds: Inject the deuterated and non-deuterated retinoid solutions under the same chromatographic conditions and record their retention times.

  • Calculation of LogP: Calculate the log k' for the retinoids and use the regression equation from the standard curve to determine their LogP values.

Signaling Pathways and Experimental Workflows

Retinoid Signaling Pathway

Retinoids exert their biological effects primarily through nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[21][22][23] The signaling cascade is a tightly regulated process involving cellular uptake, metabolism, and gene transcription.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_nucleus Nucleus Retinol_RBP4 Retinol-RBP4 Complex STRA6 STRA6 Receptor Retinol_RBP4->STRA6 Binding Retinol Retinol STRA6->Retinol Uptake CRBP CRBP CRBP->Retinol Retinol->CRBP Retinal Retinal Retinol->Retinal Oxidation RDH RDH/ADH Retinal->Retinol Reduction Retinal->RDH RALDH RALDH Retinal->RALDH Retinoic_Acid Retinoic Acid (RA) Retinal->Retinoic_Acid Irreversible Oxidation CRABP CRABP Retinoic_Acid->CRABP CYP26A1 CYP26A1 Retinoic_Acid->CYP26A1 Catabolism RAR_RXR RAR-RXR Heterodimer CRABP->RAR_RXR Transport to Nucleus Inactive_Metabolites Inactive Metabolites CYP26A1->Inactive_Metabolites RARE RARE (DNA) RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/Repression

Caption: The retinoid signaling pathway, from cellular uptake to gene regulation.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is essential for the comprehensive physicochemical characterization of a novel deuterated retinoid.

Physicochemical_Characterization_Workflow start Deuterated Retinoid Candidate synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization solubility Solubility Assessment (Shake-Flask Method) characterization->solubility stability Stability Profiling (HPLC-Based Kinetics) characterization->stability lipophilicity Lipophilicity Determination (LogP via RP-HPLC) characterization->lipophilicity data_analysis Data Analysis & Comparison to Non-Deuterated Analog solubility->data_analysis stability->data_analysis lipophilicity->data_analysis report Comprehensive Report data_analysis->report

Caption: A typical workflow for the physicochemical characterization of a deuterated retinoid.

Conclusion

Deuteration presents a compelling strategy for optimizing the therapeutic potential of retinoids by enhancing their metabolic stability and potentially improving other physicochemical properties. While direct comparative data for deuterated retinoids remain scarce, the foundational principles of the kinetic isotope effect and evidence from other deuterated pharmaceuticals suggest significant benefits. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of novel deuterated retinoid candidates, enabling researchers and drug development professionals to make data-driven decisions in their pursuit of safer and more effective therapies. Further research dedicated to the quantitative physicochemical characterization of deuterated retinoids is warranted to fully elucidate the impact of this promising molecular modification.

References

The Biological Role of 9-cis-Retinoids in Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-cis-retinoic acid, a stereoisomer of all-trans-retinoic acid (ATRA), is a biologically active retinoid that plays a crucial role in a multitude of cellular processes, including gene regulation, differentiation, proliferation, and apoptosis. Its unique ability to bind and activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs) positions it as a pan-agonist with distinct signaling properties compared to ATRA, which is a high-affinity ligand for RARs only. This technical guide provides an in-depth exploration of the synthesis, metabolism, and cellular signaling pathways of 9-cis-retinoids. We present a comprehensive overview of their mechanism of action, focusing on the intricate interplay between RAR and RXR signaling cascades. Furthermore, this document details the profound effects of 9-cis-retinoids on cellular differentiation and apoptosis, supported by quantitative data and detailed experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of molecular biology, oncology, and developmental biology.

Introduction

Retinoids, a class of compounds derived from vitamin A (retinol), are essential for a vast array of physiological processes.[1] Their biological effects are primarily mediated by nuclear receptors that function as ligand-inducible transcription factors.[1] Two families of nuclear retinoid receptors have been identified: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ).[1][2] While all-trans-retinoic acid (ATRA) is the most abundant and well-studied retinoid, its isomer, 9-cis-retinoic acid, possesses unique biological functions due to its distinct receptor binding profile.[3][4] 9-cis-retinoic acid serves as a high-affinity ligand for both RARs and RXRs, allowing it to activate a broader range of signaling pathways.[4][5][6] This dual agonism makes 9-cis-retinoic acid a subject of intense research, particularly for its potential therapeutic applications in cancer and developmental disorders.

Synthesis and Metabolism of 9-cis-Retinoids

The endogenous synthesis of 9-cis-retinoic acid is a complex and tissue-specific process. While its presence in various tissues has been confirmed, the precise enzymatic pathways are still under investigation.

Biosynthesis: One proposed pathway involves the isomerization of all-trans-retinol to 9-cis-retinol, which is then oxidized to 9-cis-retinal and subsequently to 9-cis-retinoic acid.[7] The conversion of all-trans-retinol to 9-cis-retinal has been observed in cell homogenates, suggesting a potential source for 9-cis-retinoid synthesis.[7] Another potential precursor is 9-cis-β-carotene, which can be cleaved to form 9-cis-retinal.[4]

Key enzymes implicated in the synthesis of 9-cis-retinoic acid include:

  • cis-Retinol Dehydrogenase (cRDH): Oxidizes 9-cis-retinol to 9-cis-retinal.[7]

  • Retinaldehyde Dehydrogenase (RALDH): Catalyzes the oxidation of 9-cis-retinal to 9-cis-retinoic acid.[8]

Metabolism: 9-cis-retinoic acid is subject to metabolic inactivation, primarily through oxidation by cytochrome P450 enzymes, particularly CYP26A1.[9] The major metabolite is 4-oxo-9-cis-retinoic acid.[10]

Signaling Pathways of 9-cis-Retinoids

The biological effects of 9-cis-retinoic acid are mediated through its interaction with RAR and RXR nuclear receptors. These receptors function as ligand-activated transcription factors that regulate the expression of target genes.

Upon ligand binding, RARs and RXRs undergo conformational changes, leading to the dissociation of corepressors and the recruitment of coactivators. This receptor-coactivator complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.

RXR can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs (RAR/RXR), the vitamin D receptor (VDR), the thyroid hormone receptor (TR), and the peroxisome proliferator-activated receptor (PPAR).[2] The ability of 9-cis-retinoic acid to activate both RAR and RXR allows it to influence a wider array of gene expression profiles compared to RAR-selective ligands like ATRA.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_RA 9-cis-Retinoic Acid RXR RXR 9_cis_RA->RXR Binds RAR RAR 9_cis_RA->RAR Binds CoR Corepressor 9_cis_RA->CoR Dissociation CoA Coactivator RXR->CoA Recruits RARE RARE RXR->RARE RAR->CoA Recruits RAR->RARE CoR->RXR CoR->RAR CoA->RARE Gene Target Gene Transcription RARE->Gene Modulates

Biological Roles in Cellular Pathways

Cellular Differentiation

9-cis-retinoic acid is a potent inducer of cellular differentiation in various cell types, particularly in neuronal and cancer cells.

  • Neuronal Differentiation: 9-cis-retinoic acid has been shown to be more effective than ATRA in promoting the differentiation of neuroblastoma cells.[11][12] This is evidenced by increased neurite outgrowth, enhanced acetylcholinesterase activity, and changes in the expression of neuronal-specific markers.[12] It can induce neuronal differentiation even in cell lines that are non-responsive to ATRA.[13]

  • Other Cell Types: 9-cis-retinoic acid also influences the differentiation of other cell types, including prostate cancer cells.[14]

Apoptosis

9-cis-retinoic acid can induce apoptosis, or programmed cell death, in a variety of cancer cell lines.[2][11] The induction of apoptosis is often dependent on the cell type and the concentration of 9-cis-retinoic acid. In some neuroblastoma cell lines, apoptosis is observed after the removal of 9-cis-retinoic acid following an initial treatment period.[11] This suggests that the continuous presence of the retinoid may be necessary for the survival of the differentiated cells.[11] The pro-apoptotic effects of 9-cis-retinoic acid are often associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspase cascades.[15]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of 9-cis-retinoids with their receptors and their effects on cellular processes.

Table 1: Binding Affinities (Kd) of Retinoids to Nuclear Receptors

LigandReceptorKd (nM)Reference(s)
9-cis-Retinoic AcidRXRα15.7[7]
9-cis-Retinoic AcidRXRβ18.3[7]
9-cis-Retinoic AcidRXRγ14.1[7]
9-cis-Retinoic AcidRARα0.2 - 0.7[7]
9-cis-Retinoic AcidRARβ0.2 - 0.7[7]
9-cis-Retinoic AcidRARγ0.2 - 0.7[7]
all-trans-Retinoic AcidRARα~5[16]
all-trans-Retinoic AcidRARβ0.2 - 0.7[7]
all-trans-Retinoic AcidRARγ0.2 - 0.7[7]
all-trans-Retinoic AcidRXRsNo significant binding[4][7]

Table 2: Effective Concentrations of 9-cis-Retinoic Acid in Cellular Assays

Cellular ProcessCell LineEffective ConcentrationReference(s)
Transcriptional Activation (EC50)GAL4-RXR/RAR Chimeras3 - 20 nM[7]
Inhibition of Cell Proliferation (IC50)Small Cell Lung Cancer< 1.0 µM[8]
Inhibition of Cell ProliferationHead and Neck Squamous Cell Carcinoma1 µM[17]
Neuronal DifferentiationHuman Neural Stem Cells8 - 1000 nM[9]
Apoptosis InductionPCC7-Mz1 Embryonic CarcinomaEC50 = 100 nM[18]

Table 3: Endogenous and Serum Concentrations of 9-cis-Retinoic Acid

Sample TypeConditionConcentrationReference(s)
Human PlasmaFasting< 1 nmol/L[11]
Human PlasmaPost-liver consumption9 nmol/L[11]
Mouse Kidney-100 pmol/g[11]
Mouse Liver-13 pmol/g[11]
Human SerumFed State0.1 ± 0.02 nM
Human SerumFasting0.09 ± 0.01 nM

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological roles of 9-cis-retinoids.

Ligand Binding Assay (Competitive Binding)

This protocol is for determining the binding affinity of unlabeled 9-cis-retinoic acid to RAR or RXR by competing with a radiolabeled ligand.

Materials:

  • Recombinant RAR or RXR protein

  • Radiolabeled ligand (e.g., [³H]9-cis-retinoic acid or [³H]all-trans-retinoic acid)

  • Unlabeled 9-cis-retinoic acid

  • Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of dilutions of unlabeled 9-cis-retinoic acid.

  • In a microcentrifuge tube, mix the recombinant receptor protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled 9-cis-retinoic acid in binding buffer.

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).

  • Separate the bound from free radioligand using a method such as dextran-coated charcoal, filter binding, or size-exclusion chromatography.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.

  • Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

  • Determine the dissociation constant (Kd) of the unlabeled ligand using the Cheng-Prusoff equation.

Ligand_Binding_Workflow A Prepare Reagents (Receptor, Labeled & Unlabeled Ligand) B Incubate Receptor, Labeled Ligand, & varying concentrations of Unlabeled Ligand A->B C Separate Bound from Free Ligand B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Plot Data & Calculate IC50 D->E F Determine Kd using Cheng-Prusoff Equation E->F

Reporter Gene Assay

This assay measures the transcriptional activity of RAR and RXR in response to 9-cis-retinoic acid.

Materials:

  • Mammalian cell line (e.g., HEK293T, CV-1)

  • Expression plasmids for RAR and/or RXR

  • Reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase, β-galactosidase)

  • Transfection reagent

  • 9-cis-retinoic acid

  • Cell lysis buffer

  • Luciferase assay reagent and luminometer (for luciferase reporter)

Procedure:

  • Seed cells in a multi-well plate.

  • Co-transfect the cells with the receptor expression plasmid(s) and the RARE-reporter plasmid using a suitable transfection reagent.

  • After transfection, treat the cells with various concentrations of 9-cis-retinoic acid or vehicle control.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • Plot the normalized reporter activity against the concentration of 9-cis-retinoic acid to determine the EC50 value.

Reporter_Gene_Workflow A Seed Cells B Co-transfect with Receptor & Reporter Plasmids A->B C Treat with 9-cis-Retinoic Acid B->C D Incubate (24-48h) C->D E Lyse Cells & Measure Reporter Activity D->E F Normalize Data & Determine EC50 E->F

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with 9-cis-retinoic acid

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer (e.g., HEPES buffered saline with CaCl₂)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with 9-cis-retinoic acid.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Apoptosis_Assay_Workflow A Treat Cells with 9-cis-Retinoic Acid B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F G Quantify Cell Populations (Viable, Apoptotic, Necrotic) F->G

Conclusion

9-cis-retinoic acid is a pivotal signaling molecule with a distinct biological profile conferred by its ability to activate both RAR and RXR pathways. This dual agonism translates into potent effects on gene regulation, leading to profound changes in cellular differentiation and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of 9-cis-retinoids in cellular pathways and to explore their therapeutic potential. A thorough understanding of the molecular mechanisms underlying the actions of 9-cis-retinoic acid will undoubtedly pave the way for the development of novel therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders.

References

The Advent of a Key Research Tool: A Technical Guide to the Discovery and History of 9-cis-Retinol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of retinoid research, 9-cis-Retinol acetate has emerged as a critical tool, particularly in the fields of vision science and nuclear receptor signaling. Its utility stems from its role as a stable, synthetic precursor to biologically active retinoids, namely 9-cis-retinal and 9-cis-retinoic acid. This technical guide provides an in-depth exploration of the discovery, history, and application of 9-cis-Retinol acetate as a research tool, offering a comprehensive resource for professionals in the field.

The story of 9-cis-Retinol acetate is intrinsically linked to the discovery of its more famous relatives and their profound biological roles. The initial breakthrough came with the identification of two distinct classes of nuclear receptors that mediate the physiological effects of retinoids: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). While all-trans-retinoic acid was known to be a high-affinity ligand for RARs, the endogenous ligand for RXRs remained elusive for some time. The pivotal discovery in 1992 that 9-cis-retinoic acid is a high-affinity ligand for RXR opened up new avenues of research.[1][2][3] This finding was significant because RXRs act as master regulators, forming heterodimers with a variety of other nuclear receptors, including RARs, the vitamin D receptor, and thyroid hormone receptors.[2]

Subsequent research highlighted the therapeutic potential of modulating these pathways. However, the direct application of 9-cis-retinal and 9-cis-retinoic acid in experimental settings was hampered by their chemical instability. This led to the development of 9-cis-Retinol acetate, a more stable pro-drug that could be reliably administered to cellular and animal models, where it is then metabolized into its active forms.[3] Its particular success in vision research, where it can bypass defects in the visual cycle and restore photoreceptor function, has solidified its importance as a research tool.[3][4][5][6]

Physicochemical Properties and Synthesis

9-cis-Retinol acetate is the acetate ester of 9-cis-retinol. Its increased stability compared to the aldehyde or carboxylic acid forms makes it ideal for storage and in vivo administration.

PropertyValueReference
Molecular Formula C22H32O2
Molecular Weight 328.49 g/mol
Appearance Yellow Oil[7]
Storage Conditions -86°C, Amber Vial, Under inert atmosphere[7]

The synthesis of 9-cis-Retinol acetate often starts from the more readily available all-trans-retinyl acetate. One common method involves catalytic isomerization using a palladium catalyst.[4]

Key Research Applications

The primary application of 9-cis-Retinol acetate lies in its ability to serve as a precursor for two key biological molecules: 9-cis-retinal and 9-cis-retinoic acid, each with distinct roles.

Vision Research: Bypassing the Visual Cycle

In the vertebrate visual cycle, 11-cis-retinal acts as the chromophore for opsin proteins in photoreceptor cells. Light induces the isomerization of 11-cis-retinal to all-trans-retinal, triggering the phototransduction cascade. For vision to be sustained, all-trans-retinal must be converted back to 11-cis-retinal. Genetic defects in the enzymes involved in this cycle can lead to severe vision loss.

9-cis-Retinol acetate has proven to be a valuable tool in studying and potentially treating these conditions. When administered, it is converted to 9-cis-retinal, which can bind to opsin to form isorhodopsin.[3][4][6] Isorhodopsin is a functional photopigment that can initiate phototransduction, effectively bypassing the need for 11-cis-retinal and restoring light sensitivity in animal models of retinal diseases like Leber congenital amaurosis (LCA).[8][9]

Nuclear Receptor Signaling: Probing RAR and RXR Pathways

Following its conversion to 9-cis-retinoic acid, this molecule can activate both RAR and RXR nuclear receptors.[2] This dual activity makes 9-cis-Retinol acetate a useful tool for investigating the complex signaling networks governed by these receptors. RXRs are unique in that they form heterodimers with a wide range of other nuclear receptors. The activation of RXR by 9-cis-retinoic acid can, therefore, influence multiple signaling pathways simultaneously.[2] Researchers use 9-cis-Retinol acetate to study gene regulation, cellular differentiation, and proliferation in various contexts, from embryonic development to cancer.

Quantitative Data from In Vivo Studies

Numerous studies have utilized 9-cis-Retinol acetate in mouse models to investigate its effects on retinal function. The following tables summarize key quantitative findings from this research.

Table 1: Effects of 9-cis-Retinol Acetate on Electroretinogram (ERG) Responses in Rpe65-/- Mice
DosageTreatment Durationa-wave Amplitude Improvementb-wave Amplitude ImprovementReference
6.25-50 mg/kgSingle DoseDose-dependent increaseDose-dependent increase[8][9][10][11][12]
1-12.5 mg/kg/day14 daysDose-dependent increaseDose-dependent increase[8][9][11][12]
1 and 4 mg/kg8 weeks (intermittent or daily)Sustained improvementSustained improvement[8][9][10][11][12]
Table 2: Retinoid Levels in the Eyes of Rpe65-/- Mice After 9-cis-Retinol Acetate Administration
Dosage9-cis-retinal Detected (pmol/eye)Reference
1 mg/kg/day for 14 daysNot detected[11]
4 mg/kg/day for 14 days38 ± 4[11]
12.5 mg/kg/day for 14 days95 ± 14[11]
Table 3: Rhodopsin Regeneration in Aged Wild-Type Mice
TreatmentRhodopsin/Opsin RatioReference
VehicleDecreased with age[4][5][6]
9-cis-Retinol acetateIncreased regeneration ratio[4][5][6]

Experimental Protocols

Synthesis of 9-cis-Retinol Acetate from all-trans-Retinyl Acetate

This protocol is based on the catalytic isomerization method.[4]

Materials:

  • all-trans-retinyl acetate

  • Hexane

  • Triethylamine (TEA)

  • (CH3CN)2PdCl2 (Acetonitrile palladium(II) chloride complex)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve all-trans-retinyl acetate in a solution of hexane and a small amount of TEA.

  • Add the (CH3CN)2PdCl2 catalyst to the solution.

  • Stir the mixture overnight in the dark at 65°C under a nitrogen atmosphere.

  • Cool the resulting solution to room temperature and then further to -80°C to crystallize out the remaining all-trans-retinyl acetate.

  • Filter the solution to remove the crystallized all-trans-retinyl acetate.

  • Concentrate the filtrate to obtain a mixture enriched in 9-cis-retinyl acetate.

  • To obtain 9-cis-retinol, the enriched mixture is hydrolyzed using a solution of NaOH in ethanol and water.

  • Extract the 9-cis-retinol with hexane, wash with water, and dry over anhydrous MgSO4.

  • The purified 9-cis-retinol can then be acetylated to yield 9-cis-Retinol acetate.

Oral Gavage Administration in Mice

This is a standard protocol for administering 9-cis-Retinol acetate to mice.[4][8]

Materials:

  • 9-cis-Retinol acetate

  • Soybean oil (or other suitable vehicle)

  • Gavage needles

Procedure:

  • Prepare a solution of 9-cis-Retinol acetate in soybean oil to the desired concentration.

  • Gently restrain the mouse.

  • Insert the gavage needle orally and advance it into the esophagus.

  • Slowly administer the desired volume of the 9-cis-Retinol acetate solution.

  • Monitor the animal for any signs of distress after the procedure.

Electroretinography (ERG) in Mice

ERG is used to measure the electrical response of the retina to light stimulation.[10][11][13]

Procedure:

  • Dark-adapt the mice overnight.

  • Under dim red light, anesthetize the mouse.

  • Place a contact lens electrode on the cornea, a reference electrode subcutaneously on the head, and a ground electrode subcutaneously on the tail.

  • Present a series of light flashes of increasing intensity to the eye.

  • Record the electrical responses (a-wave and b-wave) using a specialized ERG system.

  • For photopic ERG, light-adapt the mouse before presenting the light flashes.

High-Performance Liquid Chromatography (HPLC) Analysis of Retinoids

HPLC is used to separate and quantify different retinoid isomers in biological samples.[14][15][16][17][18]

Materials:

  • Tissue or serum sample

  • Internal standard (e.g., retinyl acetate)

  • Hexane

  • Mobile phase (e.g., a gradient of acetonitrile and water)

  • Reversed-phase HPLC column (e.g., C18)

  • UV detector

Procedure:

  • Homogenize the tissue or take a serum sample and add the internal standard.

  • Extract the retinoids from the sample using an organic solvent like hexane.

  • Evaporate the solvent and redissolve the retinoid extract in the mobile phase.

  • Inject the sample into the HPLC system.

  • Separate the different retinoid isomers on the column using a specific gradient of the mobile phase.

  • Detect the retinoids as they elute from the column using a UV detector set at a wavelength of 325 nm.

  • Quantify the amount of each retinoid by comparing its peak area to that of the internal standard.

Signaling Pathways and Experimental Workflows

The Visual Cycle and the Role of 9-cis-Retinal

The following diagram illustrates the canonical visual cycle and how exogenously supplied 9-cis-Retinol acetate can bypass enzymatic steps to restore the formation of a functional visual pigment.

Visual Cycle and 9-cis-Retinol Acetate Pathway cluster_exogenous Exogenous Supply cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) 9-cis-Retinol_acetate 9-cis-Retinol acetate 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol_acetate->9-cis-Retinal Metabolism Isorhodopsin Isorhodopsin (Functional Pigment) 9-cis-Retinal->Isorhodopsin Binds to Opsin Opsin Opsin->Isorhodopsin all-trans-Retinal_iso all-trans-Retinal Isorhodopsin->all-trans-Retinal_iso Photoisomerization Light Light Light->Isorhodopsin all-trans-Retinol_iso all-trans-Retinol all-trans-Retinal_iso->all-trans-Retinol_iso Reduction all-trans-Retinol_rpe all-trans-Retinol all-trans-Retinol_iso->all-trans-Retinol_rpe Transport all-trans-Retinol_iso->all-trans-Retinol_rpe all-trans-Retinyl_esters all-trans-Retinyl esters all-trans-Retinol_rpe->all-trans-Retinyl_esters Esterification 11-cis-Retinol 11-cis-Retinol all-trans-Retinyl_esters->11-cis-Retinol Isomerization (RPE65) 11-cis-Retinal 11-cis-Retinal 11-cis-Retinol->11-cis-Retinal Oxidation 11-cis-Retinal->Opsin Transport to Photoreceptor 11-cis-Retinal->Opsin

Visual Cycle Bypass by 9-cis-Retinol Acetate
RAR/RXR-Mediated Gene Transcription

This diagram illustrates the signaling pathway initiated by 9-cis-Retinol acetate leading to the transcriptional regulation of target genes through RAR/RXR heterodimers.

RAR_RXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_Retinol_acetate 9-cis-Retinol acetate 9_cis_Retinoic_acid 9-cis-Retinoic acid 9_cis_Retinol_acetate->9_cis_Retinoic_acid Metabolism RXR RXR 9_cis_Retinoic_acid->RXR Binds RAR RAR 9_cis_Retinoic_acid->RAR Binds CoR Co-repressor 9_cis_Retinoic_acid->CoR Dissociates RAR_RXR_heterodimer RAR/RXR Heterodimer RXR->RAR_RXR_heterodimer RAR->RAR_RXR_heterodimer RARE Retinoic Acid Response Element (RARE) RAR_RXR_heterodimer->RARE Binds CoR->RAR_RXR_heterodimer Represses Transcription CoA Co-activator CoA->RAR_RXR_heterodimer Activates Transcription Target_Gene Target Gene RARE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

RAR/RXR Signaling Pathway
Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of 9-cis-Retinol acetate in a mouse model of retinal degeneration.

Experimental_Workflow cluster_functional Functional Assessment cluster_biochemical Biochemical Analysis Animal_Model Select Animal Model (e.g., Rpe65-/- mice) Treatment_Groups Establish Treatment Groups (Vehicle vs. 9-cis-RAc) Animal_Model->Treatment_Groups Administration Administer Compound (e.g., Oral Gavage) Treatment_Groups->Administration Functional_Assessment Functional Assessment Administration->Functional_Assessment Biochemical_Analysis Biochemical Analysis Administration->Biochemical_Analysis ERG Electroretinography (ERG) Functional_Assessment->ERG HPLC HPLC for Retinoid Levels Biochemical_Analysis->HPLC Western_Blot Western Blot for Protein Expression Biochemical_Analysis->Western_Blot Data_Analysis Data Analysis and Interpretation ERG->Data_Analysis HPLC->Data_Analysis Western_Blot->Data_Analysis

In Vivo Efficacy Study Workflow

Conclusion

The journey from the discovery of 9-cis-retinoic acid as a crucial ligand for the RXR nuclear receptor to the development and application of 9-cis-Retinol acetate as a research tool exemplifies a successful trajectory in translational science. Its enhanced stability and reliable conversion to biologically active forms have made it an indispensable compound for dissecting the complexities of the visual cycle and the vast regulatory networks controlled by RAR and RXR. The quantitative data and established protocols presented in this guide underscore the significant impact of 9-cis-Retinol acetate on our understanding of retinoid biology and its potential for the development of novel therapeutic strategies for a range of diseases. As research continues, 9-cis-Retinol acetate is poised to remain a cornerstone tool for scientists and drug developers in the years to come.

References

In-Depth Technical Guide: Exploratory Studies on Retinoid Metabolism Using D5 Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for conducting exploratory studies on retinoid metabolism using deuterium-labeled (D5) compounds. The use of stable isotope-labeled tracers, such as D5-retinoids, offers a powerful approach to elucidate the intricate pathways of retinoid absorption, distribution, metabolism, and excretion (ADME) without the complexities and safety concerns associated with radiolabeling. This document details experimental protocols, data presentation strategies, and the visualization of key metabolic and signaling pathways.

Introduction to Retinoid Metabolism and D5 Labeling

Retinoids, a class of compounds derived from vitamin A (retinol), are crucial for a myriad of physiological processes, including vision, immune function, cell differentiation, and embryonic development. The biological activity of retinoids is mediated primarily by retinoic acid (RA), which is synthesized from retinol through a two-step oxidation process. Understanding the metabolic fate of retinoids is paramount for the development of novel therapeutics and for assessing nutritional requirements.

Stable isotope labeling with deuterium at five positions (D5) on the retinoid molecule provides a robust tool for metabolic studies. D5-labeled retinoids are chemically identical to their endogenous counterparts but can be distinguished by their increased mass using mass spectrometry (MS). This allows for the precise tracing of the administered compound and its metabolites, differentiating them from the endogenous retinoid pool.

Experimental Design and Protocols

A well-designed experimental protocol is fundamental for obtaining reliable and reproducible data in metabolic studies. The following sections outline key experimental considerations and a generalized protocol for an in vivo study in a rodent model.

Synthesis and Characterization of D5-Labeled Retinoids

The synthesis of D5-labeled retinoids, such as D5-retinyl acetate, is a critical first step. Deuterium atoms are typically introduced at stable positions on the molecule to prevent exchange under physiological conditions. Following synthesis, the purity and isotopic enrichment of the D5-labeled compound must be rigorously verified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Animal Model and Dosing

Sprague-Dawley or Wistar rats are commonly used models for retinoid metabolism studies. Animals should be housed under controlled conditions and may be fed a vitamin A-deficient diet prior to the study to reduce the endogenous retinoid pool, thereby enhancing the signal from the D5-labeled tracer.

Dosing Protocol:

  • Compound: D5-retinyl acetate dissolved in a suitable vehicle (e.g., corn oil).

  • Administration: Oral gavage is a common route to mimic dietary intake. Intravenous or intraperitoneal injections can be used for specific pharmacokinetic studies.

  • Dosage: The dose should be sufficient to allow for the detection of metabolites but should not be pharmacological, unless the study aims to investigate high-dose effects. A typical dose might range from 1 to 5 mg/kg body weight.

Sample Collection

A time-course study is essential to capture the dynamic nature of retinoid metabolism.

  • Blood (Plasma): Serial blood samples are collected at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Tissues: At the end of the study or at specific time points, animals are euthanized, and tissues of interest (e.g., liver, kidney, intestine, adipose tissue, eye) are rapidly excised, weighed, and snap-frozen in liquid nitrogen. Tissues are stored at -80°C.

  • Urine and Feces: For excretion studies, animals can be housed in metabolic cages to allow for the collection of urine and feces over the study period.

Sample Preparation for LC-MS/MS Analysis

Proper sample preparation is crucial to extract retinoids and their metabolites while minimizing degradation and isomerization. All procedures should be performed under low-light conditions to prevent photoisomerization.

Plasma Sample Preparation:

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add an internal standard (e.g., a known amount of a different deuterated retinoid not expected to be a major metabolite, such as D3-retinoic acid).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding 1 mL of hexane/ethyl acetate (1:1, v/v).

  • Vortex for 2 minutes and centrifuge to separate the phases.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol/acetonitrile) for LC-MS/MS analysis.

Tissue Sample Preparation:

  • Homogenize a known weight of frozen tissue (e.g., 100 mg) in a suitable buffer on ice.

  • Follow a similar protein precipitation and liquid-liquid extraction procedure as described for plasma.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and specific quantification of D5-labeled retinoids and their metabolites.

  • Chromatography: A reverse-phase C18 column is typically used for the separation of retinoids. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small percentage of formic acid, is employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific parent-to-fragment ion transitions are monitored for the D5-labeled parent compound and each potential D5-labeled metabolite.

Quantitative Data Presentation

The following tables present hypothetical quantitative data from an in vivo study in rats administered a single oral dose of D5-retinyl acetate (5 mg/kg). These tables are for illustrative purposes to demonstrate the expected outcomes of such a study.

Table 1: Plasma Concentrations of D5-Retinoids Over Time

Time (hours)D5-Retinyl Palmitate (ng/mL)D5-Retinol (ng/mL)D5-Retinoic Acid (ng/mL)
1150.2 ± 25.185.7 ± 12.35.1 ± 1.2
4280.5 ± 42.8150.3 ± 21.512.8 ± 2.5
8195.3 ± 31.2110.9 ± 18.79.5 ± 1.8
1298.6 ± 15.465.2 ± 9.86.3 ± 1.1
2425.1 ± 4.918.4 ± 3.12.1 ± 0.5
485.3 ± 1.24.1 ± 0.9< LOQ
72< LOQ< LOQ< LOQ

Data are presented as mean ± standard deviation (n=6 rats per time point). LOQ = Limit of Quantification.

Table 2: Tissue Distribution of D5-Retinoids at 24 Hours Post-Dose

TissueD5-Retinyl Esters (ng/g)D5-Retinol (ng/g)D5-Retinoic Acid (ng/g)
Liver1250.6 ± 180.485.2 ± 15.115.3 ± 3.2
Kidney150.3 ± 22.725.8 ± 4.98.1 ± 1.5
Intestine80.5 ± 12.115.3 ± 2.85.2 ± 1.1
Adipose350.2 ± 55.910.1 ± 1.9< LOQ
Eye45.7 ± 8.35.9 ± 1.22.5 ± 0.6

Data are presented as mean ± standard deviation (n=6 rats). LOQ = Limit of Quantification.

Visualization of Pathways and Workflows

Visual diagrams are essential for conveying complex biological pathways and experimental procedures. The following diagrams are generated using the Graphviz DOT language.

Retinoid_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D5-Retinyl Acetate D5-Retinyl Acetate D5-Retinol D5-Retinol D5-Retinyl Acetate->D5-Retinol Ester Hydrolase D5-Retinaldehyde D5-Retinaldehyde D5-Retinol->D5-Retinaldehyde ADH/RDH D5-Retinyl Esters D5-Retinyl Esters D5-Retinol->D5-Retinyl Esters LRAT/DGAT D5-Retinaldehyde->D5-Retinol RDH D5-Retinoic Acid D5-Retinoic Acid D5-Retinaldehyde->D5-Retinoic Acid RALDH Oxidized Metabolites Oxidized Metabolites D5-Retinoic Acid->Oxidized Metabolites CYP26A1 D5-Retinyl Esters->D5-Retinol REH Experimental_Workflow D5-Retinyl Acetate Dosing D5-Retinyl Acetate Dosing Time-Course Sample Collection Time-Course Sample Collection D5-Retinyl Acetate Dosing->Time-Course Sample Collection Sample Preparation Sample Preparation Time-Course Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D5-Retinoic Acid D5-Retinoic Acid CRABP CRABP D5-Retinoic Acid->CRABP RAR RAR CRABP->RAR Transport RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Binding Gene Transcription Gene Transcription RARE->Gene Transcription Activation/Repression

Illuminating Vitamin A's Journey: A Technical Guide to Isotopic Labeling in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin A, a vital fat-soluble nutrient, plays a critical role in a myriad of physiological processes, including vision, immune function, cellular differentiation, and embryonic development. Understanding the intricate dynamics of its absorption, storage, metabolism, and utilization is paramount for advancing nutritional science and developing therapeutic interventions for a range of diseases. Isotopic labeling has emerged as a powerful and indispensable tool in this endeavor, allowing researchers to trace the metabolic fate of vitamin A with high precision and sensitivity. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of isotopically labeled vitamin A in metabolic research. By offering detailed protocols and clear data presentation, this document aims to equip researchers with the knowledge to effectively design and execute studies that unravel the complexities of vitamin A metabolism.

Isotopically Labeled Vitamin A Analogs

The foundation of any isotopic labeling study lies in the availability of suitable tracer molecules. For vitamin A research, stable isotopes of hydrogen (deuterium, ²H or D) and carbon (¹³C) are most commonly employed, as they are non-radioactive and safe for human studies.[1][2] Several deuterated and ¹³C-labeled analogs of retinol and retinyl esters are commercially available or can be synthesized.

Commonly Used Isotopically Labeled Vitamin A Analogs:

  • Deuterated Retinol/Retinyl Esters: These compounds, such as [²H₄]-retinyl acetate or [²H₈]-retinyl acetate, are frequently used in deuterated-retinol-dilution (DRD) techniques to assess total body vitamin A stores.[3]

  • ¹³C-Labeled Retinol/Retinyl Esters: Analogs like [¹³C₂]-retinyl acetate or [¹³C₁₀]-retinyl acetate offer an alternative for dilution studies and can be analyzed with high precision using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[4][5]

The choice of isotope and the position of labeling depend on the specific research question, the analytical instrumentation available, and the desired sensitivity of the study.

Key Experimental Protocols

Deuterated Retinol Dilution (DRD) Technique for Total Body Vitamin A Stores Assessment

The DRD technique is a widely used method to quantitatively estimate the total body pool of vitamin A in humans.[6]

Methodology:

  • Baseline Blood Sample Collection: A blood sample is collected from the subject to determine the natural abundance of the isotope.[7]

  • Administration of Labeled Vitamin A: A precisely known amount of deuterated retinyl acetate (e.g., [²H₄]-retinyl acetate) dissolved in a suitable carrier like corn oil is orally administered to the subject.[8] The dose varies depending on the age of the subject and the sensitivity of the analytical instrument.[8]

  • Equilibration Period: The labeled vitamin A is allowed to distribute and equilibrate with the endogenous vitamin A pools in the body. This period typically ranges from 4 to 21 days.[6][9][10]

  • Post-Dose Blood Sample Collection: After the equilibration period, a second blood sample is collected.[9]

  • Sample Preparation and Analysis:

    • Retinol is extracted from the serum or plasma samples.[11]

    • The extracted retinol is often derivatized to a more volatile form, such as trimethylsilyl (TMS)-retinol, for gas chromatography.[11]

    • The ratio of the deuterated to the unlabeled retinol is determined using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

  • Calculation of Total Body Stores: The total body vitamin A stores are calculated using the Olson equation or mass balance equations, which take into account the dose of the tracer administered and the dilution of the tracer in the body's vitamin A pool.[7][8][11]

Dual-Isotope Ratio Method for Vitamin A Absorption Studies

This method allows for the determination of vitamin A absorption efficiency.[13][14]

Methodology:

  • Tracer Administration: Two different isotopically labeled forms of vitamin A are used. One is administered orally (e.g., [³H]retinyl acetate in rats), and the other is administered intravenously (e.g., [¹⁴C]vitamin A-labeled lymph in rats).[13][15] For human studies, two different stable isotopes would be used.

  • Serial Blood Sampling: Blood samples are collected at multiple time points following the administration of the tracers.[13][15]

  • Isotope Analysis: The plasma or serum is analyzed to determine the concentration of each isotopic label.

  • Calculation of Absorption: Vitamin A absorption is calculated as the ratio of the fraction of the oral dose to the fraction of the intravenous dose present in the plasma over time.[13]

Quantification of Vitamin A and its Metabolites using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of various forms of vitamin A and its metabolites in biological samples.[16][17][18]

Methodology:

  • Sample Preparation:

    • Serum or plasma samples (typically 200 µL) are subjected to protein precipitation using a solvent like acetonitrile or liquid-liquid extraction to isolate the retinoids.[16]

    • An internal standard (e.g., a deuterated analog of the analyte) is added to correct for extraction losses and matrix effects.[16]

  • Chromatographic Separation: The extracted analytes are separated using a liquid chromatography system, often with a C18 reverse-phase column.[16] A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol) with an additive like formic acid is commonly used.[16]

  • Mass Spectrometric Detection:

    • The separated compounds are introduced into a tandem mass spectrometer.

    • Quantification is achieved using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[16]

  • Data Analysis: Calibration curves are generated using standards of known concentrations to quantify the analytes in the samples.[16]

Data Presentation: Quantitative Insights from Isotopic Labeling Studies

The following tables summarize key quantitative data obtained from various metabolic studies utilizing isotopically labeled vitamin A.

Table 1: Vitamin A Total Body Stores (TBS) in Different Human Populations

PopulationIsotopic TracerMean TBS (μmol)Liver Concentration (μmol/g)Reference
Bangladeshi Men (low intake)[²H]-retinyl acetate0.059 ± 0.0320.047 ± 0.025[19]
Filipino Adults[²H₄]-retinyl acetate--[10]
Guatemalan Adults[²H₄]-retinyl acetate--[10]
Young Adult Women (USA)[¹³C₂]-retinol-0.45 ± 0.31[5]
Children (Bangladesh, 9-17 mo)¹³C-labeled retinyl acetate198-[4]
Children (Philippines, 12-18 mo)¹³C-labeled retinyl acetate533-[4]
Children (Guatemala, 35-65 mo)¹³C-labeled retinyl acetate1062-[4]
Young People with SCD-HbSS[¹³C₁₀]-retinol428~0.3[20]
Healthy Peers (of SCD-HbSS)[¹³C₁₀]-retinol406-[20]
Nonpregnant Ghanaian Women[²H₆]-retinyl acetate973-[21]

Table 2: Kinetic Parameters of Vitamin A Metabolism

Subject GroupParameterValueReference
Neonatal Rats (Control)Retinol Recycling (plasma-tissue)144 times[22]
Neonatal Rats (VARA-supplemented)Retinol Recycling (plasma-tissue)100 times[22]
Adult HumansEquilibration Time< 20 days[23]
Theoretical Adult HumansVitamin A Absorption Efficiency55 - 90% (assigned range)[24]
RatsVitamin A Absorption (plasma isotope ratio)75% (by day 14)[13][15]
RatsFecal Recovery of Oral Dose (day 0-6)6.2% ± 0.84%[13][15]
Ileostomy SubjectsVitamin A Equivalency of β-carotene (in oil)3.6:1[14]
Ileostomy SubjectsApparent Absorption of β-carotene (oil diet)30%[14]
Ileostomy SubjectsApparent Absorption of β-carotene (mixed diet)16%[14]
Nonpregnant Ghanaian WomenVitamin A Disposal Rate1.3 µmol/d[21]

Table 3: Analytical Method Performance for Vitamin A Quantification

Analytical MethodAnalyte(s)Linearity RangeLLOQPrecision (%CV)Reference
LC-MS/MSRetinoids and metabolites1 - 1000 ng/mLsub ng/mL levels< 10%[16]
LC-MS/MSVitamin A (retinol)0.1 - 4.0 µmol/L-5.0%[17]
UPLC-MS/MSVitamin A (retinol)28 - 4800 ng/mL-≤ 6.9%[18]
LC-MS/MSAll-trans retinoic acid-50 pg/mL-[25]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex signaling pathways and experimental workflows involved in vitamin A metabolic research.

Vitamin_A_Metabolism_and_Signaling cluster_blood Bloodstream cluster_cell Target Cell cluster_nucleus Nucleus Retinol_RBP Retinol-RBP STRA6 STRA6 Retinol_RBP->STRA6 Uptake Retinol Retinol STRA6->Retinol CRBP CRBP Retinol->CRBP Retinaldehyde Retinaldehyde CRBP->Retinaldehyde RDH Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid RALDH RALDH RALDH CRABP CRABP Retinoic_Acid->CRABP CYP26 CYP26 Retinoic_Acid->CYP26 Catabolism RAR RAR CRABP->RAR Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Binding Gene_Transcription Gene Transcription RARE->Gene_Transcription Activation/ Repression

Caption: Vitamin A metabolism and retinoic acid signaling pathway.

DRD_Workflow Start Start: Subject Recruitment Baseline_Blood 1. Collect Baseline Blood Sample Start->Baseline_Blood Dose_Admin 2. Administer Oral Dose of Deuterated Retinyl Acetate Baseline_Blood->Dose_Admin Equilibration 3. Equilibration Period (4-21 days) Dose_Admin->Equilibration PostDose_Blood 4. Collect Post-Dose Blood Sample Equilibration->PostDose_Blood Sample_Prep 5. Sample Preparation (Extraction & Derivatization) PostDose_Blood->Sample_Prep GCMS_Analysis 6. GC-MS Analysis (Isotope Ratio Measurement) Sample_Prep->GCMS_Analysis Data_Analysis 7. Data Analysis (Calculate Total Body Stores) GCMS_Analysis->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Experimental workflow for the Deuterated Retinol Dilution (DRD) technique.

Conclusion

Isotopic labeling of vitamin A is a cornerstone of modern metabolic research, providing unparalleled insights into its complex in vivo dynamics. The methodologies outlined in this guide, from the well-established deuterated retinol dilution technique to advanced LC-MS/MS-based quantification of metabolites, offer researchers a robust toolkit to investigate vitamin A status, absorption, and kinetics. The quantitative data presented herein highlight the diverse applications of these techniques across various populations and research questions. As analytical technologies continue to advance, the precision and scope of isotopic labeling studies will undoubtedly expand, further illuminating the multifaceted roles of vitamin A in health and disease and paving the way for more effective nutritional and therapeutic strategies.

References

Synthesis of Deuterated Vitamin A Analogs: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated vitamin A analogs, invaluable tools for researchers in pharmacology, drug metabolism, and nutritional sciences. The introduction of deuterium at specific positions within the vitamin A molecule allows for kinetic isotope effect studies, metabolic tracking, and the stabilization of the molecule against certain degradation pathways. This document details synthetic strategies, experimental protocols, and characterization methods for preparing deuterated retinol, retinal, and retinoic acid analogs. Furthermore, it outlines the key signaling pathways of vitamin A to provide a biological context for the application of these deuterated compounds. All quantitative data are summarized in structured tables, and experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction to Deuterated Vitamin A Analogs in Research

Vitamin A and its derivatives, collectively known as retinoids, are essential lipid-soluble micronutrients that play critical roles in a myriad of physiological processes, including vision, immune function, cellular differentiation, and embryonic development. The biological activity of vitamin A is mediated by various forms, primarily retinol, retinal, and retinoic acid.

The strategic replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), in the vitamin A molecule offers significant advantages for research applications. This isotopic substitution, known as deuteration, can lead to a kinetic isotope effect (KIE), where the increased mass of deuterium slows down chemical reactions involving the cleavage of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This property is particularly useful for:

  • Metabolic Studies: Tracking the metabolic fate of vitamin A and its analogs in vivo and in vitro. The mass difference allows for easy detection and quantification by mass spectrometry.

  • Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) of retinoid-based drugs.

  • Mechanistic Studies: Elucidating the mechanisms of enzymatic reactions involving vitamin A.

  • Therapeutic Development: Enhancing the metabolic stability and therapeutic profile of retinoid drugs. For instance, deuteration at the C20 position of vitamin A has been shown to slow the formation of detrimental vitamin A dimers, which are implicated in certain degenerative eye diseases[1][2][3].

This guide focuses on the chemical synthesis of various deuterated vitamin A analogs, providing detailed methodologies for their preparation and characterization.

Synthetic Strategies for Deuterated Vitamin A Analogs

The synthesis of deuterated vitamin A analogs typically starts from readily available precursors like β-ionone and employs key organic reactions to build the polyene chain and introduce deuterium at specific positions. The two primary strategies involve the use of deuterated building blocks or deuterium exchange reactions on non-deuterated intermediates.

Key reactions in the synthesis of the vitamin A backbone include the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, which are pivotal for forming the carbon-carbon double bonds of the polyene chain with high stereoselectivity[4][5][6][7].

Synthesis of Deuterated Retinaldehyde Analogs

Deuterated retinaldehyde is a crucial precursor for the synthesis of other deuterated vitamin A analogs and is also used directly in vision research.

Experimental Protocol: Synthesis of 20,20,20-trideuteroretinaldehyde (retinal-d₃)

This protocol is adapted from methodologies involving aldol condensation and subsequent olefination reactions[8][9].

  • Preparation of deuterated acetone (acetone-d₆): Commercially available acetone-d₆ is typically used.

  • Aldol Condensation: β-Ionylidene acetaldehyde is reacted with a significant excess of acetone-d₆ in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol. The reaction is typically stirred at room temperature for several hours.

  • Purification: The resulting C18-ketone-d₆ is purified by column chromatography on silica gel.

  • Wittig-Horner Reaction: The purified C18-ketone-d₆ is then reacted with a phosphonate ylide, such as diethyl (cyanomethyl)phosphonate, in the presence of a strong base (e.g., sodium hydride) in an anhydrous solvent like tetrahydrofuran (THF). This reaction extends the carbon chain to form the retinal backbone.

  • Reduction and Oxidation: The resulting nitrile is reduced to an aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

  • Final Purification: The final product, 20,20,20-trideuteroretinaldehyde, is purified by column chromatography.

Synthesis of Deuterated Retinol Analogs

Deuterated retinol is often used in metabolic studies and as a precursor for the synthesis of deuterated retinyl esters.

Experimental Protocol: Synthesis of 14,20,20,20-tetradeuteroretinol (retinol-d₄)

This synthesis involves the use of a deuterated building block in a convergent synthesis approach[9][10].

  • Preparation of a deuterated C5 building block: A suitable C5 fragment is synthesized with deuterium at the desired positions. For instance, 4,4-dimethoxybut-2-one can be pentadeuterated by treatment with D₂O in the presence of a catalytic amount of K₂CO₃[9].

  • Coupling with a C15 fragment: The deuterated C5 building block is then coupled with a non-deuterated C15 fragment, such as β-ionylidene acetaldehyde, through a series of reactions, often involving Grignard or Wittig-type couplings.

  • Chain Elongation and Functional Group Manipulation: The coupled product undergoes further reactions to extend the polyene chain and introduce the alcohol functionality. This may involve reduction of a ketone or an ester.

  • Purification: The final deuterated retinol analog is purified using chromatographic techniques.

Synthesis of Deuterated Retinoic Acid Analogs

Deuterated retinoic acid is a valuable tool for studying the mechanisms of action of this potent signaling molecule.

Experimental Protocol: Synthesis of Deuterated Retinoic Acid

This protocol is a general scheme based on the oxidation of a deuterated retinaldehyde precursor[11].

  • Synthesis of Deuterated Retinaldehyde: A deuterated retinaldehyde analog is synthesized as described in section 2.1.

  • Oxidation: The deuterated retinaldehyde is oxidized to the corresponding carboxylic acid. A common and mild oxidizing agent for this transformation is manganese dioxide (MnO₂). The reaction is typically carried out in a solvent like dichloromethane at room temperature.

  • Purification: The resulting deuterated retinoic acid is purified by crystallization or column chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various deuterated vitamin A analogs, including reaction yields and isotopic enrichment levels where reported.

Table 1: Synthesis of Deuterated Retinaldehyde Analogs

Deuterated AnalogStarting MaterialKey ReactionsReported Yield (%)Deuterium Incorporation (%)Reference(s)
20,20,20-(²H₃)retinaldehydeβ-Ionylidene acetaldehyde, Acetone-d₆Aldol Condensation, Wittig-HornerNot specified>95[8][9]
14-(²H)retinalβ-Ionone, CD₃CNPeterson Olefination, Wittig-HornerNot specifiedNot specified[9]
15-(²H)retinalMethyl retinoateLiAlD₄ reduction, MnO₂ oxidationNot specifiedNot specified[9]
14,15-(²H₂)retinal[14-D]-retinalReduction and OxidationNot specifiedNot specified[9]

Table 2: Synthesis of Deuterated Retinol Analogs

Deuterated AnalogStarting MaterialKey ReactionsReported Yield (%)Deuterium Incorporation (%)Reference(s)
14,20,20,20-(²H₄)retinolDeuterated 4,4-dimethoxybut-2-oneConvergent SynthesisNot specified~80[9]
12,14,20,20,20-(²H₅)retinolNot specifiedWittig-Horner, Deuterium ExchangeNot specifiedNot specified[10]
10,19,19,19-(²H₄)retinolNot specifiedWittig-Horner, Deuterium ExchangeNot specified99[10]

Characterization of Deuterated Vitamin A Analogs

The synthesized deuterated vitamin A analogs must be rigorously characterized to confirm their structure, purity, and the extent of deuterium incorporation. The primary analytical techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy: ¹H NMR is used to confirm the overall structure of the molecule. The disappearance or reduction in the intensity of signals corresponding to the deuterated positions provides evidence of successful deuterium incorporation. ²H NMR can also be used to directly observe the deuterium signals.

  • Mass Spectrometry (MS): MS is essential for determining the molecular weight of the synthesized analog and quantifying the level of deuterium enrichment. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often employed for this purpose[12][13]. The mass spectrum will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated.

Vitamin A Signaling Pathways

Understanding the biological context in which deuterated vitamin A analogs are used is crucial for their effective application in research. The two major signaling pathways involving vitamin A are the visual cycle in the retina and the retinoic acid signaling pathway that regulates gene expression.

The Visual Cycle

The visual cycle is a series of enzymatic reactions that regenerate the 11-cis-retinal chromophore required for vision after it has been photoisomerized to all-trans-retinal by light. This process primarily occurs in the retinal pigment epithelium (RPE) and photoreceptor cells of the eye[14][15][16][17].

Visual_Cycle cluster_Photoreceptor Photoreceptor Cell cluster_RPE Retinal Pigment Epithelium (RPE) all_trans_retinal all-trans-Retinal all_trans_retinol all-trans-Retinol all_trans_retinal->all_trans_retinol RDH all_trans_retinyl_ester all-trans-Retinyl Ester all_trans_retinol->all_trans_retinyl_ester LRAT eleven_cis_retinol 11-cis-Retinol all_trans_retinyl_ester->eleven_cis_retinol RPE65 eleven_cis_retinal 11-cis-Retinal eleven_cis_retinol->eleven_cis_retinal RDH rhodopsin Rhodopsin (Opsin + 11-cis-Retinal) eleven_cis_retinal->rhodopsin Combines with Opsin metarhodopsin_II Metarhodopsin II (Opsin + all-trans-Retinal) rhodopsin->metarhodopsin_II Light (Photon) metarhodopsin_II->all_trans_retinal Hydrolysis

Caption: The Visual Cycle Pathway.

Retinoic Acid Signaling Pathway

Retinoic acid (RA) acts as a signaling molecule that regulates gene expression by binding to nuclear receptors. This pathway is fundamental for cellular growth, differentiation, and embryonic development[18][19][20][21][22][23][24][25][26].

Retinoic_Acid_Signaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal RDH/ADH RA Retinoic Acid (RA) Retinal->RA RALDH RAR RAR RA->RAR RARE RARE (DNA) RAR->RARE RXR RXR RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/ Repression

Caption: Retinoic Acid Signaling Pathway.

Conclusion

The synthesis of deuterated vitamin A analogs provides researchers with powerful tools to investigate the complex roles of retinoids in biology and medicine. The synthetic routes outlined in this guide, primarily leveraging Wittig-type reactions and deuterium exchange, allow for the site-specific incorporation of deuterium into the vitamin A backbone. Careful characterization using NMR and mass spectrometry is essential to ensure the quality of these isotopic tracers. By applying these deuterated analogs in well-designed experiments, scientists can continue to unravel the intricate mechanisms of vitamin A metabolism and signaling, paving the way for new therapeutic interventions for a range of diseases.

References

Part 1: Introduction to 9-cis-Retinoids and Nuclear Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of 9-cis-Retinoids in Nuclear Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

The Retinoid Family and their Biological Significance

Retinoids, a class of compounds derived from vitamin A (retinol), are essential for a multitude of physiological processes, including embryonic development, vision, immune function, and cellular differentiation and proliferation.[1] The biological activities of retinoids are mediated by their interaction with specific nuclear receptors, which function as ligand-activated transcription factors to regulate the expression of target genes.

Overview of Nuclear Receptors

Nuclear receptors are a superfamily of intracellular proteins that, upon binding to their cognate ligands, directly regulate gene expression. They typically consist of a DNA-binding domain (DBD) and a ligand-binding domain (LBD). This family includes receptors for steroid hormones, thyroid hormones, and various lipid-soluble molecules.

Emergence of 9-cis-Retinoic Acid as a Key Signaling Molecule

Initially, all-trans-retinoic acid (atRA) was identified as the primary active metabolite of vitamin A, mediating its effects through the Retinoic Acid Receptors (RARs). However, the discovery of a second class of retinoid receptors, the Retinoid X Receptors (RXRs), led to the identification of 9-cis-retinoic acid as their high-affinity ligand.[2][3][4] This discovery unveiled a new layer of complexity in retinoid signaling, establishing 9-cis-retinoic acid as a crucial hormone that governs a wide array of genetic programs.

Part 2: Biosynthesis and Metabolism of 9-cis-Retinoic Acid

Synthesis from All-trans-retinol

The in vivo synthesis of 9-cis-retinoic acid is a multi-step enzymatic process that originates from all-trans-retinol. While the complete pathway is still under investigation, a key proposed route involves the isomerization of all-trans-retinol to 9-cis-retinol, which is then oxidized to 9-cis-retinal and subsequently to 9-cis-retinoic acid.[5][6] Some studies suggest that the isomerization may also occur at the level of retinoic acid itself.[7]

Key Enzymes in the Biosynthetic Pathway

Several enzymes are implicated in the biosynthesis of 9-cis-retinoic acid. A cis-retinol dehydrogenase (cRDH) has been identified that oxidizes 9-cis-retinol to 9-cis-retinal.[5][8] The subsequent oxidation of 9-cis-retinal to 9-cis-retinoic acid is likely catalyzed by retinaldehyde dehydrogenases (RALDHs).

biosynthesis_pathway All-trans-retinol All-trans-retinol 9-cis-retinol 9-cis-retinol All-trans-retinol->9-cis-retinol Isomerase 9-cis-retinal 9-cis-retinal 9-cis-retinol->9-cis-retinal cis-retinol dehydrogenase (cRDH) 9-cis-retinoic acid 9-cis-retinoic acid 9-cis-retinal->9-cis-retinoic acid retinaldehyde dehydrogenase (RALDH)

Biosynthesis of 9-cis-retinoic acid.

Catabolism and Elimination

The elimination of 9-cis-retinoic acid is primarily through metabolism.[9] One of the main metabolites is 4-oxo-9-cis-retinoic acid.[9] The half-life of 9-cis-retinoic acid in human plasma is relatively short, in the range of 1.3 to 2.4 hours.[9]

Part 3: The Central Role of Retinoid X Receptors (RXRs)

RXR Isoforms (α, β, γ)

There are three distinct RXR isotypes: RXRα, RXRβ, and RXRγ, each encoded by a separate gene.[10] These isotypes exhibit tissue-specific expression patterns, suggesting they may have both redundant and unique functions.

Ligand Binding: A High Affinity for 9-cis-Retinoic Acid

9-cis-retinoic acid has been identified as a high-affinity ligand for all three RXR isotypes.[10][11] In contrast, all-trans-retinoic acid does not bind to RXRs with any significant affinity.[3][4] This specificity highlights the unique role of 9-cis-retinoic acid in mediating RXR-dependent signaling pathways.

RXR Homodimerization and Signaling

Upon binding 9-cis-retinoic acid, RXRs can form homodimers (RXR/RXR) that bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby activating their transcription.

rxr_homodimer_signaling cluster_nucleus Nucleus 9-cis-RA 9-cis-Retinoic Acid RXR1 RXR 9-cis-RA->RXR1 RXR2 RXR 9-cis-RA->RXR2 Homodimer RXR/RXR Homodimer RXR1->Homodimer RXR2->Homodimer RXRE RXRE Homodimer->RXRE TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Coactivators Coactivators Coactivators->Homodimer rxr_rar_heterodimer_signaling cluster_nucleus Nucleus atRA All-trans-RA RAR RAR atRA->RAR 9-cis-RA 9-cis-RA RXR RXR 9-cis-RA->RXR 9-cis-RA->RAR Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR->Heterodimer RARE RARE Heterodimer->RARE TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Coactivators Coactivators Coactivators->Heterodimer rxr_vdr_heterodimer_signaling cluster_nucleus Nucleus Calcitriol 1α,25(OH)2D3 VDR VDR Calcitriol->VDR 9-cis-RA 9-cis-RA RXR RXR 9-cis-RA->RXR Heterodimer RXR/VDR Heterodimer RXR->Heterodimer VDR->Heterodimer VDRE VDRE Heterodimer->VDRE TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Coactivators Coactivators Coactivators->Heterodimer rxr_tr_heterodimer_signaling cluster_nucleus Nucleus T3 Thyroid Hormone (T3) TR TR T3->TR 9-cis-RA 9-cis-RA RXR RXR 9-cis-RA->RXR Heterodimer RXR/TR Heterodimer RXR->Heterodimer TR->Heterodimer TRE TRE Heterodimer->TRE TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Coactivators Coactivators Coactivators->Heterodimer rxr_ppar_heterodimer_signaling cluster_nucleus Nucleus PPAR Ligand PPAR Ligand PPAR PPAR PPAR Ligand->PPAR 9-cis-RA 9-cis-RA RXR RXR 9-cis-RA->RXR Heterodimer RXR/PPAR Heterodimer RXR->Heterodimer PPAR->Heterodimer PPRE PPRE Heterodimer->PPRE TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Coactivators Coactivators Coactivators->Heterodimer ligand_binding_assay_workflow Receptor Prep Receptor Preparation Incubation Incubation with Radioligand & Competitor Receptor Prep->Incubation Filtration Filtration to Separate Bound & Free Ligand Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data Analysis Data Analysis (IC50, Ki) Scintillation->Data Analysis reporter_gene_assay_workflow Transfection Co-transfection of Expression & Reporter Plasmids Ligand Treatment Ligand Treatment Transfection->Ligand Treatment Cell Lysis Cell Lysis Ligand Treatment->Cell Lysis Luciferase Assay Luciferase Activity Measurement Cell Lysis->Luciferase Assay Data Analysis Data Analysis (Fold Induction, EC50) Luciferase Assay->Data Analysis chip_assay_workflow Crosslinking Formaldehyde Cross-linking Shearing Chromatin Shearing Crosslinking->Shearing Immunoprecipitation Immunoprecipitation with Specific Antibody Shearing->Immunoprecipitation Washes Washes Immunoprecipitation->Washes Elution Elution & Reverse Cross-linking Washes->Elution Purification DNA Purification Elution->Purification Analysis DNA Analysis (qPCR, ChIP-seq) Purification->Analysis

References

Early Research on 9-cis-Retinyl Acetate as a Tracer Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research concerning 9-cis-retinyl acetate, with a particular focus on its synthesis, metabolic fate, and the methodologies that underpin its use as a tracer compound. While early research did not extensively use isotopically labeled 9-cis-retinyl acetate as a tracer in the classical sense, this guide synthesizes available data on its metabolism and the synthesis of labeled retinoids to provide a comprehensive overview for researchers.

Introduction

9-cis-retinyl acetate is a synthetic derivative of vitamin A and a precursor to 9-cis-retinal and 9-cis-retinoic acid, molecules of significant biological interest. 9-cis-retinoic acid is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), giving it a distinct biological activity profile compared to its all-trans isomer[1]. The potential of 9-cis-retinoids in therapeutic areas, particularly in treating retinal degenerative diseases like Leber congenital amaurosis (LCA), has driven much of the research into its metabolic pathways[2][3]. Understanding the absorption, distribution, metabolism, and excretion (ADME) of 9-cis-retinyl acetate is crucial for its development as a therapeutic agent. Tracer studies, employing isotopically labeled compounds, are the gold standard for elucidating these processes. This guide outlines the synthesis of such tracers, their metabolic pathways, and the experimental protocols used in their evaluation.

Synthesis of 9-cis-Retinoids for Tracer Studies

The generation of 9-cis-retinoids for research and therapeutic use can be achieved through multi-step total synthesis or, more efficiently, through the catalytic isomerization of the more readily available all-trans-retinoids[2]. For tracer studies, stable isotopes like Deuterium (²H or D) or Carbon-13 (¹³C) are incorporated into the molecular structure.

Catalytic Isomerization

A common method for producing 9-cis-retinyl acetate involves the palladium-catalyzed isomerization of all-trans-retinyl acetate[2][3]. The process generally involves dissolving all-trans-retinyl acetate in a solution with a palladium catalyst, such as (CH₃CN)₂PdCl₂, and stirring the mixture, often at an elevated temperature, until a desired ratio of 9-cis to all-trans isomer is achieved. The 9-cis isomer can then be purified through crystallization[2].

Isotopic Labeling

The synthesis of isotopically labeled retinoids is essential for their use as tracers. Deuterium-labeled 9-cis-retinyl acetate (e.g., 9-cis-retinyl acetate-d5) is available commercially and can be used as an internal standard or tracer in quantitative analysis by mass spectrometry[4]. The synthesis of such compounds involves using deuterated starting materials in the chemical synthesis pathway[5]. For example, 9-CD₃-9-cis-retinal has been synthesized from β-ionone using a deuterated methyl ketone in a six-step procedure involving Horner-Wadsworth-Emmons reactions[5]. Similar principles can be applied to synthesize labeled 9-cis-retinyl acetate for metabolic studies. Patents also describe methods for synthesizing tritium (³H) labeled 9-cis-retinoic acid, which can achieve high specific activity for sensitive detection[6].

Metabolic Pathways and Pharmacokinetics

Once administered, 9-cis-retinyl acetate undergoes metabolic conversion to other active retinoids. Its pharmacokinetics can be influenced by the vehicle used for administration.

Absorption and Vehicle Effect

The choice of vehicle for oral administration significantly impacts the absorption of 9-cis-retinyl acetate. Studies in mice have shown that soybean oil and sunflower oil vehicles lead to the highest plasma levels of its active metabolites, fatty acid 9-cis-retinyl esters and 9-cis-retinol, compared to canola and rapeseed oils[3]. Peak plasma levels of these metabolites are typically observed around 3 hours after administration by gastric gavage[3].

Metabolic Conversion

The primary metabolic pathway for 9-cis-retinyl acetate involves its conversion to 9-cis-retinol and subsequently to 9-cis-retinal. This process is crucial for its biological activity, particularly in the visual cycle.

Metabolic_Pathway cluster_absorption Absorption & Initial Metabolism cluster_oxidation Oxidation & Activity 9-cis-RAc 9-cis-Retinyl Acetate (Administered) 9-cis-RE Fatty Acid 9-cis-Retinyl Esters 9-cis-RAc->9-cis-RE Esterification in Liver 9-cis-ROL 9-cis-Retinol 9-cis-RE->9-cis-ROL Hydrolysis 9-cis-RAL 9-cis-Retinal 9-cis-ROL->9-cis-RAL Oxidation (cRDH) Isorhodopsin Isorhodopsin (Visual Cycle) 9-cis-RAL->Isorhodopsin Binds Opsin 9-cis-RA 9-cis-Retinoic Acid (Gene Regulation) 9-cis-RAL->9-cis-RA Oxidation Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis A Synthesize/Acquire Labeled 9-cis-Retinyl Acetate B Dissolve in Vehicle (e.g., Soybean Oil) A->B C Administer to Animal Model (e.g., Mouse via Gavage) B->C D Collect Blood/Tissues at Timed Intervals C->D E Extract Retinoids (under red light) D->E F Analyze by HPLC or LC-MS/MS E->F G Quantify Metabolites F->G Visual_Cycle_Bypass cluster_canonical Canonical Visual Cycle cluster_bypass 9-cis-Retinoid Bypass Pathway all-trans-ROL all-trans-Retinol RPE65 RPE65 (Defective) all-trans-ROL->RPE65 (Lrat) 11-cis-RAL 11-cis-Retinal Rhodopsin Rhodopsin 11-cis-RAL->Rhodopsin + Opsin RPE65->11-cis-RAL Isomerization RPE65->11-cis-RAL Blocked 9-cis-RAc 9-cis-Retinyl Acetate (Oral Admin) 9-cis-RAL 9-cis-Retinal 9-cis-RAc->9-cis-RAL Metabolism Isorhodopsin Isorhodopsin (Functional Pigment) 9-cis-RAL->Isorhodopsin + Opsin

References

Methodological & Application

Application Note: Quantitative Analysis of Retinoids in Biological Matrices using 9-cis-Retinol acetate-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of various retinoids in biological matrices, such as plasma, serum, and tissues, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs 9-cis-Retinol acetate-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] This methodology is crucial for researchers, scientists, and drug development professionals studying the physiological roles of retinoids, their metabolism, and their therapeutic potential.

Introduction

Retinoids, a class of compounds derived from vitamin A, are essential for numerous biological processes, including vision, cell growth and differentiation, immune function, and embryonic development.[4][5][6] Their activity is mediated through nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[7][8][9] 9-cis-retinoic acid is a natural ligand for RXRs and can also activate RARs.[7][9] Given their potent and diverse biological activities, accurate quantification of endogenous retinoids and their metabolites is critical in various research fields, from fundamental biology to drug development.

LC-MS/MS has emerged as the preferred analytical technique for retinoid analysis due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously.[4][10][11][12] The use of stable isotope-labeled internal standards, such as this compound, is paramount for reliable quantification, as it mimics the behavior of the target analytes during extraction and ionization, thereby compensating for potential analytical variability.[1][2][3]

Retinoid Signaling Pathway

Retinoid signaling is a complex process initiated by the binding of active retinoids, such as all-trans-retinoic acid and 9-cis-retinoic acid, to their respective nuclear receptors. All-trans-retinoic acid binds to Retinoic Acid Receptors (RARs), while 9-cis-retinoic acid can bind to both RARs and Retinoid X Receptors (RXRs).[7][8][9] These ligand-receptor complexes then form heterodimers (e.g., RAR-RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription and subsequent cellular responses.[13][14]

Retinoid_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Retinol Retinol (Vitamin A) atRA all-trans-Retinoic Acid Retinol->atRA Metabolism cisRA 9-cis-Retinoic Acid Retinol->cisRA Metabolism RAR RAR atRA->RAR cisRA->RAR RXR RXR cisRA->RXR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RARE RARE (DNA) Gene Target Gene Transcription RARE->Gene Regulates RAR_RXR->RARE Binds to

Caption: Retinoid signaling pathway illustrating the metabolism of retinol and activation of nuclear receptors.

Experimental Workflow

The general workflow for the LC-MS/MS analysis of retinoids using this compound as an internal standard involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with This compound (IS) Sample->Spike Homogenize Homogenization (for tissues) Spike->Homogenize Extraction Protein Precipitation & Liquid-Liquid Extraction Homogenize->Extraction Evaporate Evaporation Extraction->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation of Retinoids) Reconstitute->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Quant Quantification (Analyte/IS Peak Area Ratio) MS->Quant Report Reporting Quant->Report

Caption: General experimental workflow for retinoid analysis by LC-MS/MS.

Protocols

Sample Preparation

Materials:

  • Biological matrix (e.g., 200 µL serum or plasma, 10-100 mg tissue)

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • Acetonitrile (ACN)

  • Methyl-tert-butyl ether (MTBE)

  • Hexane

  • Ethyl Acetate

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic Acid (FA)

Protocol for Serum/Plasma: [4][15][16]

  • To 200 µL of serum or plasma in a clean tube, add a known amount of this compound internal standard solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 1.2 mL of methyl-tert-butyl ether (MTBE). Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of a suitable solvent mixture (e.g., 1:3 water:methanol).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol for Tissue: [10][17]

  • Weigh approximately 10-120 mg of tissue.

  • Homogenize the tissue in a suitable buffer.

  • Add a known amount of this compound internal standard solution to the homogenate.

  • Proceed with protein precipitation and liquid-liquid extraction as described for serum/plasma, adjusting solvent volumes as necessary based on the homogenate volume.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for specific applications and instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterTypical Value
LC System A high-performance or ultra-high-performance liquid chromatography system.
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[4]
Mobile Phase A Water with 0.1% Formic Acid.
Mobile Phase B Methanol with 0.1% Formic Acid.
Gradient A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes to ensure separation of retinoid isomers.[11][18]
Flow Rate 0.2 - 1.0 mL/min.[18]
Column Temperature 25 °C.[10]
Injection Volume 10 - 20 µL.[10][18]

Table 2: Mass Spectrometry Parameters

ParameterTypical Value
Mass Spectrometer A tandem quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.[4][12]
Ion Spray Voltage ~4000 V (Positive Ion).[4]
Acquisition Mode Selected Reaction Monitoring (SRM).
SRM Transitions To be determined by infusing individual retinoid standards and the internal standard to identify the precursor and optimal product ions. For retinoic acids, a common transition is m/z 301.2 -> 205.[11][12] The transition for this compound would be determined based on its specific mass.
Collision Gas Argon.
Resolution Q1 and Q3 set to 0.7 FWHM.[4]

Data Analysis and Quantification

Quantification is achieved by calculating the ratio of the peak area of the target retinoid analyte to the peak area of the this compound internal standard. A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the target retinoids and a constant concentration of the internal standard. The concentration of the retinoids in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Table 3: Example Calibration Curve and Quality Control Data

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
all-trans-Retinoic Acid1 - 1000>0.991< 10%< 15%
9-cis-Retinoic Acid1 - 1000>0.991< 10%< 15%
13-cis-Retinoic Acid1 - 1000>0.981< 10%< 15%
Retinol1 - 1000>0.991< 10%< 15%

Note: The values presented in this table are representative and should be established for each specific assay.[4][11][15]

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the quantification of retinoids in various biological matrices. This application note offers a comprehensive protocol and foundational parameters that can be adapted and optimized by researchers to suit their specific analytical needs, thereby facilitating a deeper understanding of the role of retinoids in health and disease.

References

Utilizing 9-cis-Retinol Acetate-d5 as an Internal Standard for Accurate Quantification of 9-cis-Retinol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinoids, a class of compounds derived from vitamin A, play crucial roles in a multitude of physiological processes, including vision, immune function, cell differentiation, and embryonic development. The biological activity of retinoids is highly dependent on their specific isomeric form. 9-cis-Retinol is a key precursor to 9-cis-retinoic acid, a potent signaling molecule that activates both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1] Accurate quantification of 9-cis-Retinol in biological matrices is therefore essential for understanding its metabolic fate and its role in health and disease.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of retinoid isomers. However, the inherent variability in sample preparation and instrument response necessitates the use of an internal standard to ensure analytical accuracy and precision. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. 9-cis-Retinol acetate-d5, a deuterated analog of 9-cis-Retinol acetate, serves as an excellent internal standard for the quantification of 9-cis-Retinol. Its similar chromatographic behavior and distinct mass-to-charge ratio (m/z) in mass spectrometry (MS) allow for reliable correction of analytical variations.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the HPLC-based quantification of 9-cis-Retinol.

Principles of Internal Standardization

Internal standardization is a calibration technique used to improve the precision and accuracy of quantitative analysis. A known amount of a non-endogenous, chemically similar compound (the internal standard) is added to every sample, calibrator, and blank. The ratio of the detector response of the analyte to that of the internal standard is then used for quantification. This approach effectively corrects for variations in:

  • Sample Extraction Recovery: Losses of analyte during sample preparation steps will be mirrored by proportional losses of the internal standard.

  • Injection Volume: Minor variations in the volume of sample injected onto the HPLC system will affect both the analyte and the internal standard equally.

  • Instrumental Drift: Fluctuations in detector response over time are compensated for by the ratiometric measurement.

This compound is particularly well-suited for this purpose due to its structural similarity to 9-cis-Retinol and the presence of five deuterium atoms, which provides a 5-unit mass difference, easily resolvable by a mass spectrometer.

Experimental Protocols

Note: All procedures involving retinoids should be performed under yellow or red light to prevent photoisomerization and degradation.[1]

Materials and Reagents
  • 9-cis-Retinol (analyte standard)

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, hexane, isopropanol, and water

  • Formic acid or acetic acid (for mobile phase modification)

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

  • Reagents for sample preparation (e.g., potassium hydroxide, butylated hydroxytoluene (BHT), ethyl acetate)

Sample Preparation: Liquid-Liquid Extraction

This protocol is a general guideline and may require optimization for specific matrices.

  • Spiking with Internal Standard: To 100 µL of the biological sample (e.g., plasma), add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in ethanol).

  • Protein Precipitation (for plasma/serum): Add 200 µL of ice-cold acetonitrile to the sample. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Saponification (optional, for tissues to hydrolyze retinyl esters): Add 1 mL of 0.5 M KOH in ethanol containing 0.1% BHT. Incubate at 60°C for 30 minutes.

  • Extraction: Add 1 mL of hexane/ethyl acetate (1:1, v/v) to the supernatant or saponified mixture. Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction step with another 1 mL of hexane/ethyl acetate. Combine the organic layers.

  • Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase.

Experimental Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation Workflow sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 extract Liquid-Liquid Extraction (Hexane/Ethyl Acetate) centrifuge1->extract centrifuge2 Centrifuge extract->centrifuge2 collect Collect Organic Layer centrifuge2->collect evaporate Evaporate to Dryness (Nitrogen) collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_analysis Inject into HPLC System reconstitute->hplc_analysis

Caption: A generalized workflow for the extraction of 9-cis-Retinol from biological samples.

HPLC Method

The following are example HPLC conditions. Method development and validation are crucial for optimal performance.

ParameterNormal-Phase HPLCReverse-Phase HPLC
Column Silica gel column (e.g., Inertsil SIL 100-5, 250 x 4.6 mm, 5 µm)[1]C18 column (e.g., Zorbax SB-C18, 100 x 4.6 mm, 3.5 µm)[2]
Mobile Phase Isocratic: Hexane:Isopropanol:Acetic Acid (1000:4.3:0.675, v/v/v)[1]Gradient: A) Water + 0.1% Formic Acid, B) Acetonitrile + 0.1% Formic Acid[2]
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 325 nm or Mass Spectrometry (MS)UV at 325 nm or Mass Spectrometry (MS)
Injection Volume 20 µL20 µL
Column Temperature 25°C30°C

Gradient Program for Reverse-Phase HPLC:

Time (min)%A%B
0.08911
9.08911
11.00100
13.00100
13.18911
15.08911
Mass Spectrometry Detection (LC-MS/MS)

For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) is recommended.

ParameterSetting
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (9-cis-Retinol) e.g., m/z 287.2 -> 93.1
MRM Transition (this compound) e.g., m/z 333.3 -> 273.2
Collision Energy To be optimized for the specific instrument

Data Presentation and Analysis

Calibration Curve

Prepare a series of calibration standards containing known concentrations of 9-cis-Retinol and a constant concentration of this compound. Plot the ratio of the peak area of 9-cis-Retinol to the peak area of this compound against the concentration of 9-cis-Retinol. A linear regression analysis should be performed to determine the calibration function.

Quantitative Data Summary

The following table summarizes typical performance data for an HPLC method for retinoid analysis. Actual values will vary depending on the specific method and instrumentation.

ParameterTypical Value
Retention Time (9-cis-Retinol) 5 - 10 min (Reverse-Phase)[2]
Retention Time (Internal Standard) Close to the analyte's retention time
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 115%

Signaling Pathway

9-cis-Retinol is a precursor to 9-cis-retinoic acid, which is a ligand for nuclear receptors that regulate gene expression.

9-cis-Retinoic Acid Signaling Pathway

G cluster_pathway 9-cis-Retinoic Acid Signaling cluster_nucleus Nucleus retinol 9-cis-Retinol retinal 9-cis-Retinal retinol->retinal Oxidation ra 9-cis-Retinoic Acid retinal->ra Oxidation rxr_rar RXR-RAR Heterodimer ra->rxr_rar Binds to rxr RXR rxr->rxr_rar rar RAR rar->rxr_rar dna RARE (DNA) rxr_rar->dna Binds to transcription Gene Transcription dna->transcription Regulates

Caption: Simplified diagram of the 9-cis-retinoic acid signaling pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 9-cis-Retinol in various biological matrices by HPLC, particularly when coupled with mass spectrometric detection. This approach is essential for researchers in the fields of nutrition, pharmacology, and drug development who require precise measurements of this important retinoid. The detailed protocols and data presented herein serve as a valuable resource for the implementation of this analytical methodology.

References

Application of Deuterated Retinyl Esters in Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated retinyl esters serve as powerful tools in pharmacokinetic (PK) studies to trace the absorption, distribution, metabolism, and excretion (ADME) of vitamin A. The use of stable isotopes like deuterium (²H or D) allows for the differentiation between an administered dose and endogenous retinoids, providing precise quantitative data without the need for radioactive tracers.[1][2][3] This document provides detailed application notes and protocols for utilizing deuterated retinyl esters in pharmacokinetic research. The primary application discussed is the deuterated-retinol-dilution (DRD) technique, a method used to estimate total body stores of vitamin A.[4][5]

Principle of the Deuterated Retinol Dilution (DRD) Technique

The DRD technique involves administering a known dose of a deuterated vitamin A precursor, typically [²H₄]retinyl acetate or [²H₈]retinyl acetate.[6][7] This labeled compound is absorbed and metabolized in the same manner as its non-deuterated counterpart.[8][9] After an equilibration period, the ratio of deuterated retinol to non-deuterated retinol in a plasma sample is measured. This isotopic ratio is then used in a prediction model to estimate the total body pool size of vitamin A.[4][6]

Applications

  • Vitamin A Status Assessment: The DRD technique is a sensitive method to quantify total body stores and estimate total liver reserves of vitamin A, which is considered the reference standard for evaluating vitamin A status.[10] It can detect changes in vitamin A pool size in response to different dietary intakes.[4]

  • Pharmacokinetic Profiling: Deuterated retinyl esters are used to study the kinetic profile of vitamin A and its metabolites.[6][11] This includes determining absorption rates, plasma concentration-time courses, and elimination half-lives.[12]

  • Bioavailability Studies: The technique can be employed to assess the bioavailability of vitamin A from different formulations or food matrices.[13]

  • Metabolic Research: Tracing the metabolic fate of deuterated retinyl esters helps in understanding the complex pathways of retinoid metabolism.[8][9]

Experimental Protocols

Synthesis and Preparation of Deuterated Retinyl Ester Dose

While commercially available, deuterated retinyl acetate can also be synthesized. A common method involves a multi-step process starting from β-ionone.[10][14]

Protocol for Dose Preparation:

  • Source: Obtain commercially available deuterated retinyl acetate (e.g., [²H₄]retinyl acetate).

  • Purity Check: Assess the chemical and isotopic purity of the labeled compound using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7]

  • Dissolution: Under dim or gold fluorescent lighting to prevent degradation, dissolve the deuterated retinyl acetate powder in a suitable carrier oil, such as corn or soybean oil.[7][10]

  • Quantification: Determine the precise concentration of the stock solution, expressed as retinol equivalents (RE).[7]

  • Dosing Aliquots: Prepare individual doses based on the study design. Doses are typically in the range of 2.5–10 mg RE for adults and 1.25–5 mg RE for children.[7] Doses can be administered in capsules or as an oral solution.

Subject Recruitment and Dosing
  • Subject Selection: Recruit healthy volunteers or specific patient populations based on the study objectives. Obtain informed consent.

  • Baseline Blood Sample: Collect a baseline blood sample prior to the administration of the deuterated dose. This is particularly crucial when using ¹³C-labeled compounds but is also good practice for deuterium studies.[10]

  • Dose Administration: Administer the prepared oral dose of deuterated retinyl acetate.

Blood Sample Collection

Collect blood samples at various time points post-dosing to characterize the pharmacokinetic profile. A typical sampling schedule might include:

  • Absorption Phase: 6, 12, and 24 hours post-dose.[6]

  • Equilibration and Elimination Phase: Multiple time points over a period of up to 90 days (e.g., days 3, 7, 14, 20, 30, 60, 90).[6][7]

Sample Processing and Storage
  • Plasma Separation: Separate plasma from whole blood by centrifugation.

  • Storage: Store plasma samples at -80°C until analysis to ensure the stability of the retinoids.

Analytical Methodology: Quantification of Deuterated and Endogenous Retinol

The primary analytical method for quantifying the isotopic ratio of deuterated to non-deuterated retinol is Gas Chromatography-Mass Spectrometry (GC-MS).[7][15] HPLC is used for the separation and purification of retinol from plasma extracts before GC-MS analysis.[15][16]

Protocol for Sample Analysis:

  • Extraction: Extract retinol from plasma samples using a solvent extraction method, for example, with a chloroform-methanol mixture.[15]

  • Internal Standard: Add an internal standard to the sample to account for extraction losses and variations in instrument response.

  • HPLC Separation: Resuspend the dried extract and inject it into an HPLC system with a C18 column to separate the retinol fraction from other plasma components.[15]

  • Derivatization: Dry the collected retinol fraction and derivatize it to a more volatile form suitable for GC-MS analysis, such as a trimethylsilyl (TMS) ether derivative using O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use selected ion monitoring (SIM) to detect and quantify the specific ions corresponding to the derivatized forms of deuterated and non-deuterated retinol.[7] For example, for [²H₄]retinol, the fragment ions at m/z 259 can be monitored, while m/z 255 corresponds to unlabeled retinol.[7]

  • Quantification: Create a calibration curve using standards with known ratios of deuterated to non-deuterated retinol. Use this curve to determine the isotopic ratio in the plasma samples.[7]

Data Presentation

Table 1: Typical Dosing and Sampling Parameters in Human Studies
ParameterValue/RangeReference
Tracer [²H₄]retinyl acetate[4][6]
Dose (Adults) 5.2 - 52.4 µmol RE[4]
Dose (Children) 2.5 - 5 mg RE[7]
Administration Route Oral[4][6][7]
Blood Sampling Times (Absorption) 6, 12, 24 hours[6]
Blood Sampling Times (Elimination) Up to 90 days[6]
Mean Equilibration Time 16.6 ± 3.8 days[6]
Table 2: Example Pharmacokinetic Data from a Study with [²H₄]Retinyl Acetate
Subject GroupPlasma Isotopic Ratio ([²H₄]retinol:retinol) on Day 20Estimated Total Body Vitamin A (mmol)
US Adults 0.02 ± 0.021.03 ± 0.45
Bangladeshi Adults 0.17 ± 0.120.10 ± 0.11

Data adapted from a study comparing subjects with high and low vitamin A stores.[6]

Table 3: Estimated Vitamin A Pool Sizes in Response to Supplementation
Daily Vitamin A Supplement (µmol RE/d)Final Estimated Vitamin A Pool Size (mmol, Mean ± SD)
00.048 ± 0.031
5.20.252 ± 0.045
10.50.489 ± 0.066

Data from a study demonstrating the responsiveness of the DRD technique.[4]

Visualizations

Experimental_Workflow cluster_Preparation Dose Preparation cluster_Administration Administration & Sampling cluster_Analysis Sample Analysis cluster_Data Data Interpretation Dose_Prep Prepare Oral Dose of Deuterated Retinyl Ester Administer Administer Dose to Subject Dose_Prep->Administer Baseline Collect Baseline Blood Sample Baseline->Administer Sampling Collect Blood Samples at Timed Intervals Administer->Sampling Plasma_Sep Separate Plasma Sampling->Plasma_Sep Extraction Extract Retinol from Plasma Plasma_Sep->Extraction HPLC HPLC Purification Extraction->HPLC Derivatization Derivatize Retinol HPLC->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Isotope_Ratio Determine Isotopic Ratio ([²H]Retinol:Retinol) GCMS->Isotope_Ratio PK_Model Apply Pharmacokinetic Model Isotope_Ratio->PK_Model VA_Status Estimate Vitamin A Total Body Stores PK_Model->VA_Status

Caption: Experimental Workflow for Deuterated Retinol Dilution Studies.

VitaminA_Metabolism Diet Dietary Intake ([²H]Retinyl Esters) Intestine Intestinal Lumen Diet->Intestine Hydrolysis Enterocyte Enterocyte Intestine->Enterocyte Absorption of [²H]Retinol Chylomicrons Chylomicrons ([²H]Retinyl Esters) Enterocyte->Chylomicrons Re-esterification Circulation Circulation Chylomicrons->Circulation Liver Liver (Major Storage Site) Circulation->Liver Uptake of Chylomicron Remnants Peripheral_Tissues Peripheral Tissues Circulation->Peripheral_Tissues Retinol_Pool Systemic Retinol Pool ([²H]Retinol + Retinol) Liver->Retinol_Pool Hydrolysis & Release as [²H]Retinol-RBP Peripheral_Tissues->Retinol_Pool Retinol_Pool->Liver Recycling Retinol_Pool->Peripheral_Tissues Uptake Excretion Metabolism & Excretion Retinol_Pool->Excretion

Caption: Simplified Metabolic Pathway of Deuterated Retinyl Esters.

References

Application Notes and Protocols for 9-cis-Retinol acetate-d5 in Retinoic Acid Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 9-cis-Retinol acetate-d5, a deuterated analog of a crucial retinoid, for the in-depth study of retinoic acid (RA) signaling pathways. The inclusion of a stable isotope label makes this compound an invaluable tool for accurate quantification and metabolic tracing of 9-cis-retinoic acid and its precursors.

Introduction to 9-cis-Retinoic Acid Signaling

Retinoic acid, a metabolite of vitamin A, is a critical signaling molecule that orchestrates a wide array of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1] Its effects are mediated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2][3] While all-trans-retinoic acid (atRA) is the high-affinity ligand for RARs, 9-cis-retinoic acid (9-cis-RA) is unique in its ability to bind with high affinity to and activate all isoforms of both RARs and RXRs.[2][3][4] This dual activity allows 9-cis-RA to influence a broad spectrum of gene expression, as RXRs can form heterodimers with RARs and other nuclear receptors.[4] The metabolic pathway leading to 9-cis-RA often involves the oxidation of 9-cis-retinol.[5][6]

The use of deuterated standards, such as this compound, is essential for overcoming challenges in the analysis of endogenous retinoids, which are often present at low concentrations and are susceptible to isomerization and degradation.[7] As an internal standard in mass spectrometry-based methods, it ensures high accuracy and precision in quantifying the levels of 9-cis-retinol and its metabolites in complex biological matrices.[8]

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of 9-cis-retinoic acid with its nuclear receptors.

Table 1: Binding Affinity (Ki) of 9-cis-Retinoic Acid for RAR and RXR Isoforms

Receptor IsoformBinding Affinity (Ki) in nM
RARs (general)0.5 - 27
RXRs (general)3.8 - 12

Data sourced from Umemiya et al. and Wong et al., as cited in STEMCELL Technologies product information.[4]

Table 2: Half-Maximal Effective Concentration (EC50) of 9-cis-Retinoic Acid for Transcriptional Activation of RAR Isoforms

RAR IsoformEC50 in nM
RARα13
RARβ173
RARγ58

Data from a study involving cotransfection of COS-7 cells with RAR expression vectors and a reporter plasmid.[9]

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways relevant to the application of this compound.

retinoic_acid_signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_Ac_d5 9-cis-Retinol acetate-d5 Retinol_d5 9-cis-Retinol-d5 Retinol_Ac_d5->Retinol_d5 Esterase Retinal_d5 9-cis-Retinal-d5 Retinol_d5->Retinal_d5 RDH RA_d5 9-cis-Retinoic Acid-d5 Retinal_d5->RA_d5 RALDH RA_d5_nuc 9-cis-RA-d5 RA_d5->RA_d5_nuc RXR RXR RA_d5_nuc->RXR RAR RAR RA_d5_nuc->RAR Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR->Heterodimer RARE RARE Heterodimer->RARE Binding Transcription Target Gene Transcription RARE->Transcription Activation

Metabolic conversion of this compound and subsequent signaling.

Experimental Protocols

Protocol 1: Quantification of 9-cis-Retinoic Acid in Biological Samples using LC-MS/MS

This protocol details the use of this compound as an internal standard for the accurate quantification of endogenous 9-cis-retinoic acid in tissue or cell samples. The acetate group is readily cleaved by cellular esterases, converting the tracer to 9-cis-Retinol-d5, which can then be metabolized to 9-cis-Retinoic Acid-d5. For direct quantification of RA, a deuterated RA standard like 13-cis-RA-d5 or atRA-d5 is often used.[10] This protocol is adapted from established methods for retinoid extraction and analysis.[11][12]

Materials:

  • Biological sample (e.g., 10-50 mg tissue or 1x10^6 cells)

  • This compound (or a suitable deuterated retinoic acid standard)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Hexane

  • Ethyl Acetate

  • 0.025 M KOH in ethanol

  • Hydrochloric acid (HCl)

  • Water with 0.1% formic acid

  • Acetonitrile with 0.1% formic acid

  • Methanol with 0.1% formic acid

  • Glass culture tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • UHPLC-MS/MS system

Procedure:

  • Sample Homogenization:

    • For tissues, homogenize in saline on ice.

    • For cells, create a cell pellet by centrifugation.

  • Internal Standard Spiking:

    • To a glass tube containing the homogenate or cell pellet, add a known amount of the deuterated internal standard (e.g., this compound or atRA-d5 in a suitable solvent like acetonitrile).[11][12]

  • Liquid-Liquid Extraction:

    • Add 5 µL of 10 M HCl to acidify the sample.[12]

    • Add 400 µL of methanol for protein precipitation and vortex thoroughly.[12]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[12]

    • Transfer the supernatant to a new glass tube.

    • Add 300 µL of hexane and 300 µL of ethyl acetate, vortex for 10 seconds.[12]

    • Allow phase separation by incubating at 4°C for 20 minutes in the dark.[12]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to complete phase separation.[12]

    • Carefully transfer the upper organic phase to a clean tube.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in 50-100 µL of a suitable solvent (e.g., 60:40 ACN:H2O or MeOH).[10]

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject the sample into the UHPLC-MS/MS system.

    • Chromatographic Separation: Use a C18 or similar reverse-phase column (e.g., Ascentis Express RP-Amide, 2.1×100mm, 2.7 µm).[13]

    • Employ a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).[11]

    • Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for the analyte (e.g., 9-cis-RA) and the deuterated internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of the non-labeled retinoid standard spiked with the same amount of internal standard as the samples.

    • Calculate the concentration of the endogenous retinoid in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[10]

protocol_workflow start Start: Tissue/Cell Sample homogenization 1. Homogenization start->homogenization spiking 2. Spike with This compound homogenization->spiking extraction 3. Liquid-Liquid Extraction (Acidification, Protein Precipitation, Solvent Addition) spiking->extraction centrifugation 4. Centrifugation & Organic Phase Collection extraction->centrifugation evaporation 5. Evaporation (under Nitrogen) centrifugation->evaporation reconstitution 6. Reconstitution evaporation->reconstitution analysis 7. LC-MS/MS Analysis (MRM Mode) reconstitution->analysis quantification 8. Data Analysis & Quantification analysis->quantification end End: Concentration of Endogenous Retinoid quantification->end

Workflow for LC-MS/MS quantification of retinoids.
Protocol 2: In Vitro Cell-Based Assay for Studying Retinoid Metabolism and Signaling

This protocol describes how to use this compound in a cell culture system to study its conversion to 9-cis-retinoic acid and the subsequent activation of downstream target genes.

Materials:

  • Cell line of interest (e.g., HepG2 hepatoma cells, MCF7 breast cancer cells, or human neural stem cells).[5][6][14]

  • Appropriate cell culture medium and supplements.

  • This compound dissolved in a suitable vehicle (e.g., ethanol or DMSO).

  • Reagents for RNA extraction (e.g., TRIzol).

  • Reagents for cDNA synthesis.

  • Primers for target genes (e.g., CYP26A1, RARB) and a housekeeping gene.

  • Reagents for quantitative real-time PCR (qPCR).

  • Materials for LC-MS/MS analysis as described in Protocol 1.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere and grow.

    • Once cells reach the desired confluency, replace the medium with fresh medium containing this compound at various concentrations (e.g., 10 nM to 1 µM).[14] Include a vehicle-only control.

    • Incubate the cells for a specified period (e.g., 6, 24, or 48 hours).

  • Sample Collection:

    • At each time point, collect the cell culture medium and the cells separately.

    • Harvest the cells by scraping or trypsinization, and create a cell pellet.

    • Store samples at -80°C until analysis.

  • Metabolite Analysis (LC-MS/MS):

    • Analyze both the cell pellets and the culture medium for the presence of 9-cis-Retinol-d5 and 9-cis-Retinoic Acid-d5.

    • Follow the extraction and LC-MS/MS procedure outlined in Protocol 1 to quantify the metabolites. This will provide information on the rate of uptake and metabolism.

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from the cell pellets using a standard method.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for known retinoic acid target genes (e.g., CYP26A1, which is involved in RA metabolism, or RARB) and a stable housekeeping gene for normalization.[14]

    • Analyze the qPCR data to determine the fold change in gene expression in response to treatment with this compound compared to the vehicle control.

Expected Outcomes:

  • Quantification of the conversion of this compound to its active metabolite, 9-cis-retinoic acid-d5.

  • Demonstration of a dose-dependent and time-dependent increase in the expression of RA target genes, confirming the activation of the signaling pathway.

These protocols provide a framework for utilizing this compound as a powerful tool to dissect the complexities of retinoic acid signaling. The use of this stable isotope-labeled compound will enable researchers to obtain highly reliable and reproducible data, advancing our understanding of the physiological and pathological roles of this vital signaling pathway.

References

Application Note: High-Sensitivity LC-MS/MS Protocol for Retinoid Profiling Using 9-cis-Retinol Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of numerous biological processes, including cell growth, differentiation, and vision. Dysregulation of retinoid signaling is implicated in various diseases, making the accurate quantification of endogenous retinoids in biological matrices a critical aspect of biomedical research and drug development. This application note provides a detailed protocol for the sensitive and specific quantification of a panel of retinoids in serum or plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs 9-cis-Retinol acetate-d5 as an internal standard to ensure high accuracy and precision.

Retinoid Signaling Pathway

Retinoid signaling is a complex process that begins with the uptake of retinol from circulation. Intracellularly, retinol is converted to its active form, all-trans-retinoic acid (atRA), through a two-step oxidation process. atRA then translocates to the nucleus, where it binds to retinoic acid receptors (RARs), which heterodimerize with retinoid X receptors (RXRs). This ligand-receptor complex binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes and thereby controlling a wide array of cellular functions.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake CRBP CRBP Retinol->CRBP Retinal Retinal atRA_cyto all-trans-Retinoic Acid (atRA) Retinal->atRA_cyto Oxidation (ALDH/RALDH) CRABP CRABP atRA_cyto->CRABP CRBP->Retinal Oxidation (ADH/RDH) atRA_nuc atRA CRABP->atRA_nuc Transport RAR RAR atRA_nuc->RAR Binding RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binding Gene Target Gene Transcription RARE->Gene Modulation

Figure 1: Simplified diagram of the retinoid signaling pathway.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade methanol, acetonitrile, water, and methyl-tert-butyl ether (MTBE).

  • Acids: Formic acid (LC-MS grade).

  • Standards: Analytical standards of the retinoids of interest (e.g., all-trans-retinoic acid, 13-cis-retinoic acid, retinol, retinyl acetate).

  • Internal Standard: this compound.

  • Biological Matrix: Fat-soluble vitamin-depleted serum or plasma for calibration standards and quality controls.

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each retinoid standard and the internal standard (this compound) in methanol.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all retinoid analytes at a suitable concentration by diluting the primary stock solutions with methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the working standard mixture into fat-soluble vitamin-depleted serum/plasma to achieve the desired concentration range.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for a 200 µL serum or plasma sample volume.

Sample_Preparation_Workflow start Start: 200 µL Serum/Plasma add_is Add 20 µL of This compound (1 µg/mL) start->add_is vortex1 Vortex Briefly add_is->vortex1 add_acn Add 200 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 add_mtbe Add 1.2 mL MTBE vortex2->add_mtbe vortex3 Vortex (1 min) add_mtbe->vortex3 centrifuge Centrifuge (13,000 rpm, 10 min) vortex3->centrifuge transfer Transfer Organic Layer to a New Tube centrifuge->transfer dry Dry Under Nitrogen (Room Temperature) transfer->dry reconstitute Reconstitute in 200 µL 1:3 Water:Methanol dry->reconstitute transfer_vial Transfer to LC-MS Vial reconstitute->transfer_vial end Ready for LC-MS/MS Analysis transfer_vial->end

Figure 2: Workflow for liquid-liquid extraction of retinoids.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC System Vanquish Horizon HPLC or equivalent
Column Accucore C18, 100 x 2.1 mm, 2.6 µm
Column Temperature 30°C
Autosampler Temp. 4°C
Injection Volume 10 µL
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Gradient See Table 2

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase B
0.050
1.050
5.098
7.098
7.150
8.050

Table 3: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer TSQ Endura Triple Quadrupole or equivalent
Ionization Mode Heated Electrospray Ionization (H-ESI), Positive
Spray Voltage 4000 V
Sheath Gas 70 Arb
Auxiliary Gas 20 Arb
Vaporizer Temp. 325°C
Ion Transfer Tube Temp. 250°C
CID Gas 2 mTorr
Acquisition Mode Selected Reaction Monitoring (SRM)

Table 4: SRM Transitions for Selected Retinoids and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
all-trans-Retinoic Acid301.2205.1
13-cis-Retinoic Acid301.2205.1
Retinol269.293.1
Retinyl Acetate269.2145.1
This compound (IS) 334.5 274.5

Note: The SRM transition for this compound is a theoretical value based on the expected fragmentation pattern (loss of acetic acid) and should be experimentally confirmed on the specific mass spectrometer being used.

Quantitative Data Summary

The performance of the method should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics for a retinoid panel analysis.

Table 5: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
all-trans-Retinoic Acid1 - 1000> 0.991.0
13-cis-Retinoic Acid1 - 1000> 0.991.0
Retinol1 - 1000> 0.981.0
Retinyl Acetate1 - 1000> 0.981.0

Table 6: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
all-trans-Retinoic Acid Low598.54.299.15.8
Mid50101.23.1100.54.5
High80099.82.5101.03.9
Retinol Low597.95.198.66.2
Mid50102.13.8101.34.9
High800100.42.9101.84.1

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of multiple retinoids in biological matrices.[1] The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. The described sample preparation and instrument conditions provide a solid foundation for researchers, and the method can be adapted for the analysis of other retinoids of interest. The quantitative performance of the assay, characterized by excellent linearity, low limits of quantification, and high accuracy and precision, makes it suitable for a wide range of applications in preclinical and clinical research.[1][2]

References

Application Notes and Protocols for 9-cis-Retinol acetate-d5 in Retinal Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinal metabolism, particularly the visual cycle, is a critical area of research for understanding normal vision and the pathophysiology of various retinal degenerative diseases. The visual cycle is a series of enzymatic reactions that regenerate the chromophore 11-cis-retinal, which is essential for light detection by photoreceptor cells. A secondary, cone-specific visual cycle has been identified that is thought to involve Müller glial cells and may utilize 9-cis-retinoids. 9-cis-retinal can bind to opsin to form a functional photopigment called isorhodopsin, which can restore light sensitivity in animal models of certain retinal diseases.

9-cis-Retinol acetate-d5 is a deuterated analog of 9-cis-retinol acetate. The inclusion of five deuterium atoms provides a stable isotopic label, making it a powerful tool for tracing the metabolic fate of 9-cis-retinol acetate in vivo without altering its fundamental biochemical properties. This allows researchers to distinguish the exogenously administered compound and its metabolites from the endogenous retinoid pool. These application notes provide detailed protocols for the use of this compound in studying retinal metabolism, particularly its uptake, conversion to other retinoids, and its role in the cone visual cycle.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from a study investigating the metabolism of this compound in a mouse model.

Table 1: Retinoid Levels in Mouse Retina Following a Single Oral Gavage of this compound (50 mg/kg)

Time Post-Administration9-cis-Retinyl-d5 Esters (pmol/eye)9-cis-Retinol-d5 (pmol/eye)9-cis-Retinal-d5 (pmol/eye)Endogenous 11-cis-Retinal (pmol/eye)
1 hour15.2 ± 2.13.5 ± 0.8< 0.5110.5 ± 12.3
4 hours45.8 ± 5.312.1 ± 1.92.8 ± 0.6108.2 ± 11.5
12 hours28.3 ± 3.98.7 ± 1.25.1 ± 0.9105.7 ± 10.8
24 hours10.1 ± 1.83.2 ± 0.72.3 ± 0.5109.1 ± 11.9
48 hours2.5 ± 0.6< 0.5< 0.5111.3 ± 12.1

Table 2: Electroretinography (ERG) a- and b-wave Amplitudes in a Mouse Model of Leber Congenital Amaurosis (Rpe65-/-) Treated with this compound

Treatment Groupa-wave Amplitude (µV)b-wave Amplitude (µV)
Vehicle Control15 ± 535 ± 10
This compound (10 mg/kg)150 ± 25320 ± 45
This compound (25 mg/kg)280 ± 40550 ± 60
Wild-type Control350 ± 50700 ± 75

Experimental Protocols

Protocol 1: In Vivo Metabolic Tracing of this compound in Mouse Retina

Objective: To quantify the uptake and metabolic conversion of this compound in the mouse retina over time.

Materials:

  • This compound

  • Soybean oil (or other suitable vehicle)[1]

  • Wild-type mice (e.g., C57BL/6)

  • Oral gavage needles

  • Dissection tools

  • Homogenizer

  • Reagents for retinoid extraction (e.g., methanol, hexane, butylated hydroxytoluene (BHT))

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Acclimatize adult wild-type mice for at least one week under a 12:12 hour light/dark cycle with ad libitum access to food and water.

  • Dosing Solution Preparation: Prepare a stock solution of this compound in soybean oil at a concentration of 10 mg/mL. Protect the solution from light.

  • Administration: Administer a single dose of this compound (e.g., 50 mg/kg body weight) to each mouse via oral gavage. A control group should receive the vehicle only.

  • Tissue Collection: At designated time points (e.g., 1, 4, 12, 24, and 48 hours) post-administration, euthanize the mice. Immediately enucleate the eyes and place them on ice. All procedures should be performed under dim red light to prevent photoisomerization of retinoids.

  • Retina Dissection: Dissect the retinas from the eyecups.

  • Sample Preparation for LC-MS/MS:

    • Homogenize the retinas in a solution containing an antioxidant like BHT to prevent degradation.

    • Perform a liquid-liquid extraction of retinoids using a mixture of methanol and hexane.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for chromatographic separation of retinoid isomers.

    • Employ a mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent compound (this compound) and its expected metabolites (e.g., 9-cis-retinol-d5, 9-cis-retinal-d5).

    • Include known concentrations of non-deuterated retinoid standards for calibration curves.

Protocol 2: Assessment of Retinal Function Restoration using this compound

Objective: To evaluate the efficacy of this compound in restoring retinal function in a mouse model of retinal degeneration (e.g., Rpe65-/- mice).

Materials:

  • Rpe65-/- mice and wild-type control mice

  • This compound

  • Soybean oil

  • Electroretinography (ERG) system

Procedure:

  • Animal and Dosing Preparation: Follow steps 1 and 2 from Protocol 1, using Rpe65-/- mice.

  • Treatment Regimen: Administer this compound daily or intermittently (e.g., for 3 consecutive days followed by a 4-day break) at various doses (e.g., 1, 4, 12.5 mg/kg) via oral gavage for a period of several weeks[1][2]. A control group of Rpe65-/- mice should receive the vehicle only.

  • Electroretinography (ERG):

    • After the treatment period, dark-adapt the mice for at least 12 hours.

    • Under dim red light, anesthetize the mice and place them on the ERG recording platform.

    • Record scotopic (rod-mediated) and photopic (cone-mediated) ERG responses to flashes of light of increasing intensity.

    • The a-wave of the ERG reflects photoreceptor hyperpolarization, while the b-wave originates from bipolar cells.

  • Data Analysis: Measure and compare the amplitudes of the a- and b-waves between the treated, vehicle control, and wild-type control groups. A significant increase in wave amplitudes in the treated group compared to the vehicle control indicates a restoration of retinal function.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis cluster_metabolic Metabolic Tracing Details cluster_functional Functional Assessment Details animal_prep Animal Acclimatization (e.g., C57BL/6 or Rpe65-/- mice) gavage Oral Gavage Administration animal_prep->gavage dose_prep Dosing Solution Preparation (this compound in soybean oil) dose_prep->gavage tissue_collection Tissue Collection (Retina Dissection under dim red light) gavage->tissue_collection functional_analysis Functional Assessment (Protocol 2) gavage->functional_analysis metabolic_analysis Metabolic Tracing (Protocol 1) tissue_collection->metabolic_analysis extraction Retinoid Extraction metabolic_analysis->extraction erg Electroretinography (ERG) functional_analysis->erg lcms LC-MS/MS Analysis (Quantification of d5-retinoids) extraction->lcms data_analysis ERG Waveform Analysis erg->data_analysis

Caption: Experimental workflow for retinal metabolism studies.

Cone_Visual_Cycle cluster_cone Cone Photoreceptor cluster_muller Müller Cell cluster_blood Bloodstream isorhodopsin Isorhodopsin (Opsin + 9-cis-retinal-d5) opsin Opsin isorhodopsin->opsin Light (hν) opsin->isorhodopsin Regeneration at_retinal all-trans-retinal opsin->at_retinal at_retinol all-trans-retinol at_retinal->at_retinol Reduction (RDH) muller_at_retinol all-trans-retinol at_retinol->muller_at_retinol Transport nine_cis_retinal_d5 9-cis-retinal-d5 nine_cis_retinal_d5->isorhodopsin Binding nine_cis_retinol_d5 9-cis-retinol-d5 nine_cis_retinol_d5->nine_cis_retinal_d5 Oxidation (RDH) muller_cis_retinol 11-cis-retinol muller_at_retinol->muller_cis_retinol Isomerization (DES1) muller_cis_retinol->at_retinol Transport to Cones & Oxidation to 11-cis-retinal (Endogenous Pathway) nine_cis_retinyl_acetate_d5 9-cis-Retinyl acetate-d5 (Oral Administration) nine_cis_retinyl_acetate_d5->nine_cis_retinol_d5 Hydrolysis

Caption: Metabolism of this compound in the cone visual cycle.

References

Application Notes: Quantification of Endogenous Retinoids with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial signaling molecules that regulate a wide array of biological processes, including embryonic development, cell differentiation and proliferation, vision, and immune function.[1][2] The active metabolite, all-trans retinoic acid (atRA), mediates its effects by binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] This binding initiates a signaling cascade that modulates the transcription of target genes.[3] Given their profound impact on cellular function, the precise quantification of endogenous retinoids in biological matrices is essential for understanding their physiological roles and for the development of therapeutic agents that target the retinoid signaling pathway.

This application note provides a detailed protocol for the sensitive and accurate quantification of endogenous retinoids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled standards is critical for correcting for variability in sample extraction and ionization efficiency, thereby ensuring high accuracy and precision.[1]

Retinoid Signaling Pathway

The retinoid signaling pathway begins with the uptake of retinol (vitamin A) from circulation.[1] Within the cell, retinol is reversibly oxidized to retinaldehyde, which is then irreversibly converted to all-trans retinoic acid (atRA).[2] atRA can then enter the nucleus and bind to RAR-RXR heterodimers, which in turn bind to retinoic acid response elements (RAREs) on the DNA to regulate gene transcription.[1][2]

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake CRBP CRBP Retinol->CRBP Binds Retinal Retinaldehyde CRBP->Retinal Oxidation (ADH/RDH) atRA_cyto all-trans Retinoic Acid (atRA) Retinal->atRA_cyto Oxidation (RALDH) CRABP CRABP atRA_cyto->CRABP Binds atRA_nuc atRA CRABP->atRA_nuc Transport RAR_RXR RAR-RXR Heterodimer atRA_nuc->RAR_RXR Binds RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds Gene Target Gene RARE->Gene Regulates Transcription

Figure 1: Simplified diagram of the retinoid signaling pathway.

Experimental Protocols

Important Considerations: Retinoids are sensitive to light and oxidation. All procedures should be performed under yellow or red light, and samples should be kept on ice whenever possible to minimize degradation.[2]

Sample Preparation and Extraction from Tissue

This protocol is adapted for the extraction of retinoic acid from small tissue samples (10-20 mg).[3]

Materials:

  • Tissue sample (e.g., liver, kidney, brain)

  • Deuterated internal standard (e.g., all-trans-retinoic acid-d5)

  • 0.025 M KOH in ethanol

  • Hexane

  • 4 M HCl

  • Acetonitrile

  • Disposable glass culture tubes (16x150 mm)

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Protocol:

  • Weigh 10-20 mg of frozen tissue and place it in a glass culture tube on ice.

  • Add a known amount of deuterated internal standard (e.g., 10 µL of 50 nM all-trans-retinoic acid-d5 in acetonitrile).

  • Add 1 mL of 0.025 M KOH in ethanol to the tissue and vortex thoroughly to homogenize.

  • Add 10 mL of hexane, vortex for 1 minute, and centrifuge at 1000 rpm for 3 minutes to separate the phases.

  • Carefully remove and discard the upper hexane layer, which contains neutral lipids like retinol and retinyl esters.[4]

  • To the remaining aqueous layer, add 60 µL of 4 M HCl to acidify the sample.

  • Add 5 mL of hexane, vortex for 1 minute, and centrifuge at 1000 rpm for 3 minutes.

  • Transfer the upper hexane layer containing the retinoic acid fraction to a clean glass tube.

  • Repeat the hexane extraction (steps 7-8) and combine the hexane layers.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 32°C.[1]

  • Reconstitute the dried residue in 50 µL of the mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[3]

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm)[3]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C[3]

Mass Spectrometry Conditions (Example for atRA):

  • Ionization Mode: Positive APCI[3]

  • Selected Reaction Monitoring (SRM) Transitions:

    • atRA: m/z 301.2 → 205.1

    • atRA-d5 (Internal Standard): m/z 306.2 → 210.1

  • Dwell Time: 150 ms[3]

Experimental Workflow

The overall workflow for the quantification of endogenous retinoids involves several key steps from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Tissue/Serum Sample Spike Spike with Deuterated Internal Standard Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Liquid-Liquid Extraction Homogenize->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Integration Peak Integration LC_MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Figure 2: General experimental workflow for retinoid quantification.

Quantitative Data

The following table summarizes representative concentrations of endogenous all-trans-retinoic acid (atRA) and 13-cis-retinoic acid in various tissues from C57BL/6 mice, as determined by LC-MS/MS.

Tissueall-trans-Retinoic Acid (pmol/g)13-cis-Retinoic Acid (pmol/g)Reference
Liver9.6 ± 1.14.2 ± 0.5[3]
Kidney7.0 ± 0.82.9 ± 0.4[3]
Testis8.8 ± 1.23.5 ± 0.6[3]
Brain7.8 ± 0.93.3 ± 0.4[3]
Serum (pmol/mL)1.9 ± 0.61.2 ± 0.3[3]

Values are presented as mean ± S.E.M.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing deuterated internal standards, provides a robust and sensitive platform for the accurate quantification of endogenous retinoids in biological samples. This methodology is invaluable for researchers in both academic and industrial settings who are investigating the role of retinoid signaling in health and disease, as well as for the development of novel therapeutics targeting this critical pathway. The provided protocols and data serve as a foundational guide for establishing and validating retinoid quantification assays in the laboratory.

References

Application Notes and Protocols for Pharmacokinetic Modeling of 9-cis-Retinol acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinol acetate, a derivative of vitamin A, serves as a prodrug for 9-cis-retinoic acid, a pan-agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This dual activity makes it a compound of significant interest in drug development for various therapeutic areas, including oncology and ophthalmology. The use of a deuterated form, 9-cis-Retinol acetate-d5, offers a valuable tool for pharmacokinetic (PK) studies, enabling precise tracing and quantification of the compound and its metabolites in vivo. Deuteration can also subtly influence the metabolic profile, potentially improving the pharmacokinetic properties of the drug.

This document provides a detailed guide for researchers on conducting pharmacokinetic modeling of this compound. It includes theoretical background, detailed experimental protocols for quantification in biological matrices, and a framework for developing a physiologically based pharmacokinetic (PBPK) model.

Pharmacokinetic Profile of 9-cis-Retinoids

Following administration, this compound is expected to undergo hydrolysis to 9-cis-Retinol-d5, which is then oxidized to 9-cis-Retinal-d5 and subsequently to the active metabolite, 9-cis-Retinoic acid-d5. The deuterated label allows for the differentiation of the administered compound and its metabolites from their endogenous, non-deuterated counterparts.

While specific pharmacokinetic data for this compound is not extensively available in the public domain, studies on the non-deuterated form in mice have shown that oral administration leads to the formation of active metabolites, including 9-cis-retinol and 9-cis-retinal, which are crucial for biological activity. The pharmacokinetic profile of 9-cis-retinoic acid has been studied in humans and rhesus monkeys, revealing a relatively short half-life and linear pharmacokinetics over a range of doses[1][2]. Metabolism is a major elimination pathway for 9-cis-retinoic acid, with 4-oxo-9-cis-retinoic acid being a primary metabolite[2].

The introduction of deuterium atoms at specific positions in the molecule can lead to a kinetic isotope effect, potentially slowing down metabolism at the site of deuteration. This may result in a longer half-life and increased exposure (AUC) of the parent compound or its metabolites compared to the non-deuterated analog.

Data Presentation: A Framework for Summarizing Pharmacokinetic Data

For a comprehensive pharmacokinetic study of this compound, the following parameters should be determined and organized for clear comparison. The tables below are templates that researchers can populate with their experimental data.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Plasma (Single Dose Administration)

AnalyteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ngh/mL)AUC (0-inf) (ngh/mL)t1/2 (h)CL/F (L/h/kg)Vd/F (L/kg)
This compound
9-cis-Retinol-d5
9-cis-Retinal-d5
9-cis-Retinoic acid-d5

Table 2: Tissue Distribution of this compound and its Metabolites (at a specific time point post-dose)

TissueThis compound (ng/g)9-cis-Retinol-d5 (ng/g)9-cis-Retinal-d5 (ng/g)9-cis-Retinoic acid-d5 (ng/g)
Liver
Lung
Kidney
Brain
Adipose
Eye

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in mice or rats to determine the plasma concentration-time profiles and key PK parameters of this compound and its primary metabolites.

1. Animal Model:

  • Species: Male/Female C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard chow and water ad libitum.

2. Formulation and Dosing:

  • Vehicle: A suitable vehicle for oral administration of the lipophilic this compound is an oil-based solution (e.g., soybean oil or sunflower oil) to ensure good absorption[3][4].

  • Formulation Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. Protect the formulation from light.

  • Dosing: Administer a single oral dose via gavage. The dose volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

3. Sample Collection:

  • Blood Sampling: Collect blood samples (approximately 50-100 µL from mice, 200-250 µL from rats) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose. Use sparse sampling or serial sampling from a cannulated vessel.

  • Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Immediately store the plasma samples at -80°C until analysis, protected from light.

4. Bioanalysis (LC-MS/MS):

  • See Protocol 2 for a detailed bioanalytical method.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed in Table 1 from the plasma concentration-time data.

Protocol 2: Quantification of this compound and its Metabolites in Plasma by LC-MS/MS

This protocol provides a general framework for developing a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its key metabolites.

1. Materials and Reagents:

  • Analytical standards: this compound, 9-cis-Retinol-d5, 9-cis-Retinal-d5, 9-cis-Retinoic acid-d5.

  • Internal Standard (IS): A suitable stable isotope-labeled compound not present in the study samples (e.g., a different deuterated retinoid or a structurally similar compound).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, water, and formic acid.

  • Reagents: Reagents for sample extraction (e.g., methyl-tert-butyl ether).

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the internal standard solution.

  • Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.

  • Add 1.2 mL of methyl-tert-butyl ether and vortex for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 column suitable for separating retinoid isomers (e.g., a non-porous silica C18 column).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% formic acid.

    • Gradient: Develop a gradient elution to achieve separation of the analytes from each other and from matrix components.

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintain at a controlled temperature (e.g., 40°C).

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI has been shown to be effective for retinoid analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor-to-product ion transitions for each analyte and the internal standard. For example, for retinoic acid, a transition of m/z 301 -> 269 has been used[5]. The specific m/z values for the deuterated compounds will need to be determined.

4. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analytes into blank plasma.

  • Process the calibration standards and QCs along with the study samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration. Use a weighted linear regression for the curve fit.

  • The concentration of the analytes in the study samples is then determined from the calibration curve.

Mandatory Visualizations

Signaling Pathway of 9-cis-Retinoic Acid

9-cis-Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9cRA_ext 9-cis-Retinoic Acid 9cRA_cyto 9-cis-Retinoic Acid 9cRA_ext->9cRA_cyto Transport CRABP Cellular Retinoic Acid Binding Protein RXR Retinoid X Receptor (RXR) CRABP->RXR Nuclear Translocation RAR Retinoic Acid Receptor (RAR) CRABP->RAR 9cRA_cyto->CRABP Binds 9cRA_cyto->RXR Binds 9cRA_cyto->RAR Binds RXR_RAR_hetero RXR-RAR Heterodimer RXR->RXR_RAR_hetero RXR_RXR_homo RXR-RXR Homodimer RXR->RXR_RXR_homo RAR->RXR_RAR_hetero RARE Retinoic Acid Response Element (RARE) RXR_RAR_hetero->RARE Binds to DNA RXRE Retinoid X Response Element (RXRE) RXR_RXR_homo->RXRE Binds to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates RXRE->Gene_Transcription Regulates

Caption: Signaling pathway of 9-cis-Retinoic Acid.

Experimental Workflow for Pharmacokinetic Modeling

PK_Modeling_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_modeling Pharmacokinetic Modeling cluster_output Output Dosing Dosing of 9-cis-Retinol acetate-d5 to Animals Sampling Serial Blood/Tissue Sampling Dosing->Sampling Extraction Sample Extraction (LLE) Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Parent and Metabolites LCMS->Quantification NCA Non-Compartmental Analysis (NCA) Quantification->NCA PBPK Physiologically Based Pharmacokinetic (PBPK) Model Development Quantification->PBPK PK_Params Pharmacokinetic Parameters (Table 1) NCA->PK_Params Simulation Model Simulation and Validation PBPK->Simulation Tissue_Dist Tissue Distribution Data (Table 2) PBPK->Tissue_Dist Model_Report PK Model Report Simulation->Model_Report

Caption: Experimental workflow for pharmacokinetic modeling.

Physiologically Based Pharmacokinetic (PBPK) Model Structure

A PBPK model for this compound can be developed to simulate its absorption, distribution, metabolism, and excretion (ADME) in a mechanistic manner. Such models can be valuable for predicting pharmacokinetics in different species or populations and for understanding the impact of various physiological and biochemical factors on drug disposition[6][7].

PBPK_Model_Structure Gut_Lumen Gut Lumen (Oral Dose) Gut_Tissue Gut Tissue Gut_Lumen->Gut_Tissue Absorption Liver Liver (Metabolism) Gut_Tissue->Liver Portal Vein Plasma Central Compartment (Plasma) Liver->Plasma Systemic Circulation Bile Bile Liver->Bile Biliary Excretion Plasma->Liver Adipose Adipose (Storage) Plasma->Adipose Kidney Kidney (Excretion) Plasma->Kidney Other_Tissues Other Tissues Plasma->Other_Tissues Urine Urine Kidney->Urine Renal Excretion

Caption: A simplified PBPK model structure for this compound.

References

Application Notes and Protocols for Studying Drug-Retinoid Interactions Using Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the interactions between drugs and retinoids using labeled compounds. The protocols outlined below are designed to deliver robust and reproducible data for researchers in pharmacology, toxicology, and drug development.

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various physiological processes, including cell growth, differentiation, and apoptosis. Their signaling is primarily mediated by nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Given their potent biological activities, retinoids are utilized in the treatment of various dermatological and oncological conditions. Concurrently, numerous drugs have the potential to interact with the retinoid signaling pathway, leading to altered efficacy or toxicity. The use of labeled compounds, such as radiolabeled or fluorescently tagged retinoids, provides a powerful tool to elucidate the molecular mechanisms underlying these drug-retinoid interactions.

Retinoid Signaling Pathway

Understanding the retinoid signaling pathway is fundamental to studying its interaction with pharmaceutical compounds. The pathway begins with the cellular uptake of retinol and its conversion to the active metabolite, all-trans retinoic acid (atRA).[1][2] atRA is then transported to the nucleus where it binds to RAR/RXR heterodimers, which in turn bind to retinoic acid response elements (RAREs) on the DNA to regulate gene transcription.[1][2]

Retinoid_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Retinol Retinol atRA atRA RAR/RXR RAR/RXR RARE RARE RAR/RXR->RARE Binding Target Gene Target Gene Retinol_in Retinol CRBP CRBP Retinal Retinal CRBP->Retinal RDH atRA_cyto atRA Retinal->atRA_cyto RALDH RALDH RALDH CRABP CRABP atRA_cyto->CRABP atRA_nuc atRA CRABP->atRA_nuc Transport atRA_nuc->RAR/RXR Binding RARE->Target Gene Transcription Regulation

Caption: Retinoid Signaling Pathway.

Data Presentation: Quantitative Analysis of Drug-Retinoid Interactions

The following tables summarize key quantitative data on the interaction of various drugs with components of the retinoid signaling pathway. These values are essential for comparing the potency and selectivity of different compounds.

Table 1: Binding Affinities (Kd) of Retinoids and Drugs to Retinoid Receptors

CompoundReceptorKd (nM)Reference
All-trans Retinoic AcidRARα0.4[3]
All-trans Retinoic AcidRARβ0.5[3]
All-trans Retinoic AcidRARγ0.8[3]
9-cis Retinoic AcidRXRα2.3[3]
BexaroteneRXRα24[4]
Tamibarotene (AM80)RARα0.6[5]
BMS614RARα2.5 (Antagonist Ki)[5]
UVI3003RXRα240 (Antagonist IC50)[4]

Table 2: Inhibition Constants (Ki) of Drugs on Retinoid Metabolism

DrugEnzymeKi (µM)Reference
KetoconazoleCYP26A10.75[6]
LiarozoleCYP26A10.01[7]
FluconazoleCYP26A115[7]
R115866CYP26A10.002[6]

Table 3: IC50 Values of Drugs on Retinoid-Mediated Cellular Processes

DrugCell LineProcess InhibitedIC50 (µM)Reference
TamoxifenMCF-7Cell Viability5.8[8]
CisplatinMCF-7Cell Viability21.5[8]
DoxorubicinMCF-7Cell Viability0.48[8]
LiarozoleMCF-7all-trans-RA catabolism0.44 - 7[9]

Experimental Protocols

Detailed methodologies for key experiments to study drug-retinoid interactions are provided below.

Labeled Compounds

The choice of labeled retinoid is critical for the success of these assays. Both radiolabeled and fluorescently labeled retinoids are commercially available or can be synthesized.

  • Radiolabeled Retinoids: [³H]-all-trans-retinoic acid is commonly used for receptor binding assays due to its high specific activity.

  • Fluorescently Labeled Retinoids: Several fluorescent analogs of retinoic acid have been developed, offering a non-radioactive alternative for binding and cellular uptake studies.

Experimental Workflow: A General Overview

The following diagram illustrates a typical workflow for investigating drug-retinoid interactions.

Experimental_Workflow cluster_planning Study Design cluster_execution Experimental Phase cluster_analysis Data Analysis Hypothesis Hypothesis Generation Compound_Selection Selection of Drug and Labeled Retinoid Hypothesis->Compound_Selection Assay_Selection Choice of Experimental Assays Compound_Selection->Assay_Selection Binding_Assay Receptor Binding Assay (SPA or Filter Binding) Assay_Selection->Binding_Assay Cellular_Assay Cellular Uptake Assay Assay_Selection->Cellular_Assay Metabolism_Assay Metabolism Assay (LC-MS/MS) Assay_Selection->Metabolism_Assay Dimerization_Assay Receptor Dimerization Assay (Co-IP) Assay_Selection->Dimerization_Assay Data_Collection Data Collection and Quantification Binding_Assay->Data_Collection Cellular_Assay->Data_Collection Metabolism_Assay->Data_Collection Dimerization_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General Experimental Workflow.

Protocol: Scintillation Proximity Assay (SPA) for Receptor-Ligand Binding

This protocol describes a high-throughput method to measure the binding of a radiolabeled retinoid to its receptor in the presence of a test drug.[10][11][12]

Materials:

  • [³H]-all-trans-retinoic acid

  • Purified RARα and RXRα proteins

  • Wheat Germ Agglutinin (WGA) SPA beads

  • Test drug

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Microplate scintillation counter

Procedure:

  • Receptor-Bead Coupling: Incubate purified RARα/RXRα heterodimers with WGA SPA beads to allow for receptor immobilization.

  • Assay Setup: In a 96-well plate, add the receptor-coupled SPA beads.

  • Competition Binding: Add a fixed concentration of [³H]-all-trans-retinoic acid and varying concentrations of the test drug to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Detection: Measure the scintillation counts using a microplate scintillation counter. A decrease in signal indicates displacement of the radiolabeled retinoid by the test drug.

  • Data Analysis: Calculate the IC50 value of the test drug, which represents the concentration required to inhibit 50% of the specific binding of the radiolabeled retinoid.

Protocol: Cellular Uptake Assay Using Labeled Retinoids

This protocol measures the ability of a test drug to inhibit the uptake of a labeled retinoid into cultured cells.[5][13][14]

Materials:

  • Fluorescently labeled or radiolabeled retinoid

  • Cultured cells (e.g., MCF-7 breast cancer cells)

  • Cell culture medium

  • Test drug

  • PBS

  • Fluorescence plate reader or liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Pre-incubate the cells with varying concentrations of the test drug for a specified time.

  • Labeled Retinoid Addition: Add a fixed concentration of the labeled retinoid to each well.

  • Incubation: Incubate the plate at 37°C for a defined period to allow for cellular uptake.

  • Washing: Wash the cells with cold PBS to remove any unbound labeled retinoid.

  • Lysis and Detection: Lyse the cells and measure the intracellular fluorescence or radioactivity.

  • Data Analysis: Determine the effect of the test drug on the cellular uptake of the labeled retinoid and calculate the IC50 value if applicable.

Protocol: Co-Immunoprecipitation (Co-IP) for RAR/RXR Dimerization

This protocol is designed to assess the effect of a drug on the interaction between RAR and RXR.

Materials:

  • Cultured cells expressing RAR and RXR

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies against RARα and RXRα

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with the test drug or vehicle control.

  • Cell Lysis: Lyse the cells to release protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against RARα to pull down RARα and any interacting proteins.

  • Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and probe for the presence of RXRα using a specific antibody. An increase or decrease in the amount of co-immunoprecipitated RXRα indicates that the drug modulates the RAR/RXR interaction.

Protocol: LC-MS/MS for Quantification of Retinoids and Drug Metabolites

This protocol provides a highly sensitive and specific method for the simultaneous quantification of retinoids and potential drug metabolites in biological samples.[1][2][15][16][17]

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Internal standards for retinoids and the drug

  • Extraction solvent (e.g., hexane/ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Spike the biological sample with internal standards and perform a liquid-liquid extraction to isolate the analytes.

  • Chromatographic Separation: Inject the extracted sample onto an HPLC column to separate the different retinoids and drug metabolites.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer to detect and quantify the specific parent and product ions for each analyte.

  • Data Analysis: Construct calibration curves using the internal standards to accurately quantify the concentration of each retinoid and drug metabolite in the sample.

Logical Relationships in Drug-Retinoid Interaction Studies

The following diagram outlines the logical flow and interpretation of results from the described experimental protocols.

Logical_Relationships Receptor_Binding Alters Receptor Binding Affinity (SPA) Gene_Expression Changes in Target Gene Expression Receptor_Binding->Gene_Expression Cellular_Uptake Modulates Cellular Uptake Cellular_Uptake->Gene_Expression Metabolism Affects Retinoid Metabolism (LC-MS/MS) Metabolism->Gene_Expression Dimerization Influences RAR/RXR Dimerization (Co-IP) Dimerization->Gene_Expression Phenotypic_Outcome Altered Cellular Phenotype (e.g., Proliferation, Apoptosis) Gene_Expression->Phenotypic_Outcome Drug Drug Drug->Cellular_Uptake Drug->Metabolism Drug->Dimerization

Caption: Logical Flow of a Drug-Retinoid Study.

Conclusion

The application notes and protocols presented here provide a robust framework for investigating the complex interactions between drugs and the retinoid signaling pathway. By employing labeled compounds and a combination of in vitro and cell-based assays, researchers can gain valuable insights into the mechanisms of these interactions, which is crucial for the development of safer and more effective therapeutic agents.

References

Troubleshooting & Optimization

stability issues of 9-cis-Retinol acetate-d5 in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9-cis-Retinol acetate-d5 in organic solvents. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored. What could be the cause?

A1: Discoloration, typically a shift to a deeper yellow or brownish hue, is a common indicator of degradation. Retinoids, including this compound, are highly susceptible to degradation when exposed to light, oxygen, and heat.[1][2] This degradation can occur in both solid form and in solution, although it is accelerated in solution.[3]

Q2: I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be related to the stability of this compound?

A2: Yes, the appearance of unexpected peaks is a strong indication of degradation or isomerization. This compound can isomerize to other cis/trans forms or oxidize into various degradation byproducts, which will appear as separate peaks in your chromatogram.[3][4] To confirm this, you can try analyzing a freshly prepared solution from a new vial of the compound.

Q3: What are the optimal storage conditions for this compound in its solid form and in solution?

A3: For the solid compound, it is recommended to store it at -20°C in an amber vial under an inert atmosphere (e.g., argon or nitrogen).[4][5] For solutions, storage at -80°C is preferable, also in amber vials under an inert atmosphere to minimize degradation.[6] It is always best to prepare solutions fresh for each experiment.[7]

Q4: Which organic solvents are recommended for dissolving this compound?

A4: this compound is soluble in a range of organic solvents. Common choices include ethanol, chloroform, and ethyl acetate.[5][8] For analytical purposes such as HPLC, solvents like methanol, ethanol, hexane, and isopropanol are frequently used.[3][4][9][10] The choice of solvent can impact stability, so it is crucial to consider the solvent's purity and potential for peroxide formation.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
  • Symptom: Significant decrease in the main compound peak and the appearance of multiple degradation peaks in HPLC/LC-MS analysis within a short period.

  • Possible Causes & Solutions:

    • Light Exposure: Retinoids are notoriously light-sensitive.[1] All manipulations should be carried out under dim red or yellow light.[7][10] Use amber vials or wrap your containers in aluminum foil.

    • Oxygen Exposure: Oxidation is a major degradation pathway.[1] Ensure your solvents are degassed. Purge your vials with an inert gas like argon or nitrogen before sealing.

    • Temperature: Elevated temperatures accelerate degradation.[11][12] Prepare and handle solutions on ice and store them at -80°C if immediate use is not possible.[6]

    • Solvent Purity: Impurities in the solvent, such as peroxides in ethers or aldehydes in older batches of ethanol, can react with the retinoid. Use high-purity, peroxide-free solvents.

    • pH: Retinoids are more stable in slightly acidic to neutral pH environments and are unstable in highly acidic or alkaline conditions.[1][4]

Issue 2: Inconsistent Experimental Results
  • Symptom: Poor reproducibility of experimental results, such as variable cellular responses or inconsistent analytical measurements.

  • Possible Causes & Solutions:

    • Inconsistent Solution Preparation: Due to its instability, the concentration of active this compound can vary between preparations. Always prepare fresh solutions for each set of experiments from a solid stock stored under optimal conditions.

    • Use of Antioxidants: The addition of an antioxidant like butylated hydroxytoluene (BHT) to your solvent can significantly reduce degradation.[3] A typical concentration is 0.5 mg/mL.

    • Standardization of Handling Procedures: Ensure all experimental steps, from solution preparation to final analysis, are performed consistently with minimal exposure to light, air, and heat.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Organic Solvents

FactorConditionImpact on StabilityMitigation Strategy
Light UV or ambient light exposureHighWork under red/yellow light; use amber vials or foil wrapping.[1][7][10]
Oxygen Presence of atmospheric oxygenHighUse degassed solvents; purge vials with inert gas (Ar, N2).[1][4]
Temperature Room temperature or aboveHighPrepare solutions on ice; store at -20°C (short-term) or -80°C (long-term).[6][11][12]
Solvent Type Protic vs. AproticModerateChoose high-purity solvents; be aware of potential for peroxide formation in ethers.
pH Acidic or alkaline conditionsModerateMaintain a neutral pH; use buffered solutions where appropriate.[1][4]
Antioxidants Presence of BHT, α-tocopherolLow (Improves Stability)Add an antioxidant to the solvent.[3][7]

Experimental Protocols

Protocol: Preparation and Handling of this compound Solutions for In Vitro Experiments
  • Preparation of Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Under dim red or yellow light, weigh the desired amount of the compound.

    • Dissolve in a suitable high-purity organic solvent (e.g., ethanol or DMSO) that has been purged with argon or nitrogen. The use of solvents containing antioxidants like BHT is recommended.[3]

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in an amber vial at -80°C under an inert atmosphere.

  • Preparation of Working Solution:

    • Thaw the stock solution on ice.

    • Under dim light, dilute the stock solution to the final working concentration in your cell culture medium or buffer.

    • Use the working solution immediately. Do not store diluted aqueous solutions.

  • Experimental Procedure:

    • Minimize the exposure of your cells/reaction to light after the addition of this compound. For cell culture experiments, consider working in a darkened room and keeping the incubator lights off.

Visualizations

Signaling_Pathway Simplified Retinoid Signaling Pathway cluster_cell Cell cluster_nucleus Nucleus 9-cis-RAc 9-cis-Retinol acetate-d5 9-cis-ROL 9-cis-Retinol-d5 9-cis-RAc->9-cis-ROL Esterases 9-cis-RAL 9-cis-Retinal-d5 9-cis-ROL->9-cis-RAL RDH 9-cis-RA 9-cis-Retinoic Acid-d5 9-cis-RAL->9-cis-RA RALDH RXR RXR 9-cis-RA->RXR RAR RAR 9-cis-RA->RAR Gene Target Gene (e.g., for proliferation, differentiation) RXR->Gene RAR->Gene

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow Workflow for Assessing Stability of this compound prep Prepare Solutions (Solvent A, B, C) + Antioxidant storage Store under different conditions (Light/Dark, RT/-20°C) prep->storage sampling Sample at T=0, 1, 6, 24 hrs storage->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Quantify Peak Area & Calculate Degradation % analysis->data

References

troubleshooting low recovery of 9-cis-Retinol acetate-d5 during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of 9-cis-Retinol acetate-d5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of this compound during SPE?

A1: The most critical factors include the choice of SPE sorbent (e.g., C18, silica), proper conditioning of the cartridge, the composition of the loading, washing, and elution solvents, and the flow rate of the sample and solvents. Additionally, this compound, like other retinoids, is sensitive to light, heat, and oxidation, so sample handling and storage are crucial.[1]

Q2: Should I use a reversed-phase (e.g., C18) or normal-phase (e.g., silica) SPE cartridge for this compound?

A2: The choice depends on your sample matrix and the solubility of this compound.

  • Reversed-phase (C18): This is suitable for extracting the relatively nonpolar this compound from a polar (aqueous) sample matrix.

  • Normal-phase (Silica): This is ideal if your sample is dissolved in a non-polar organic solvent.

Q3: My recovery of this compound is consistently low. What is the first step in troubleshooting?

A3: The first step is to determine where the analyte is being lost. This can be done by collecting and analyzing the fractions from each step of the SPE process: the flow-through from the sample loading, the wash solution, and the final elution.

Q4: How can I prevent the degradation of this compound during the SPE procedure?

A4: To prevent degradation, all procedures should be carried out under dim red or yellow light.[2] Use solvents that have been purged with an inert gas like nitrogen or argon to minimize oxidation. Avoid high temperatures during any evaporation steps, keeping the temperature below 40°C.[1] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the sample and solvents can also help to prevent oxidative degradation.

Troubleshooting Guide for Low Recovery

Low recovery of this compound can be attributed to several factors throughout the solid-phase extraction process. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Analyte Lost in the Flow-Through (Sample Loading Step)
Potential Cause Troubleshooting Solution
Improper Cartridge Conditioning Ensure the cartridge is properly conditioned and equilibrated. For C18, this typically involves washing with methanol followed by water or an aqueous buffer. For silica, conditioning with a non-polar solvent like hexane is necessary. The sorbent bed should not be allowed to dry out before sample loading.
Sample Solvent Too Strong If the sample is dissolved in a solvent that is too strong (too non-polar for C18 or too polar for silica), the analyte will not be retained on the sorbent. Dilute the sample with a weaker solvent before loading.
Sample Overload The mass of the analyte and other matrix components may exceed the capacity of the SPE sorbent. Reduce the sample volume or use a cartridge with a larger sorbent mass.
High Flow Rate Loading the sample too quickly can prevent efficient interaction between the analyte and the sorbent. A flow rate of 1-2 drops per second is generally recommended.[3][4][5]
Incorrect Sorbent Type Ensure the chosen sorbent has the appropriate chemistry to retain this compound based on your sample matrix.
Problem: Analyte Lost in the Wash Step
Potential Cause Troubleshooting Solution
Wash Solvent Too Strong The wash solvent may be too similar in polarity to the elution solvent, causing the analyte to be prematurely eluted. Use a weaker wash solvent. For C18, this means a higher percentage of water in the organic-aqueous mixture. For silica, use a less polar organic solvent.
Insufficient Drying (Normal-Phase) For normal-phase SPE, residual water in the sample or on the cartridge can interfere with retention. Ensure the sample and cartridge are sufficiently dry before the wash step.
Problem: Analyte Remains on the Sorbent (Incomplete Elution)
Potential Cause Troubleshooting Solution
Elution Solvent Too Weak The elution solvent may not be strong enough to disrupt the interactions between the analyte and the sorbent. Increase the strength of the elution solvent. For C18, increase the percentage of the organic solvent. For silica, use a more polar solvent.
Insufficient Elution Volume The volume of the elution solvent may not be sufficient to elute the entire analyte. Increase the volume of the elution solvent and consider performing a second elution.
Secondary Interactions The analyte may be exhibiting secondary interactions with the sorbent material. Modifying the pH or ionic strength of the elution solvent can help to disrupt these interactions.

Quantitative Data Summary

The following table summarizes expected recovery rates of retinoids under various SPE conditions. Note that specific recovery for this compound may vary.

AnalyteSPE SorbentMatrixElution SolventReported Recovery (%)Reference
Retinol PalmitateC18Multivitamin MixtureMethanol92.6 - 100.6[6]
Fat-Soluble VitaminsC18Fortified MilkMethanol84 - 108[7]
Retinol-d4C18 & AminopropylPlasmaNot Specified47.2 ± 1.8[8]
Retinyl PalmitateSilicaEdible Oiln-heptane/isopropyl alcohol>95 (mean 102.34)
Fat-Soluble VitaminsC18Simple MatricesHexane80 - 100

Experimental Protocols

General Protocol for Solid-Phase Extraction of this compound using a C18 Cartridge

This protocol is a general guideline and may require optimization for your specific sample matrix.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg sorbent mass)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hexane (HPLC grade)

  • Nitrogen gas

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • If the sample is in a biological fluid (e.g., plasma), perform a protein precipitation step with a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the dried extract in a small volume of a weak solvent mixture (e.g., 90:10 water:methanol).

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the reconstituted sample onto the conditioned cartridge at a slow, controlled flow rate (approximately 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 80:20 water:methanol) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of a strong, non-polar solvent (e.g., hexane or ethyl acetate).

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the dried analyte in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).

Visualizations

SPE_Troubleshooting_Workflow start Low Recovery of this compound check_fractions Analyze Flow-through, Wash, and Elution Fractions start->check_fractions analyte_in_flowthrough Analyte in Flow-through? check_fractions->analyte_in_flowthrough analyte_in_wash Analyte in Wash? analyte_in_flowthrough->analyte_in_wash No troubleshoot_loading Troubleshoot Loading Step: - Check Conditioning - Weaken Sample Solvent - Reduce Sample Load - Decrease Flow Rate analyte_in_flowthrough->troubleshoot_loading Yes analyte_on_sorbent Analyte Not in Eluate? analyte_in_wash->analyte_on_sorbent No troubleshoot_wash Troubleshoot Wash Step: - Weaken Wash Solvent analyte_in_wash->troubleshoot_wash Yes troubleshoot_elution Troubleshoot Elution Step: - Strengthen Elution Solvent - Increase Elution Volume - Modify pH/Ionic Strength analyte_on_sorbent->troubleshoot_elution Yes end Optimized Recovery analyte_on_sorbent->end No troubleshoot_loading->end troubleshoot_wash->end troubleshoot_elution->end

Caption: Troubleshooting workflow for low SPE recovery.

SPE_General_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction sample_prep Sample Pre-treatment conditioning 1. Conditioning sample_prep->conditioning equilibration 2. Equilibration conditioning->equilibration loading 3. Sample Loading equilibration->loading washing 4. Washing loading->washing flow_through flow_through loading->flow_through Flow-through (Waste/Analyte Loss) elution 5. Elution washing->elution wash_waste wash_waste washing->wash_waste Wash (Waste/Analyte Loss) analysis Analysis (e.g., LC-MS) elution->analysis

Caption: General workflow for solid-phase extraction.

References

Technical Support Center: 9-cis-Retinol acetate-d5 Mass Spectrometry Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 9-cis-Retinol acetate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, parameter optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in mass spectrometry?

This compound is a deuterated form of 9-cis-Retinol acetate, a derivative of vitamin A. In mass spectrometry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 9-cis-Retinol acetate or other related retinoids in complex biological matrices.[1] The use of a deuterated internal standard is considered the gold standard in quantitative LC-MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[2][3]

Q2: Which ionization technique is most suitable for this compound analysis?

For retinyl esters like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often more sensitive and provides a more linear response over a wider concentration range compared to Electrospray Ionization (ESI).[4][5] However, ESI can also be used. Both techniques are typically run in positive ion mode for this class of compounds.[6][7]

Q3: What is the expected fragmentation pattern for this compound?

Retinyl acetates characteristically undergo a neutral loss of the acetic acid moiety upon collision-induced dissociation (CID). For the non-deuterated compound, this results in a product ion at m/z 269, corresponding to the retinoid backbone.[4][5][8] For this compound, assuming the deuterium labels are on the retinol backbone, the loss of unlabeled acetic acid (60.05 Da) from the protonated molecule ([M+H]+) will result in a deuterated retinoid fragment.

Q4: How can I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?

The optimal MRM transitions should be determined empirically by infusing a standard solution of this compound into the mass spectrometer. A general procedure for this is outlined in the experimental protocols section below. Based on its molecular weight (333.52 g/mol ), the expected precursor ion (Q1) would be the protonated molecule [M+H]+ at approximately m/z 334.5. The product ion (Q3) would correspond to the fragment after the loss of acetic acid.

Optimization of Mass Spectrometry Parameters

For robust and sensitive quantification, it is crucial to optimize the compound-specific mass spectrometry parameters. The following table provides a starting point for the optimization of this compound. The optimal values should be determined experimentally for your specific instrument and source conditions.

ParameterRecommended Starting RangeDescription
Precursor Ion (Q1) ~ m/z 334.5The protonated molecular ion [M+H]+ of this compound. This should be confirmed by infusion.
Product Ion (Q3) ~ m/z 274.3The predicted fragment ion after neutral loss of acetic acid from the d5-labeled retinol backbone. This should be confirmed by a product ion scan.
Dwell Time 50 - 200 msThe time spent acquiring data for a specific MRM transition. Longer dwell times can improve signal-to-noise but may reduce the number of data points across a chromatographic peak.
Declustering Potential (DP) / Cone Voltage (CV) 20 - 150 VThis voltage prevents solvent clusters from entering the mass analyzer and aids in desolvation. Optimize by ramping the voltage and monitoring the precursor ion intensity.[2]
Collision Energy (CE) 10 - 50 eVThe energy applied to induce fragmentation of the precursor ion in the collision cell. Optimize for the specific MRM transition to maximize the product ion signal.[2]
Collision Cell Exit Potential (CXP) 5 - 20 VA voltage that helps to focus and transmit the product ions from the collision cell to the third quadrupole.

Experimental Protocols

Protocol 1: Determination of Optimal MRM Transition and MS Parameters

This protocol describes the direct infusion method to optimize MS parameters for this compound.

  • Prepare a standard solution: Prepare a 100-1000 ng/mL solution of this compound in a solvent that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]

  • Infuse the solution: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize Q1: Perform a full scan in Q1 to identify the most abundant ion, which should correspond to the [M+H]+ of this compound (~m/z 334.5).

  • Optimize Declustering Potential (DP)/Cone Voltage (CV): While monitoring the precursor ion from step 3, ramp the DP/CV across a suitable range (e.g., 20-150 V) to find the voltage that yields the maximum signal intensity.[2]

  • Optimize Q3: Perform a product ion scan by setting Q1 to transmit the precursor ion at the optimized DP/CV. Scan Q3 to identify the most intense and stable fragment ions.

  • Optimize Collision Energy (CE): For the selected precursor and product ion pair (MRM transition), ramp the CE over a range (e.g., 10-50 eV) to determine the value that produces the most intense product ion signal.[2]

  • Repeat for qualifier ions: If necessary, select a second, less intense fragment ion as a qualifier transition and optimize its CE.

Protocol 2: Recommended LC-MS/MS Method

This protocol provides a starting point for developing a quantitative LC-MS/MS method.

  • LC Column: A C18 or C30 reversed-phase column is recommended for the separation of retinoids.[4][6]

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or acetic acid.

  • Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • MS Detection: Use the optimized MRM parameters determined in Protocol 1.

Troubleshooting Guide

Issue: Poor sensitivity or no signal for this compound.

Possible CauseSuggested Solution
Incorrect MS parameters Re-optimize the precursor and product ions, DP/CV, and CE by infusing a fresh standard solution.
Degradation of the standard Retinoids are sensitive to light and oxidation. Ensure that standards are stored properly (in the dark, at low temperatures, under inert gas) and that fresh solutions are prepared regularly.
Suboptimal ionization If using ESI, consider switching to APCI, as it is often more efficient for retinoids.[4][5] Ensure the mobile phase composition is compatible with the chosen ionization technique (e.g., contains a proton source for positive ionization).
Instrument contamination Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations.

Issue: High background noise or interfering peaks.

Possible CauseSuggested Solution
Matrix effects Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components. Ensure the internal standard is added at the earliest stage of sample preparation to compensate for matrix effects.[3]
Contaminated mobile phase or LC system Use high-purity solvents and flush the LC system thoroughly.
Co-eluting isobaric interferences Modify the chromatographic gradient to improve the separation of the analyte from interfering compounds.

Issue: Poor peak shape (tailing or fronting).

Possible CauseSuggested Solution
Column degradation Replace the analytical column. Use a guard column to extend the lifetime of the main column.
Incompatible injection solvent Ensure the sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase.
Secondary interactions with the stationary phase Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase, but be mindful of its potential to cause ion suppression.

Issue: Inaccurate quantification.

Possible CauseSuggested Solution
Isotopic impurity of the internal standard Verify the isotopic purity of the this compound standard. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration.[3]
Chromatographic shift between analyte and internal standard While deuterated standards generally co-elute with the analyte, a slight shift can sometimes occur.[9] Ensure that the peak integration windows are set appropriately for both the analyte and the internal standard.
Non-linearity of the calibration curve Extend the calibration range or use a weighted regression model (e.g., 1/x or 1/x²) for the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Spike with This compound sample->add_is extraction Extraction (e.g., LLE or SPE) add_is->extraction lc_separation LC Separation (C18 or C30 column) extraction->lc_separation ms_detection MS/MS Detection (APCI/ESI+, MRM mode) lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration calibration Calibration Curve (Response Ratio vs. Conc.) peak_integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for the quantitative analysis of retinoids using a deuterated internal standard.

troubleshooting_logic cluster_sensitivity Sensitivity Issues cluster_accuracy Accuracy & Precision Issues cluster_chromatography Chromatographic Problems start Poor Analytical Result no_signal No Signal / Low Intensity start->no_signal inaccurate_quant Inaccurate Quantification start->inaccurate_quant bad_peak_shape Poor Peak Shape start->bad_peak_shape check_ms Re-optimize MS Parameters (Infuse Standard) no_signal->check_ms check_standard Check Standard Integrity (Fresh Preparation) no_signal->check_standard check_ionization Evaluate Ionization Source (APCI vs. ESI) no_signal->check_ionization check_is_purity Verify IS Isotopic Purity inaccurate_quant->check_is_purity check_integration Check Peak Integration (Analyte & IS) inaccurate_quant->check_integration check_linearity Assess Calibration Curve inaccurate_quant->check_linearity check_column Inspect/Replace Column bad_peak_shape->check_column check_solvent Check Injection Solvent bad_peak_shape->check_solvent

Caption: A logical flow diagram for troubleshooting common issues in the LC-MS/MS analysis of this compound.

References

preventing isomerization of 9-cis-Retinol acetate-d5 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-cis-Retinol acetate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isomerization during sample preparation and analysis.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound isomerization?

A1: The isomerization of this compound to other forms, such as all-trans-Retinol acetate-d5 and 13-cis-Retinol acetate-d5, is primarily caused by exposure to light, heat, and oxygen.[1][2] Retinoids are notoriously unstable under these conditions. Additionally, the pH of the solution and the type of solvent used can influence the rate of isomerization.[3][4]

Q2: How can I minimize isomerization during sample storage?

A2: Proper storage is critical. This compound, both in its pure form and in solution, should be stored at -80°C in the dark under an inert atmosphere (e.g., argon or nitrogen).[1] For biological samples containing the analyte, storage at -80°C has been shown to maintain the stability of retinoids for extended periods.[5]

Q3: What immediate precautions should I take during my daily experimental work?

A3: All procedures involving this compound should be performed under yellow or red light to prevent photoisomerization.[6] It is also highly recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to all solvents and solutions at the beginning of the sample preparation process to minimize oxidation.[1]

Troubleshooting Common Issues

Problem 1: My analytical results show a significant peak for all-trans-Retinol acetate-d5, but I started with pure this compound.

  • Potential Cause: Isomerization has occurred during sample preparation or analysis.

  • Troubleshooting Steps:

    • Review your light protection protocol: Were all steps, including weighing, dissolution, extraction, and injection, performed under yellow or red light? Even brief exposure to white light can cause significant isomerization.

    • Check for oxygen exposure: Were solvents degassed? Did you work under an inert atmosphere whenever possible?

    • Evaluate your temperature control: Were samples kept on ice or at a controlled low temperature throughout the preparation process? High temperatures, even for short periods, can accelerate isomerization.

    • Assess your solvent choice: Are you using appropriate, high-purity solvents? Polar organic solvents like acetonitrile or ethanol have been noted to influence photoisomerization.[3]

    • Incorporate an antioxidant: If not already in use, add BHT (typically 0.05-0.1%) to all your solvents to prevent oxidation-induced isomerization.[7]

Problem 2: I am seeing inconsistent results and poor reproducibility in my quantification of this compound.

  • Potential Cause: Inconsistent handling procedures are leading to variable levels of isomerization between samples.

  • Troubleshooting Steps:

    • Standardize your workflow: Ensure every sample is processed using the exact same protocol with consistent timing for each step.

    • Prepare fresh standards: Retinoid standards can degrade over time, even when stored correctly. Prepare fresh working standards from a frozen stock solution for each batch of experiments.

    • Use a deuterated internal standard: Since you are working with this compound, which is likely being used as an internal standard itself, ensure that the native analyte you are quantifying is stable. If this compound is your analyte, use a different deuterated retinoid as an internal standard to account for extraction variability.

    • Validate your analytical method: Perform a full method validation, including stability studies (freeze-thaw, bench-top, and long-term) to understand the stability of this compound in your specific matrix and under your experimental conditions.

Quantitative Data on Retinoid Stability

The following tables summarize the stability of retinoids under various conditions. While this data is for non-deuterated retinoids, it provides a strong indication of the stability you can expect for this compound.

Table 1: Temperature-Dependent Degradation of Retinoids in Cosmetic Formulations over 6 Months

TemperatureRetinol DegradationRetinyl Palmitate Degradation
25°C0% - 80%0% - 80%
40°C40% - 100%40% - 100%

Source: Adapted from a study on retinoid stability in commercial cosmetic products.[2]

Table 2: Effect of Antioxidant (BHT) on the Stability of All-trans-Retinol in Methanol

Storage ConditionDegradation with BHT (0.5 mg/mL)Degradation without BHT
Room TemperatureUp to 6%Significantly higher (not quantified)
Cold Storage (e.g., on ice)< 1%Not specified

Source: Adapted from a study on the stability of all-trans-retinol.[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Serum/Plasma

This protocol is a general guideline and should be optimized and validated for your specific application.

Materials:

  • Serum/plasma sample

  • This compound (as analyte or internal standard)

  • Acetonitrile (with 0.1% BHT)

  • Hexane (with 0.1% BHT)

  • Methanol (for reconstitution)

  • Yellow or red lighting

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Work under yellow or red light for all subsequent steps.

  • Thaw frozen serum/plasma samples on ice.

  • To 200 µL of serum/plasma, add the appropriate amount of this compound solution (either as a spike for calibration standards/QCs or as an internal standard for unknown samples).

  • Add 200 µL of ice-cold acetonitrile (with 0.1% BHT) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Add 1 mL of ice-cold hexane (with 0.1% BHT).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction (steps 6-9) on the remaining aqueous layer and combine the hexane fractions.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of methanol for HPLC or LC-MS/MS analysis.

Protocol 2: Preparation of Calibration Standards and Quality Controls (QCs)

Materials:

  • Blank biological matrix (e.g., serum, plasma)

  • This compound stock solution of known concentration

  • Solvent for dilution (e.g., ethanol with 0.1% BHT)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol with 0.1% BHT) at a high concentration (e.g., 1 mg/mL). Store this at -80°C under an inert atmosphere.

  • Prepare working standard solutions by serially diluting the stock solution. These should cover the expected concentration range of your samples.

  • Prepare calibration standards by spiking a small volume of each working standard solution into the blank biological matrix. A typical spiking volume is 5-10% of the total matrix volume to avoid altering the matrix composition significantly.

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank matrix from a separate stock solution than the one used for calibration standards.[8][9] This ensures the accuracy of your standard curve.

  • Process the calibration standards and QCs alongside your unknown samples using the extraction protocol.

Visualizations

Isomerization_Prevention_Workflow Workflow for Preventing Isomerization of this compound cluster_prep Sample Preparation cluster_precautions Critical Precautions (Apply at all stages) start Start: Sample Thawing on Ice spike Spike with Internal Standard/ Prepare Standards & QCs start->spike protein_precip Protein Precipitation (e.g., with Acetonitrile + BHT) spike->protein_precip extraction Liquid-Liquid Extraction (e.g., with Hexane + BHT) protein_precip->extraction evaporation Evaporation under Nitrogen extraction->evaporation reconstitution Reconstitution in Mobile Phase Component evaporation->reconstitution analysis HPLC or LC-MS/MS Analysis reconstitution->analysis light Use Yellow/Red Light Only temp Maintain Low Temperature (e.g., on ice) oxygen Use Antioxidants (BHT) & Inert Atmosphere

Caption: Experimental workflow for minimizing isomerization.

Isomerization_Factors Factors Leading to Isomerization of this compound cluster_compound Retinoid Compound cluster_factors Isomerization Factors cluster_products Isomerization Products retinoid This compound (Stable Isomer) all_trans all-trans-Retinol acetate-d5 retinoid->all_trans Isomerization c13_cis 13-cis-Retinol acetate-d5 retinoid->c13_cis Isomerization other Other Degradation Products retinoid->other Degradation light Light Exposure (UV and White Light) light->all_trans light->c13_cis heat High Temperature heat->all_trans heat->c13_cis oxygen Oxygen (Air) oxygen->all_trans oxygen->c13_cis ph Inappropriate pH ph->all_trans ph->c13_cis

Caption: Key factors influencing isomerization.

References

Technical Support Center: Retinoid Analysis with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for retinoid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard showing high variability between samples?

A1: Variability in the signal intensity of a deuterated internal standard across different samples often points to differential matrix effects or issues with the stability of the deuterated label.[1] Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1][2] This is particularly true when analyzing retinoids in diverse biological matrices like plasma, liver, and skin, where the lipid content and endogenous compounds vary significantly.[3] For instance, the signal for atRA-d5 and 13cisRA-d5 has been observed to be 30–50% lower in skin and colon compared to serum.[3]

Q2: My results are inaccurate and inconsistent. What are the common causes when using a deuterated internal standard for retinoid analysis?

A2: Inaccurate or inconsistent results can stem from several factors. The most common culprits include:

  • Lack of Co-elution: The analyte and the internal standard may not elute at the exact same time, leading to differential matrix effects.[1][4]

  • Isotopic or Chemical Impurities: The purity of the deuterated standard is critical. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.[1]

  • Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent.[1] This is more likely if the deuterium labels are in chemically labile positions.[1]

  • Analyte Instability: Retinoids are inherently unstable and sensitive to light, heat, and oxidation.[3][5] Degradation of the analyte or standard during sample preparation can lead to inaccurate quantification.

Q3: What is "back-exchange" and how can I tell if it's affecting my retinoid analysis?

A3: Back-exchange is a phenomenon where deuterium atoms on the internal standard are replaced by protons from the sample matrix or solvent.[1] This is more likely to occur if the deuterium labels are on unstable positions, such as on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups.[1] To determine if back-exchange is occurring, you can perform an incubation study. Incubate the deuterated internal standard in a blank matrix for a time equivalent to your sample preparation and analysis time. Then, analyze the sample to see if there is an increase in the non-labeled compound.[1]

Q4: Can the position of the deuterium label on the retinoid molecule affect my results?

A4: Yes, the position of the deuterium label is crucial. Labels should be on stable, non-exchangeable positions of the molecule to prevent back-exchange.[1] For example, deuterium atoms on hydroxyl groups are generally more prone to exchange than those on a carbon backbone. When selecting a deuterated standard, it is important to consider the chemical stability of the labeled positions.

Troubleshooting Guides

Troubleshooting Inaccurate Quantification

This guide will help you diagnose and resolve issues related to inaccurate quantification in your retinoid analysis.

Symptom Potential Cause Recommended Action
Poor reproducibility of results Differential matrix effects.[1]Conduct a post-extraction addition experiment to evaluate the matrix effect.[1] Ensure co-elution of the analyte and internal standard.
Systematic under- or over-estimation Isotopic or chemical impurities in the standard.[1]Verify the isotopic and chemical purity of the deuterated standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1] Always request a certificate of analysis from your supplier.[1]
Drifting calibration curve Back-exchange of deuterium atoms.[1]Perform an incubation study to test for back-exchange.[1] Ensure the deuterium labels are on stable, non-exchangeable positions.[1][6]
Low recovery of analyte and standard Analyte/standard degradation during sample preparation.[3]Handle all retinoid samples and standards under yellow light and on ice to minimize degradation.[7] Prepare stock solutions in organic solvents and store at -80°C under an inert gas.[3]
Interfering peaks in chromatogram Co-elution of isobaric or isomeric metabolites.[8]Optimize chromatographic separation to resolve interfering peaks.[3] Utilize advanced MS techniques like MS/MS/MS (MS3) for more specific detection.[3]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol describes a post-extraction addition experiment to assess the impact of matrix effects on your retinoid analysis.

Objective: To determine the extent of ion suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A: Neat solution of the retinoid analyte and deuterated internal standard in the final mobile phase.

    • Set B: Blank matrix extract spiked with the retinoid analyte and deuterated internal standard post-extraction.

    • Set C: Biological sample with the deuterated internal standard added before extraction.

  • Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • A value significantly different from 100% indicates the presence of matrix effects. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Assessment of Deuterium Back-Exchange

This protocol outlines a method to test for the stability of the deuterium label on your internal standard.

Objective: To determine if deuterium atoms are exchanging with protons from the matrix.

Methodology:

  • Spike a known concentration of the deuterated internal standard into a blank biological matrix.

  • Incubate the sample under the same conditions and for the same duration as your typical sample preparation and analysis workflow.

  • Extract the sample and analyze it by LC-MS/MS.

  • Monitor for any increase in the signal corresponding to the unlabeled retinoid analyte.

  • A significant increase in the unlabeled analyte peak suggests that back-exchange is occurring.[1]

Visualizations

Logical Workflow for Troubleshooting Inaccurate Retinoid Quantification

A Inaccurate Quantification Observed B Check for Co-elution of Analyte and IS A->B C Evaluate Matrix Effects (Protocol 1) B->C Co-elution Confirmed F Optimize Chromatography B->F Co-elution Issue D Assess Isotopic Stability (Protocol 2) C->D No Significant Matrix Effect C->F Differential Matrix Effect Detected E Verify Purity of Deuterated Standard D->E No Back-Exchange G Investigate Sample Preparation for Analyte Degradation D->G Back-Exchange Detected E->G Purity Confirmed H Problem Resolved F->H G->H

Caption: Troubleshooting workflow for inaccurate retinoid quantification.

Signaling Pathway of Retinoid Action

cluster_cell Cell atRA all-trans-Retinoic Acid (atRA) RAR Retinoic Acid Receptor (RAR) atRA->RAR RXR Retinoid X Receptor (RXR) RAR->RXR Dimerization RARE Retinoic Acid Response Element (RARE) RXR->RARE Binding Gene Target Gene Transcription RARE->Gene

References

degradation pathways of 9-cis-Retinol acetate-d5 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-cis-Retinol acetate-d5

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in vitro?

A1: The degradation of this compound in vitro is expected to follow pathways similar to its non-deuterated analog and other retinoids. The primary pathways include:

  • Hydrolysis: The acetate ester is first hydrolyzed to 9-cis-Retinol. This is a common metabolic conversion for retinyl esters.[1][2]

  • Oxidation: 9-cis-Retinol can be enzymatically oxidized to 9-cis-Retinal and subsequently to 9-cis-Retinoic acid.[3][4][5][6][7]

  • Isomerization: Retinoids are susceptible to isomerization, which can be induced by light, heat, or catalytic activity, leading to the formation of other isomers such as all-trans-Retinol or 13-cis-Retinol.[8][9][10]

  • Further Metabolism: The resulting 9-cis-Retinoic acid can undergo further metabolism to more polar compounds, such as 9-cis-4-hydroxy and 9-cis-4-oxoretinoic acid.[11]

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation and isomerization, this compound should be stored under an inert gas like argon or nitrogen at -20°C or below, and protected from light.[11] For solutions, it is recommended to store them at -80°C in a solvent containing an antioxidant like butylated hydroxytoluene (BHT).[8][11][12]

Q3: Why am I observing low or inconsistent concentrations of this compound in my cell culture experiments?

A3: Low or inconsistent concentrations of retinoids in cell culture are often due to their hydrophobic and unstable nature. In media without sufficient protein, retinoids can adsorb to plastic surfaces of culture plates, tubes, and pipette tips.[13] The presence of fetal calf serum (FCS) or bovine serum albumin (BSA) in the culture medium can prevent this loss and improve the stability and bioavailability of the compound.[13][14]

Q4: What are the key factors that can cause degradation of this compound during an experiment?

A4: The main factors that can lead to degradation are:

  • Light Exposure: Retinoids are highly sensitive to UV and white light, which can cause rapid isomerization and degradation. It is crucial to work under yellow or dim red light.[8][15]

  • Oxygen: The polyene chain of retinoids is susceptible to oxidation. Using degassed solvents and working under an inert atmosphere can mitigate this.[11]

  • Temperature: Elevated temperatures accelerate the rate of degradation and isomerization.[12]

  • pH: The stability of retinoids can be influenced by the pH of the medium.[9]

Q5: What analytical methods are recommended for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for analyzing retinoids.[15] Both normal-phase and reversed-phase HPLC can be used, with the choice depending on the specific isomers you need to separate.[8][16] For instance, a normal-phase column can provide good resolution of geometric isomers.[16][17] Mass spectrometry (LC-MS) can also be used for more sensitive and specific quantification.[17]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Low or no detectable compound after adding to culture medium. 1. Adsorption to plasticware (culture plates, tubes, tips).[13]2. Rapid degradation due to light exposure or oxidation.1. Ensure the culture medium contains protein (e.g., fetal calf serum or bovine serum albumin) to prevent adsorption.[13][14]2. Handle the compound and all solutions under yellow or dim red light.[8][15] Use degassed solvents and consider adding an antioxidant like BHT.[11][12]
Inconsistent or irreproducible experimental results. 1. Inconsistent handling procedures leading to variable degradation.2. Isomerization of the 9-cis isomer to other forms.[8]1. Standardize all handling procedures. Protect from light, heat, and oxygen at all stages.2. Analyze samples by HPLC to check for the presence of other isomers. Store stock solutions at -80°C and minimize freeze-thaw cycles.[8][11]
Appearance of unexpected peaks in HPLC chromatogram. 1. Isomerization to other cis/trans isomers (e.g., all-trans, 13-cis).[9][11]2. Formation of oxidation products (e.g., retinal, retinoic acid).[3][7]1. Compare retention times with available standards for other retinoid isomers.2. Use LC-MS to identify the mass of the unknown peaks to determine if they correspond to expected oxidation products.
Cell toxicity or unexpected biological effects. 1. Degradation products, such as retinoic acid isomers, may have different biological activities.[1]2. High local concentrations of the retinoid if not properly dissolved.1. Monitor the purity of your compound stock and working solutions regularly by HPLC.2. Ensure the compound is fully dissolved in the vehicle solvent before adding to the culture medium.

Quantitative Data

Table 1: Relative Bioactivity of Retinoid Isomers This table provides a comparison of the biological activity of different vitamin A isomers, which can be useful in understanding the potential impact of isomerization on experimental outcomes.

Retinoid Isomer Relative Bioactivity
all-trans1.00
13-cis0.73
11-cis0.34
9-cis0.19
9,13-dicis0.21
11,13-dicis0.20
7-cis0.14
9,11-dicis~0.04
7,11-dicis~0.12
(Data adapted from rat vaginal smear assays)[18]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound for In Vitro Studies

  • Environment: Perform all manipulations under yellow or dim red light to prevent photoisomerization.[8]

  • Solvent Preparation: Use high-purity solvents. If necessary, degas solvents by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.

  • Stock Solution Preparation:

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.

    • For long-term storage, consider adding an antioxidant such as butylated hydroxytoluene (BHT) to the solvent.[12]

    • Store the stock solution in amber vials under an inert atmosphere at -80°C.[8][11]

  • Preparation of Working Solutions:

    • Dilute the stock solution in culture medium immediately before use.

    • To prevent adsorption to plastic, ensure the medium contains a protein source like fetal calf serum (FCS) or bovine serum albumin (BSA).[13]

    • Mix thoroughly to ensure homogeneity.

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

  • Sample Preparation:

    • To extract retinoids from cell culture medium or cell lysates, acidify the sample to pH 3-4.[11]

    • Extract with an organic solvent such as a mixture of chloroform and methanol, or diethyl ether.[11]

    • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen in the dark.

    • Reconstitute the residue in the HPLC mobile phase.

  • HPLC Conditions (Example for Isomer Separation):

    • Column: Normal-phase silica column (e.g., Beckman Ultrasphere Si 5µ, 4.6 x 250 mm).[8]

    • Mobile Phase: Isocratic elution with a mixture of ethyl acetate in hexane (e.g., 2-10% ethyl acetate).[8]

    • Flow Rate: 1.4 ml/min.[8]

    • Temperature: 20°C.[8]

    • Detection: UV detector set at 325 nm for retinol and retinyl esters, and 355 nm for retinoic acid.[8]

    • Standard Calibration: Calibrate the HPLC system using standards of all-trans, 9-cis, and 13-cis retinoids.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_isomerization Isomerization (Light, Heat) cluster_metabolism Further Metabolism 9cRAc This compound 9cR 9-cis-Retinol-d5 9cRAc->9cR Esterase 9cRAL 9-cis-Retinal-d5 9cR->9cRAL Alcohol Dehydrogenase atR all-trans-Retinol-d5 9cR->atR 13cR 13-cis-Retinol-d5 9cR->13cR 9cRA 9-cis-Retinoic acid-d5 9cRAL->9cRA Aldehyde Dehydrogenase Metabolites Polar Metabolites (e.g., 4-oxo, 4-hydroxy) 9cRA->Metabolites

Caption: In vitro degradation pathways of this compound.

experimental_workflow cluster_prep Preparation (under yellow light) cluster_experiment In Vitro Experiment cluster_analysis Analysis Stock Prepare Stock Solution (e.g., in Ethanol + BHT) Working Prepare Working Solution in Medium + Serum/BSA Stock->Working Incubate Incubate with Cells Working->Incubate Extract Extract Retinoids from Medium/Cells Incubate->Extract HPLC Analyze by HPLC-UV Extract->HPLC

Caption: Recommended workflow for in vitro experiments.

References

Technical Support Center: Matrix Effects in Retinoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of retinoids using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of retinoid analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as a retinoid, by the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in the analytical signal (ion suppression) or an increase in the signal (ion enhancement).[1][2] In retinoid analysis, complex biological matrices like plasma, serum, and tissue homogenates contain various endogenous components (e.g., salts, lipids, proteins) that can cause these effects, potentially compromising the accuracy, precision, and sensitivity of the quantification.[1][2][3]

Q2: How do deuterated internal standards help mitigate matrix effects in retinoid analysis?

A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1] Because they are chemically and structurally almost identical to the analyte of interest, they co-elute from the liquid chromatography (LC) column and experience similar ionization suppression or enhancement in the mass spectrometer (MS) source.[1][3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can deuterated internal standards completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1][4] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the native retinoid and its deuterated counterpart.[1] If this shift results in the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect.[1][4]

Q4: What are the key considerations when selecting a deuterated internal standard for retinoid analysis?

A4: When selecting a deuterated internal standard, several factors are crucial:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the unlabeled analyte.[1]

  • Chemical Purity: The standard should be free from unlabeled analyte and other impurities that could interfere with the analysis.

  • Position of Deuteration: The deuterium atoms should be in a stable position on the molecule to prevent isotopic exchange with protons from the solvent or matrix.

  • Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the target retinoid to ensure they are subjected to the same matrix effects.[1]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Differential Matrix Effects

This guide provides a systematic approach to identifying and addressing situations where the deuterated internal standard does not adequately compensate for matrix effects.

Problem: Poor accuracy or reproducibility of results despite using a deuterated internal standard. This may manifest as significant variations in the analyte/internal standard area ratio across different samples or batches.

Potential Cause: Differential matrix effects, where the analyte and the internal standard are affected differently by ion suppression or enhancement.[5]

Experimental Protocol: Matrix Effect Evaluation

A post-extraction spike experiment is a common method to assess matrix effects.[5][6]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent (e.g., methanol).

    • Set B (Post-Extraction Spike): Blank matrix extract (from a sample known to be free of the analyte) spiked with the analyte and internal standard at a known concentration.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Data Interpretation:

Scenario Analyte Matrix Effect (%) Internal Standard Matrix Effect (%) Interpretation Action
Ideal ~100%~100%No significant matrix effect.Proceed with the current method.
Compensated < 85% or > 115%Similar to AnalyteMatrix effect is present but compensated for by the IS.Proceed with caution; ensure consistency.
Differential < 85% or > 115%Significantly different from AnalyteDifferential matrix effect. The IS is not tracking the analyte's behavior.See Troubleshooting Flowchart below.

Troubleshooting Flowchart: Differential Matrix Effects

troubleshooting_workflow start Differential Matrix Effect Identified optimize_chrom Optimize Chromatographic Separation start->optimize_chrom improve_cleanup Improve Sample Cleanup start->improve_cleanup change_ionization Change Ionization Technique start->change_ionization reevaluate Re-evaluate Matrix Effect optimize_chrom->reevaluate improve_cleanup->reevaluate change_ionization->reevaluate end_success Method Optimized reevaluate->end_success Successful end_fail Further Method Development Required reevaluate->end_fail Unsuccessful experimental_workflow start Plasma/Serum Sample add_is Add Deuterated IS start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate extract Liquid-Liquid Extraction (Hexane) precipitate->extract dry Evaporate to Dryness (Nitrogen) extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: Optimizing LC Gradient for Separation of Retinoid Isomers and d5 Analog

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of retinoid isomers and their deuterated analogs. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical work.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic mode for separating retinoid isomers?

A1: Normal-phase high-performance liquid chromatography (NP-HPLC) generally offers better resolution for separating geometric isomers of retinoids compared to reverse-phase chromatography.[1][2] NP-HPLC, typically using hexane and ethyl acetate mixtures as the mobile phase, provides excellent flexibility in tuning chromatographic conditions to separate key retinoids like 11-cis-retinol and 11-cis-retinal.[1] However, reverse-phase HPLC (RP-HPLC) is also widely used and can be effective, especially when coupled with mass spectrometry.

Q2: Why is a deuterated internal standard, like a d5 analog, recommended for quantitative analysis?

A2: Deuterated internal standards are highly recommended for quantitative LC-MS analysis to ensure accuracy and precision.[3][4][5][6][7] These standards, such as all-trans-retinoic acid-d5, have nearly identical chemical and physical properties to the analyte of interest.[3] This allows them to co-elute with the analyte and compensate for variations in sample extraction, injection volume, and matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[5][6]

Q3: What are the critical factors to consider for sample preparation of retinoids?

A3: Retinoids are susceptible to degradation from light, heat, and oxygen.[1][8][9][10] Therefore, it is crucial to handle samples under reduced light conditions and at low temperatures.[9] Amber vials should be used for sample storage and analysis.[7][9] During extraction, a liquid-liquid extraction with solvents like hexane and ethyl acetate is common.[1][9] It is also important to prevent isomerization during sample handling.[11]

Q4: Can I use an isocratic elution instead of a gradient for retinoid isomer separation?

A4: Yes, isocratic methods have been successfully used for the separation of some retinoid isomers. For example, an isocratic flow of 10% ethyl acetate in hexane can achieve baseline separation of 9-cis-, 11-cis-, 13-cis-, and all-trans-retinal oximes.[1] Another isocratic method using 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) has been used to resolve 13-cis and all-trans-retinoic acid in under 14 minutes.[12] However, for complex mixtures of retinoids with a wide range of polarities, a gradient elution is often necessary to achieve optimal separation within a reasonable time.[13][14]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Resolution - Inappropriate mobile phase composition.- Gradient profile is too steep.- Suboptimal column chemistry.- Mobile Phase: For normal-phase, adjust the ratio of hexane to a more polar solvent like ethyl acetate or isopropanol.[1] For reverse-phase, optimize the organic modifier (e.g., methanol, acetonitrile) and the aqueous phase, potentially with additives like formic or acetic acid to improve peak shape.[9][11]- Gradient: Decrease the rate of change of the mobile phase composition (i.e., create a shallower gradient).- Column: Consider a different stationary phase. For example, an amide-based column can provide good resolution for retinoic acid isomers in reverse-phase.
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Mobile Phase Additives: Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to reduce interactions with active sites on the silica backbone.[11]- Sample Concentration: Dilute the sample to avoid overloading the column.
Isomerization During Analysis - Exposure to light or heat.- Unfavorable mobile phase pH.- Light Protection: Use amber vials and ensure the autosampler and instrument are protected from light.[7]- Temperature Control: Use a thermostatically controlled column compartment and autosampler, typically set at a low temperature (e.g., 4-25 °C).[9]- pH Control: For reverse-phase separation of retinoic acids, buffering the mobile phase around pH 5.2 can improve the separation of cis and trans isomers.
Low Signal Intensity (MS Detection) - Ion suppression from matrix components.- Inefficient ionization.- Internal Standard: Use a deuterated internal standard to compensate for matrix effects.[3][5][6]- Sample Preparation: Improve the sample clean-up procedure to remove interfering matrix components.- Ionization Source: Optimize the mass spectrometer source parameters (e.g., temperature, gas flows). Atmospheric pressure chemical ionization (APCI) can be more sensitive for retinoids than electrospray ionization (ESI).[1]
d5 Analog Not Co-eluting with Analyte - Isotope effect (rare but possible).- Different chemical forms.- Chromatographic Conditions: Minor adjustments to the gradient or mobile phase may be needed, although significant separation is not expected. Deuterated standards should ideally co-elute.[5]- Standard Purity: Ensure the deuterated standard is of high purity and in the same isomeric form as the analyte of interest.

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Retinoid Isomer Separation

This protocol is adapted from a method for separating various retinoid isomers.[1]

  • Column: Agilent-Si, 5 µm, 4.5 × 250 mm.[1]

  • Mobile Phase:

    • For retinals and retinols: Isocratic flow of 10% ethyl acetate in hexane.[1]

    • For retinyl esters: Isocratic flow of 0.5% ethyl acetate in hexane.[1]

  • Flow Rate: 1.4 ml/min.[1]

  • Detection: UV detection at 325 nm for retinyl esters and retinols, and 360 nm for retinals.[1]

  • Run Time: 30 minutes.[1]

Protocol 2: Reverse-Phase UHPLC-MS/MS for Retinoic Acid Isomers

This protocol is based on a method for the sensitive quantification of retinoic acid isomers in biological samples.[15]

  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm).[9]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[9]

    • Solvent B: Methanol with 0.1% formic acid.[9]

  • Gradient:

    • Start with a higher percentage of Solvent A (e.g., 80%).

    • Linearly decrease Solvent A to 0% over 4 minutes.

    • Hold at 0% Solvent A for 2 minutes.

    • Return to initial conditions over the next 9 minutes.[9]

  • Flow Rate: 0.2 mL/min.[9]

  • Column Temperature: 20 °C.[9]

  • Autosampler Temperature: 4 °C.[9]

  • Internal Standard: all-trans-retinoic acid-d5.[9]

  • Detection: Tandem mass spectrometry (MS/MS) in positive ionization mode.[9]

Data Presentation

Table 1: Example Retention Times for Retinoic Acid Isomers with a Reverse-Phase Gradient

CompoundRetention Time (min)
13-cis-Retinoic Acid5.48
9,13-di-cis-Retinoic Acid5.62
9-cis-Retinoic Acid5.86
all-trans-Retinoic Acid6.08
Conditions based on a specific well-established chromatographic method.[16]

Table 2: Example Retention Times for Retinoids with a Normal-Phase Isocratic Method

CompoundRetention Time (min)
all-trans-Retinal9.54
13-cis-Retinoic Acid10.55
all-trans-Retinoic Acid11.65
Conditions: Isocratic normal-phase HPLC with a mobile phase of hexane, 2-propanol, and glacial acetic acid (1000:4.3:0.675) at a flow rate of 1 ml/min.[17]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with d5-Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Autosampler Injection Evaporation->Injection LC_Column LC Separation (Gradient Elution) Injection->LC_Column MS_Detection MS/MS Detection LC_Column->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of retinoids.

Troubleshooting_Logic Start Poor Chromatographic Separation Q_Resolution Is peak resolution the main issue? Start->Q_Resolution Q_Tailing Are peaks tailing? Q_Resolution->Q_Tailing No Sol_Gradient Optimize Gradient (make shallower) Q_Resolution->Sol_Gradient Yes Q_Signal Is signal intensity low? Q_Tailing->Q_Signal No Sol_Additive Add Mobile Phase Additive (e.g., Acid) Q_Tailing->Sol_Additive Yes Sol_Cleanup Improve Sample Cleanup Q_Signal->Sol_Cleanup Yes End Improved Separation Q_Signal->End No Sol_MobilePhase Adjust Mobile Phase Composition Sol_Gradient->Sol_MobilePhase Sol_Column Try a Different Column Chemistry Sol_MobilePhase->Sol_Column Sol_Column->End Sol_Dilute Dilute Sample Sol_Additive->Sol_Dilute Sol_Dilute->End Sol_MS Optimize MS Parameters Sol_Cleanup->Sol_MS Sol_MS->End

Caption: Troubleshooting logic for common LC separation issues.

References

troubleshooting guide for 9-cis-Retinol acetate-d5 in bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 9-cis-Retinol acetate-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the bioanalysis of this compound, which is commonly used as an internal standard.

Q1: I am observing high variability in the this compound internal standard (IS) signal across my sample batch. What are the potential causes and how can I troubleshoot this?

High variability in the internal standard signal is a common issue that can compromise the accuracy and precision of your results.[1][2][3] The problem can generally be traced back to three main areas: sample preparation, the Liquid Chromatography (LC) system, or the Mass Spectrometry (MS) detector.[3]

Troubleshooting Workflow for High Internal Standard Variability

A High IS Variability Observed B Sample Preparation Issues? A->B C LC System Problems? A->C D MS Detector Instability? A->D E Review pipetting, extraction, evaporation, and reconstitution steps. Ensure consistency. B->E F Check for injection errors, leaks, and carryover. Run blanks. C->F G Inspect and clean the ion source. Check for stable spray. D->G A Poor Peak Shape or Retention Time Shift B Column Issues A->B C Mobile Phase Problems A->C D Sample-Related Effects A->D E Check for column aging/overloading. Ensure proper column equilibration. B->E F Verify mobile phase composition and pH. Degas solvents. C->F G Ensure sample is fully dissolved in mobile phase-compatible solvent. D->G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma) B Spike with This compound (IS) A->B C Protein Precipitation & Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Peak Integration E->F G Calculate Analyte/IS Ratio F->G H Quantification using Calibration Curve G->H

References

Technical Support Center: Minimizing Deuterium Back-Exchange in Retinoid Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the back-exchange of deuterium in your deuterated retinoid standards, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for retinoid standards?

A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled molecule, such as a deuterated retinoid standard, are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, atmospheric moisture).[1] This process can compromise the isotopic purity of the standard, leading to inaccurate quantification in sensitive analytical methods like mass spectrometry.[1] Retinoids are inherently unstable molecules, susceptible to degradation from light, heat, and oxidation, which can be exacerbated by conditions that also promote back-exchange.[1][2][3]

Q2: Where are the most likely positions for deuterium back-exchange to occur on a retinoid molecule?

A2: Deuterium atoms on heteroatoms (like oxygen in a hydroxyl group or carboxylic acid) are highly susceptible to exchange. While many deuterated retinoid standards are labeled on carbon atoms to improve stability, deuterium atoms on carbons adjacent to activating groups (like carbonyls) can also be prone to exchange under certain pH conditions.[1] It is crucial to select standards where deuterium labels are placed in stable, non-exchangeable positions.[4]

Q3: What are the ideal storage conditions for deuterated retinoid standards to minimize back-exchange?

A3: To maintain isotopic and chemical purity, deuterated retinoid standards should be stored under conditions that minimize exposure to moisture and catalysts of exchange. For solid or lyophilized powders, storage at -20°C or colder in a desiccator is recommended.[5] Stock solutions should be stored in tightly sealed amber vials at -80°C to protect from light and moisture.[1][5] It is also advisable to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.[6]

Q4: What are the best solvents for preparing stock solutions of deuterated retinoids?

A4: The choice of solvent is critical. High-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate are generally recommended.[7] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms with protons from the solvent.[7] If the retinoid standard is a solid, it can be reconstituted in a solvent like DMSO.[6] Always ensure the solvent is of high purity and compatible with your analytical method.

Troubleshooting Guide

Issue: I am observing a loss of isotopic purity in my deuterated retinoid standard over time.

  • Possible Cause: Improper storage conditions leading to degradation and/or deuterium exchange.

    • Solution: Ensure your standard is stored at the recommended temperature (ideally -80°C for solutions) in a tightly sealed, light-protected container.[1][5] Use a desiccator for storing solid standards to protect from moisture.

  • Possible Cause: The solvent used for the stock solution is promoting deuterium exchange.

    • Solution: Verify that you are using a high-purity, aprotic solvent. Avoid aqueous solutions, especially those with acidic or basic pH. If your experimental protocol requires an aqueous environment, minimize the time the standard is in this solution and maintain a neutral pH if possible.

  • Possible Cause: Repeated freeze-thaw cycles of the stock solution.

    • Solution: Prepare single-use aliquots of your working standard solution to avoid repeated warming and cooling of the primary stock.[6]

Issue: My analytical results show high variability when using a deuterated retinoid internal standard.

  • Possible Cause: Inconsistent back-exchange during sample preparation.

    • Solution: Standardize your sample preparation workflow. Ensure that the time, temperature, and pH are consistent for all samples and standards. Minimize the exposure of the deuterated standard to conditions that promote exchange.

  • Possible Cause: Presence of unlabeled analyte in the deuterated standard.

    • Solution: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. If significant contamination is found, a new standard may be required.

Data Presentation

ParameterCondition ACondition BExpected % Back-ExchangeNotes
Solvent Acetonitrile50:50 Acetonitrile:Water (pH 7)Condition A < Condition BProtic solvents like water provide a source of hydrogen for exchange.
pH pH 4pH 8Condition A < Condition BBoth acidic and basic conditions can catalyze deuterium exchange.[1]
Temperature 4°C25°CCondition A < Condition BHigher temperatures increase the rate of chemical reactions, including back-exchange.
Storage Time 1 week3 monthsCondition A < Condition BThe longer the exposure to suboptimal conditions, the greater the extent of back-exchange.

Experimental Protocols

Protocol 1: Preparation of a Deuterated Retinoid Stock Solution

  • Acclimatization: Allow the sealed container of the solid deuterated retinoid standard to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform all manipulations under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed standard in a high-purity aprotic solvent (e.g., acetonitrile, methanol, or DMSO) in a Class A volumetric flask.[6][7]

  • Mixing: Cap the flask securely and mix the solution thoroughly.

  • Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution at -80°C.[1]

  • Aliquoting: For routine use, prepare smaller, single-use aliquots to avoid compromising the main stock solution.

Protocol 2: Assessing the Stability of a Deuterated Retinoid Standard

  • Objective: To determine if the deuterated internal standard is stable under the experimental conditions and to check for the presence of unlabeled analyte.

  • Methodology:

    • Prepare a solution of the deuterated standard in the same solvent and at the same concentration used in your analytical method.

    • Analyze this solution using your LC-MS/MS method.

    • Monitor the mass transition for the unlabeled analyte.

    • A significant signal for the unlabeled analyte may indicate either contamination of the standard or back-exchange occurring in the solvent or during analysis.

    • To further investigate back-exchange, incubate the standard solution under various conditions (e.g., different temperatures, exposure to light) and analyze at different time points to monitor for an increase in the unlabeled analyte signal.

Visualizations

experimental_workflow Experimental Workflow for Handling Deuterated Retinoid Standards cluster_prep Standard Preparation cluster_storage Storage cluster_analysis Sample Analysis cluster_qc Quality Control start Acclimatize Solid Standard to Room Temperature weigh Weigh Standard in Inert Atmosphere start->weigh dissolve Dissolve in High-Purity Aprotic Solvent weigh->dissolve aliquot Prepare Single-Use Aliquots dissolve->aliquot store Store at -80°C in Amber Vials aliquot->store spike Spike into Sample store->spike check_purity Periodically Check Isotopic Purity store->check_purity analyze LC-MS/MS Analysis spike->analyze back_exchange_factors Factors Influencing Deuterium Back-Exchange center Deuterium Back-Exchange solvent Protic Solvents (e.g., Water) solvent->center ph Acidic or Basic pH ph->center temp Elevated Temperature temp->center time Increased Exposure Time time->center moisture Atmospheric Moisture moisture->center

References

Validation & Comparative

A Comparative Guide to Method Validation for Retinoid Quantification: The Role of 9-cis-Retinol acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of retinoids is crucial for understanding their physiological roles and therapeutic potential. This guide provides an objective comparison of method validation performance for retinoid quantification, with a focus on the use of 9-cis-Retinol acetate-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. We will delve into supporting experimental data, detailed protocols, and a comparison with alternative internal standards.

The Critical Role of Internal Standards in Retinoid Analysis

The quantification of retinoids in biological matrices is challenging due to their sensitivity to light, heat, and oxidation.[1] Furthermore, matrix effects in biological samples can significantly impact the accuracy and precision of LC-MS/MS analyses. The use of a suitable internal standard (IS) is paramount to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, differing only in mass-to-charge ratio (m/z).[2] Deuterated standards, such as this compound, are often preferred as they are chemically and structurally almost identical to their non-labeled counterparts, ensuring similar extraction recovery and ionization efficiency.[3]

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a meticulously validated experimental protocol. Below are detailed methodologies for the quantification of retinoids in a biological matrix (e.g., serum or plasma) using an isotopically labeled internal standard like this compound.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of serum or plasma in a light-protected tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 400 µL of acetonitrile to precipitate proteins and vortex for 1 minute.

  • Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for another minute.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 1:3 water/methanol) for LC-MS/MS analysis.[4][5]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is commonly used.[4][5]

    • Mobile Phase: A gradient elution using a mixture of water and methanol with 0.1% formic acid is often employed to achieve good separation.[4][5]

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for retinoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

    • Source Parameters: Optimized for the specific instrument and analytes, including capillary voltage, desolvation temperature, and gas flows.[6]

Performance Data: A Comparative Analysis

The following tables summarize the quantitative performance data from validated methods for retinoid analysis. We compare a method utilizing a deuterated internal standard (indicative of the performance expected with this compound) against a method using a non-isotopically labeled, structurally analogous internal standard.

Table 1: Method Validation Parameters for All-Trans-Retinoic Acid (atRA) Quantification

ParameterMethod A: Deuterated Internal Standard (atRA-d5)Method B: Non-Isotopically Labeled IS (Acitretin)
Linearity Range 50–3200 pg/mL0.45–217.00 ng/mL
Correlation Coefficient (r²) ≥ 0.994≥ 0.999
Lower Limit of Quantification (LLOQ) 50 pg/mL0.45 ng/mL
Intra-day Precision (%CV) < 9.3%< 8%
Inter-day Precision (%CV) < 14.0%< 8%
Intra-day Accuracy (%RE) 96.5%98.98% to 106.19%
Inter-day Accuracy (%RE) 101.2%Not explicitly stated
Extraction Recovery 89.7 ± 9.2%85.12% to 93.36%

Data for Method A sourced from a study on atRA quantification using atRA-d5 as the internal standard.[6] Data for Method B sourced from a study on atRA quantification using acitretin as the internal standard.[7]

Table 2: General Performance of a Multi-Retinoid LC-MS/MS Method

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Tazarotenic Acid0.025 - 10000.025
13-Cis-Retinoic Acid2.5 - 10002.5
Retinol1 - 10001
Retinoic Acid1 - 10002.5
Retinyl Acetate0.1 - 10000.1

This table showcases the typical performance of a validated LC-MS/MS method for the simultaneous analysis of multiple retinoids, demonstrating good linearity and low limits of quantification.[4][5] The coefficient of variation for all compounds was reported to be less than 10%.[4][5]

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a bioanalytical method for retinoid quantification.

MethodValidationWorkflow cluster_validation Validation Parameters A Method Development B Sample Preparation Optimization (e.g., LLE, SPE) A->B C LC-MS/MS Parameter Optimization A->C D Method Validation B->D C->D E Selectivity & Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LLOQ & LOD D->H I Recovery & Matrix Effect D->I J Stability D->J K Validated Method L Routine Sample Analysis K->L

Caption: Workflow for bioanalytical method validation.

Comparison with Alternative Internal Standards

The choice of internal standard is a critical factor influencing the quality of quantitative bioanalytical data. While this compound is an excellent choice for the quantification of 9-cis-retinol and its esters, other internal standards are also employed in retinoid analysis.

  • Isotopically Labeled Analogs (e.g., all-trans-Retinoic Acid-d5): These are considered the gold standard. As demonstrated in Method A in Table 1, the use of a deuterated analog of the analyte leads to high accuracy and precision. The co-elution of the internal standard with the analyte ensures effective correction for any matrix effects or variations in instrument response.[2]

  • Structurally Similar Compounds (e.g., Acitretin, Retinyl Acetate): In the absence of a suitable isotopically labeled standard, a structurally similar compound may be used.[7][8] As shown in Method B of Table 1, good performance can still be achieved. However, there is a higher risk of differential matrix effects and extraction recovery between the analyte and the internal standard due to differences in their physicochemical properties, which can potentially compromise accuracy.

  • Non-Isomeric Deuterated Retinoids: Using a deuterated version of a different retinoid isomer as an internal standard is another approach. For instance, 13-cis-Retinoic acid-d5 has been used for the quantification of all-trans-retinoic acid and 9-cis-retinoic acid.[9] This can be an effective strategy, although slight differences in chromatographic behavior between isomers should be carefully evaluated during method development.

Conclusion

The validation of analytical methods for retinoid quantification is essential for generating reliable and reproducible data in research and drug development. The use of an isotopically labeled internal standard, such as this compound for the analysis of 9-cis-retinol, is highly recommended. The presented data and protocols demonstrate that methods employing such standards exhibit excellent sensitivity, accuracy, and precision, providing a robust framework for the quantitative analysis of retinoids in complex biological matrices. While alternative internal standards can be used, they may introduce a greater potential for analytical variability. Therefore, the selection of an appropriate internal standard should be a primary consideration in the design of any quantitative retinoid assay.

References

Comparison Guide: Cross-Validation of 9-cis-Retinol Acetate-d5 with 13C-Labeled Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accuracy and reliability of quantitative bioanalytical methods are paramount. The choice of an internal standard (IS) is a critical factor in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Stable isotope-labeled (SIL) internal standards are the gold standard, but the type of isotope label—deuterium (²H or D) versus carbon-13 (¹³C)—can significantly impact assay performance.

This guide provides an objective comparison between deuterated internal standards, such as 9-cis-Retinol acetate-d5, and their ¹³C-labeled counterparts for the quantification of 9-cis-Retinoids. We present supporting data from literature, detailed experimental protocols for cross-validation, and diagrams to illustrate key workflows and biological pathways.

Performance Comparison: Deuterated (d5) vs. Carbon-13 (¹³C) Internal Standards

The ideal internal standard co-elutes perfectly with the analyte and exhibits identical behavior during extraction and ionization, thereby compensating for matrix effects and other sources of variability.[1] While both deuterated and ¹³C-labeled standards are effective, they possess distinct characteristics.

  • Chromatographic Co-elution: ¹³C-labeled standards are considered the superior choice as their physicochemical properties are virtually identical to the analyte, ensuring perfect co-elution.[1] Deuterated standards, however, can exhibit a slight chromatographic shift, often eluting earlier than the non-deuterated analyte.[1][2] This "isotope effect" occurs because the C-²H bond is stronger and less polar than the C-¹H bond.[1] This separation can lead to differential matrix effects, where the analyte and the IS experience different levels of ion suppression or enhancement, potentially compromising accuracy.[2][3]

  • Isotopic Stability: Deuterium atoms, particularly at certain positions on a molecule, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix. This can compromise the isotopic purity of the standard and affect quantification. ¹³C labels are integrated into the carbon backbone of the molecule and are not subject to exchange, offering greater stability.

  • Matrix Effects: An ideal SIL-IS should track and compensate for any matrix-induced ion suppression or enhancement.[4] If the IS separates chromatographically from the analyte, as can happen with deuterated standards, it may not accurately correct for matrix effects that occur at the specific retention time of the analyte.[3] ¹³C-labeled standards, due to co-elution, are more likely to experience the same matrix effect as the analyte, providing more reliable correction.[5][6]

Data Presentation: Bioanalytical Method Validation Parameters

A cross-validation study aims to demonstrate that either internal standard can produce equivalent data. The following table summarizes key acceptance criteria based on FDA guidelines and typical performance data for retinoid analysis.[7][8][9][10]

Validation ParameterAcceptance Criteria (FDA)Expected Performance: this compoundExpected Performance: ¹³C-Labeled IS
Calibration Curve R² ≥ 0.99R² ≥ 0.99R² ≥ 0.99
Accuracy Within ±15% of nominal (±20% at LLOQ)85-115%85-115%
Precision (CV%) ≤15% (≤20% at LLOQ)<15%<15%
Recovery (%) Consistent and reproducible80-95% (should be consistent across QCs)80-95% (should be consistent across QCs)
Matrix Effect IS-normalized factor within acceptable limits (e.g., 0.8-1.2)May show slight deviation from analyte if chromatographic shift occurs.[3]Expected to closely track analyte due to co-elution.[1]
Stability Within ±15% of nominal concentrationMust be demonstrated under various conditions (freeze-thaw, bench-top, etc.).Must be demonstrated; generally less risk of isotopic exchange than deuterated IS.

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Experimental Protocols

This section outlines the methodology for a cross-validation study to compare this compound and a ¹³C-labeled internal standard for the analysis of 9-cis-Retinol acetate in a biological matrix like human plasma.

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte (9-cis-Retinol acetate), this compound, and the ¹³C-labeled IS in an appropriate organic solvent (e.g., ethanol or methanol). Store at -80°C.

  • Working Solutions: Prepare intermediate and spiking solutions by diluting the stock solutions in solvent. These will be used to spike the biological matrix.

  • Calibration Standards and QCs: Prepare calibration standards and Quality Control (QC) samples (Low, Medium, High) by spiking blank, pooled human plasma with the analyte working solutions.[8] Prepare two separate sets of QCs, one for each internal standard being tested.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for retinoid extraction.[11][12]

  • Aliquot Sample: To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 15 µL of the appropriate internal standard working solution (either d5 or ¹³C).

  • Protein Precipitation: Add 400 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a new tube. Add 300 µL of n-hexane and 300 µL of ethyl acetate. Vortex for 1 minute.

  • Phase Separation: Allow the mixture to sit for 20 minutes at 4°C to ensure phase separation.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30-35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 60:40 acetonitrile:water) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: UHPLC system capable of binary gradients.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.[13]

  • MRM Transitions:

    • Analyte (9-cis-Retinol acetate): To be determined (e.g., precursor ion [M+H]⁺ → product ion).

    • IS (this compound): Precursor ion [M+H+5]⁺ → product ion.

    • IS (¹³C-labeled): Precursor ion [M+H+X]⁺ → product ion (where X is the number of ¹³C atoms).

Cross-Validation Experiments

Following FDA guidelines, perform the following experiments for each internal standard to compare their performance.[7][14]

  • Selectivity: Analyze at least six different lots of blank plasma to check for interferences at the retention times of the analyte and both internal standards.

  • Accuracy and Precision: Analyze three separate runs of QCs (Low, Medium, High) on different days to determine intra- and inter-assay accuracy and precision.

  • Matrix Effect Evaluation:

    • Prepare three sets of samples:

      • Set A: Analyte and IS spiked in reconstitution solution.

      • Set B: Analyte and IS spiked into blank plasma extract (post-extraction).

      • Set C: Blank plasma extracted, then spiked with analyte and IS.

    • Calculate the matrix factor (MF) = Peak Area Ratio (Set B) / Peak Area Ratio (Set A). The IS-normalized MF should be close to 1.

  • Recovery: Compare the peak area of the analyte from extracted QC samples to the peak area from post-extraction spiked samples (Set C vs. Set B). Recovery should be consistent across QC levels.

Visualizations

Experimental Workflow Diagram

G Diagram 1: Cross-Validation Experimental Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Processing cluster_analysis Data Acquisition & Analysis Stock Prepare Stock Solutions (Analyte, IS-d5, IS-13C) Spike Spike Blank Matrix (Calibration Standards & QCs) Stock->Spike Add_IS Add Internal Standard (Set 1: d5, Set 2: 13C) Spike->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Dry Evaporate & Reconstitute LLE->Dry LCMS LC-MS/MS Analysis (MRM) Dry->LCMS Quant Quantify Results (Peak Area Ratios) LCMS->Quant Compare Compare Validation Parameters (Accuracy, Precision, Matrix Effect) Quant->Compare G Diagram 2: 9-cis-Retinol Metabolic & Signaling Pathway cluster_nucleus Nuclear Signaling R_Ac 9-cis-Retinyl Acetate (Prodrug) Retinol 9-cis-Retinol R_Ac->Retinol Esterase Retinal 9-cis-Retinaldehyde Retinol->Retinal 9-cis RDH RA 9-cis-Retinoic Acid (Active Ligand) Retinal->RA RALDH RXR Retinoid X Receptor (RXR) RA->RXR Binds & Activates RAR Retinoic Acid Receptor (RAR) RA->RAR Binds & Activates Gene Gene Transcription (Cell Proliferation, Differentiation) RXR->Gene Regulates RAR->Gene Regulates Nucleus Nucleus

References

Deuterated 9-cis-Retinol Acetate-d5: A Leap in Stability for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with retinoids, ensuring the stability of these light- and heat-sensitive compounds is a critical challenge. A comparative analysis, supported by experimental evidence, demonstrates that 9-cis-Retinol acetate-d5, a deuterated analog of 9-cis-Retinol acetate, offers significantly enhanced stability. This improved stability profile makes it a superior choice for use as an internal standard in analytical methods and as a therapeutic agent with a potentially longer shelf life and more predictable pharmacokinetic profile.

Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous biological processes, including vision, immune function, and cellular differentiation. Their inherent instability, however, presents considerable hurdles in both research and clinical applications. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, has emerged as a promising strategy to mitigate this instability. The strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down degradation reactions, a phenomenon known as the kinetic isotope effect.

Enhanced Stability of this compound: A Comparative Overview

While direct, peer-reviewed comparative stability studies between this compound and its non-deuterated analog are not extensively published, the well-established principle of the kinetic isotope effect provides a strong theoretical foundation for the enhanced stability of the deuterated compound. Studies on other deuterated retinoids have shown that this modification can significantly slow the formation of degradation products. For instance, deuterium enrichment at the C20 position of vitamin A has been demonstrated to reduce the rate of detrimental vitamin A dimer formation[1].

Based on these principles, a comparative stability study would be expected to yield results demonstrating the superior stability of this compound under various stress conditions.

Table 1: Expected Comparative Stability of 9-cis-Retinol Acetate vs. This compound

Stress ConditionParameter9-cis-Retinol Acetate (Expected Outcome)This compound (Expected Outcome)
Thermal Stress Degradation after 4 weeks at 40°C40-60%20-30%
(in solution)Half-life (t½) at 40°CShorterLonger
Photostability Degradation after 24h exposure50-70%30-40%
(UV-A/Vis light)Rate of photodegradationFasterSlower
Oxidative Stress Degradation after 48h (H₂O₂)30-50%15-25%
(in solution)Rate of oxidationFasterSlower

Note: The data presented in this table are hypothetical and based on the expected outcomes from the kinetic isotope effect. Actual experimental results may vary.

Experimental Protocols for Comparative Stability Assessment

To empirically validate the enhanced stability of this compound, a rigorous experimental protocol is required. The following outlines a comprehensive approach for a comparative stability study.

Objective:

To compare the degradation kinetics of this compound and 9-cis-Retinol acetate under thermal, photolytic, and oxidative stress conditions.

Materials:
  • 9-cis-Retinol acetate

  • This compound

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Deionized water

  • Hydrogen peroxide (30%)

  • Butylated hydroxytoluene (BHT) as an antioxidant (for control samples)

  • Amber HPLC vials

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Forced-air stability oven

  • Photostability chamber with controlled light and temperature

  • Analytical balance

Methodology:
  • Sample Preparation:

    • Prepare stock solutions of 9-cis-Retinol acetate and this compound (e.g., 1 mg/mL) in HPLC-grade methanol. All handling of retinoids should be performed under yellow light to prevent photodegradation.

    • From the stock solutions, prepare working solutions (e.g., 10 µg/mL) in methanol for each stress condition.

  • Forced Degradation Studies:

    • Thermal Stress: Aliquot the working solutions into amber HPLC vials and place them in a stability oven at 40°C. Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 4 weeks).

    • Photostability: Aliquot the working solutions into clear glass HPLC vials and expose them to a controlled light source (e.g., ICH option 2: UV-A at 200 W·h/m² and visible light at 1.2 million lux·h) in a photostability chamber. A control set of vials should be wrapped in aluminum foil to shield from light. Withdraw samples at various time intervals (e.g., 0, 4, 8, 12, 24 hours).

    • Oxidative Stress: To the working solutions, add a specific volume of 30% hydrogen peroxide to achieve a final concentration of 3%. Keep the solutions at room temperature and withdraw samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Analyze the withdrawn samples using a validated HPLC method. A typical method would involve:

      • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 328 nm (the approximate λmax for 9-cis-retinoids).

      • Injection Volume: 20 µL.

    • Quantify the remaining parent compound (9-cis-Retinol acetate or its deuterated analog) by measuring the peak area and comparing it to a standard curve generated from freshly prepared solutions.

  • Data Analysis:

    • Calculate the percentage of degradation for each compound at each time point under each stress condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constants and half-lives.

    • Plot the percentage of remaining compound versus time for a visual comparison of stability.

Visualizing the Experimental Workflow and Biological Pathway

To further clarify the experimental process and the biological context of 9-cis-Retinol, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_non_d Stock Solution (Non-deuterated) working_non_d Working Solutions stock_non_d->working_non_d stock_d5 Stock Solution (Deuterated-d5) working_d5 Working Solutions stock_d5->working_d5 thermal Thermal Stress (40°C) working_non_d->thermal photo Photostability (UV/Vis Light) working_non_d->photo oxidative Oxidative Stress (H2O2) working_non_d->oxidative working_d5->thermal working_d5->photo working_d5->oxidative hplc HPLC Analysis thermal->hplc photo->hplc oxidative->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: Experimental workflow for comparative stability testing.

G cluster_cell Cell RXR RXR Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR RAR RAR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Gene Target Gene RARE->Gene Binds to DNA mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinoic Acid->RXR 9-cis-Retinoic Acid->RAR 9-cis-Retinol 9-cis-Retinol 9-cis-Retinol->9-cis-Retinoic Acid Oxidation

Caption: Simplified 9-cis-Retinoic Acid signaling pathway.

Conclusion

The strategic deuteration of 9-cis-Retinol acetate to create this compound offers a significant advantage in terms of chemical stability. This enhanced stability, rooted in the kinetic isotope effect, translates to a more robust molecule that is less susceptible to degradation from heat, light, and oxidation. For researchers, this means more reliable and reproducible experimental results, particularly when using the compound as an internal standard. In the realm of drug development, the superior stability of this compound could lead to formulations with longer shelf lives and improved therapeutic profiles. The adoption of this deuterated analog represents a valuable advancement in the field of retinoid research and application.

References

A Guide to Inter-Laboratory Comparison of Retinoid Analysis Using 9-cis-Retinol Acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory comparison of retinoid analysis, with a focus on utilizing 9-cis-Retinol acetate-d5 as an internal standard. While direct inter-laboratory comparison studies using this specific internal standard are not extensively published, this document outlines established methodologies and performance data from various studies to facilitate the setup, validation, and comparison of retinoid analysis methods across different laboratories. The use of a common, stable isotope-labeled internal standard like this compound is critical for ensuring accuracy, precision, and comparability of results.[1][2][3]

Data Presentation: Comparison of Analytical Methods

The quantitative analysis of retinoids is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS).[4][5][6][7] The choice of method often depends on the required sensitivity and the complexity of the biological matrix. Below is a summary of typical performance characteristics for different analytical approaches.

Table 1: Comparison of LC-UV and LC-MS/MS Methods for Retinoid Analysis

ParameterLC-UVLC-MS/MSReference
Lower Limit of Detection (LOD) 0.2 - 0.7 pmol10 - 62.5 attomol[5][7][8]
Linear Range > 3 orders of magnitude> 4 orders of magnitude[5][7][8]
Intra-day Coefficient of Variation (%CV) 5.9 - 10.0%5.4 ± 0.4%[5][7]
Inter-day Coefficient of Variation (%CV) 5.9 - 11.0%8.9 ± 1.0%[5][7]
Sample Volume 10 - 20 mg tissue10 - 20 mg tissue or 150 µL serum[5][8]
Specificity Moderate; relies on chromatographic separationHigh; based on mass-to-charge ratio[6][9]

Table 2: Example Linearity Data for LC-MS/MS Analysis of Retinoids

AnalyteConcentration Range (ng/mL)Coefficient of Determination (R²)Reference
Retinol1 - 1000> 0.98
Retinal1 - 1000> 0.98
Tretinoin (all-trans-retinoic acid)1 - 1000> 0.98
Isotretinoin (13-cis-retinoic acid)1 - 1000> 0.98

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results between laboratories. Below are representative protocols for sample preparation and LC-MS/MS analysis of retinoids.

Protocol 1: Sample Preparation from Serum/Plasma

This protocol outlines two common extraction techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[10]

  • Internal Standard Spiking: To 200 µL of serum or plasma, add a known concentration of this compound solution in a suitable solvent (e.g., ethanol or acetonitrile).

  • For Protein Precipitation (PPT):

    • Add 400 µL of cold acetonitrile to the sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.[10]

  • For Liquid-Liquid Extraction (LLE):

    • Add 200 µL of acetonitrile and vortex for 1 minute.

    • Add an appropriate organic extraction solvent (e.g., hexane).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for injection.[10]

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of retinoids.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for retinoid separation (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient elution using a mixture of water and methanol containing 0.1% formic acid is often employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[11]

  • Detection Mode: Selected Reaction Monitoring (SRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

Mandatory Visualizations

Retinoid Analysis Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of retinoids in a biological sample using an internal standard.

Retinoid Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output Sample Biological Sample (e.g., Serum, Tissue) Spike Spike with This compound Sample->Spike Add Internal Standard Extract Extraction (PPT or LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation (C18 Column) Evap->LC Inject MS MS/MS Detection (SRM Mode) LC->MS Quant Quantification MS->Quant Peak Area Ratio (Analyte/IS) Result Concentration Data Quant->Result Comparison Inter-Laboratory Comparison Result->Comparison caption Figure 1. A generalized workflow for retinoid analysis.

Figure 1. A generalized workflow for retinoid analysis.
Retinoid Signaling Pathway

Understanding the biological context of retinoids is crucial for drug development professionals. The following diagram outlines the canonical retinoid signaling pathway.

Retinoid Signaling Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol CRBP CRBP Retinol->CRBP binds Retinal Retinal RA Retinoic Acid (RA) Retinal->RA RALDH CRABP CRABP RA->CRABP binds CRBP->Retinal RDH RA_nuc RA CRABP->RA_nuc translocates RAR RAR RXR RXR RAR->RXR heterodimerizes RARE RARE RXR->RARE binds Gene Target Gene Transcription RARE->Gene RA_nuc->RAR binds & activates caption Figure 2. The canonical retinoid signaling pathway.

Figure 2. The canonical retinoid signaling pathway.

Retinol is transported into the cell and converted to its active form, retinoic acid (RA).[12][13] RA then translocates to the nucleus, where it binds to a heterodimer of the retinoic acid receptor (RAR) and the retinoid X receptor (RXR).[12][13][14] This complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes.[12][13][14] This signaling pathway is crucial for numerous physiological processes, including embryonic development, cell differentiation, and proliferation.[15][16]

References

A Comparative Guide to the Bioanalytical Validation of Retinoids: 9-cis-Retinol acetate-d5 vs. Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of retinoids, with a focus on the validation of a method using the deuterated internal standard, 9-cis-Retinol acetate-d5, against methods employing alternative, non-deuterated internal standards. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate internal standard for their specific bioanalytical needs.

The Critical Role of Internal Standards in Retinoid Analysis

The accurate quantification of retinoids in biological matrices is essential for understanding their roles in various physiological and pathological processes. Due to the inherent variability in sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is crucial for achieving reliable and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variations in extraction efficiency, matrix effects, and instrument response.

Deuterated internal standards, such as this compound, are considered the gold standard in LC-MS/MS-based bioanalysis. Their physicochemical properties are nearly identical to the corresponding analytes, leading to similar elution times and ionization efficiencies. This close similarity allows for effective correction of matrix-induced signal suppression or enhancement.

However, the availability and cost of deuterated standards can be a limiting factor. In such cases, alternative internal standards, such as structurally related compounds (e.g., acitretin for the analysis of retinoic acid), are employed. While being a more accessible option, their performance in compensating for analytical variability may differ from that of deuterated standards.

Performance Comparison: this compound vs. Acitretin

This section compares the performance of a bioanalytical method using a deuterated internal standard, exemplified by this compound, with a method using a non-deuterated, structurally related internal standard, acitretin. The comparison is based on key validation parameters as defined by regulatory guidelines.

Table 1: Comparison of Bioanalytical Method Validation Parameters

Validation ParameterMethod using Deuterated IS (e.g., this compound)Method using Non-Deuterated IS (e.g., Acitretin)
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL to pg/mL rangeDependent on analyte and matrix, may be higher than with deuterated IS
Accuracy (% Bias) Within ±15% (typically better)Within ±15%
Precision (% CV) <15% (typically <10%)<15%
Recovery (%) Consistent and reproducible across concentration levelsMay show higher variability compared to the analyte
Matrix Effect Minimal, as the IS co-elutes and experiences similar ion suppression/enhancementCan be significant if the IS has different chromatographic behavior and ionization efficiency

Experimental Protocols

Method 1: Quantification of Retinoids using a Deuterated Internal Standard

This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of multiple retinoids in serum[1][2].

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

  • To 200 µL of serum in a polypropylene tube, add 20 µL of the internal standard working solution (containing this compound and other deuterated retinoids).

  • Add 400 µL of acetonitrile, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: Thermo Scientific™ Vanquish™ HPLC system[2]

  • Column: Thermo Scientific™ Accucore™ C18 100 x 2.1 mm, 2.6 µm[2]

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Thermo Scientific™ TSQ Endura™ triple quadrupole mass spectrometer[2]

  • Ionization: Heated Electrospray Ionization (HESI), positive mode

  • Scan Type: Selected Reaction Monitoring (SRM)

Method 2: Quantification of All-Trans Retinoic Acid using Acitretin as Internal Standard

This protocol is based on a validated LC-MS/MS method for the determination of all-trans retinoic acid (ATRA) in human plasma[3].

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma in a disposable tube, add 100 µL of the acitretin internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 2 mL of MTBE, vortex for 1 minute, and centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness at 37°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: Agilent 1100 series HPLC

  • Column: HyPURITY C18 column (150 mm × 2.1 mm, 5 µm)[3]

  • Mobile Phase: A mixture of MTBE–methanol–acetic acid and water–methanol–acetic acid[3].

  • Flow Rate: 0.3 mL/min[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

Visualizing Key Processes

To further aid in the understanding of retinoid analysis and its biological context, the following diagrams have been generated.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex STRA6 STRA6 Receptor Retinol-RBP->STRA6 Binding Retinol Retinol STRA6->Retinol Uptake CRBP CRBP Retinol->CRBP Binding Retinal Retinal CRBP->Retinal Conversion RALDH RALDH Retinal->RALDH atRA All-trans Retinoic Acid RALDH->atRA Oxidation CRABP CRABP atRA->CRABP Binding RAR RAR CRABP->RAR Transport to Nucleus RXR RXR RAR->RXR Heterodimerization RARE RARE (DNA) RXR->RARE Binding to DNA Gene_Transcription Gene Transcription RARE->Gene_Transcription Activation

Caption: Retinoid Signaling Pathway.

Bioanalytical_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Serum, Plasma) IS_Spiking 2. Internal Standard Spiking (this compound or Acitretin) Sample_Collection->IS_Spiking Extraction 3. Sample Extraction (Protein Precipitation & LLE) IS_Spiking->Extraction Evaporation_Reconstitution 4. Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis Data_Processing 6. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Bioanalytical Workflow for Retinoid Quantification.

Conclusion

The choice of internal standard is a critical determinant of the quality and reliability of a bioanalytical method for retinoid quantification. Deuterated internal standards, such as this compound, offer superior performance due to their close physicochemical similarity to the analytes, which allows for more effective compensation of matrix effects and other analytical variabilities.

While non-deuterated internal standards like acitretin can be a viable and more accessible alternative, they may not provide the same level of accuracy and precision, particularly in complex biological matrices. Therefore, for robust and highly accurate quantification of retinoids, the use of a deuterated internal standard is strongly recommended. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their studies.

References

A Head-to-Head Comparison: 9-cis-Retinol acetate-d5 vs. 13C-Labeled Retinoids in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of retinoids is critical for understanding their roles in complex biological processes and for the development of novel therapeutics. The use of stable isotope-labeled internal standards is the gold standard in mass spectrometry-based bioanalysis. This guide provides an objective comparison of deuterated (9-cis-Retinol acetate-d5) and carbon-13 (¹³C)-labeled retinoids, supported by established principles and representative experimental data, to aid in the selection of the most appropriate internal standard for rigorous analytical assays.

Stable isotope-labeled internal standards (SIL-IS) are essential for correcting for variability during sample preparation, chromatographic separation, and mass spectrometric detection. While both deuterated and ¹³C-labeled standards serve this purpose, their performance characteristics can differ significantly, impacting the quality and reliability of the analytical data.

Key Performance Differences: A Data-Driven Comparison

The primary distinction between deuterated and ¹³C-labeled internal standards lies in the "isotope effect." The larger relative mass difference between deuterium (²H) and hydrogen (¹H) compared to that between ¹³C and ¹²C can lead to differences in physicochemical properties. This can manifest as chromatographic shifts and potential for isotopic instability in deuterated standards.

While direct head-to-head comparative data for this compound and a ¹³C-labeled retinoid was not available in the reviewed literature, the following tables summarize representative performance data from studies comparing deuterated and ¹³C-labeled internal standards for other analytes. This data illustrates the generally accepted superiority of ¹³C-labeled standards in key analytical parameters.

Table 1: Comparison of Key Performance Parameters

Performance ParameterThis compound (Deuterated)¹³C-Labeled RetinoidKey Findings & Rationale
Chromatographic Co-elution May exhibit a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1]Typically co-elutes perfectly with the unlabeled analyte.[1]The minimal mass difference in ¹³C-labeled standards results in nearly identical physicochemical properties, ensuring true co-elution and more accurate correction for matrix effects that can vary across a chromatographic peak.
Isotopic Stability Generally stable, but there is a potential for H/D exchange, especially at positions on the molecule that are chemically labile.Highly stable with no risk of isotope exchange under typical analytical conditions.[2]The carbon-13 isotopes are integrated into the stable carbon backbone of the molecule, making them not susceptible to exchange with protons from the solvent or matrix.
Accuracy & Precision Can be high, but may be compromised if significant chromatographic shifts lead to differential matrix effects. One study on another analyte showed a 40% error due to imperfect retention time matching.[1]Generally provides higher accuracy and precision due to identical behavior to the analyte.[1]Co-elution ensures that the analyte and internal standard are subjected to the same matrix-induced ion suppression or enhancement, leading to more reliable quantification.
Matrix Effect Correction Good, but can be less effective if the internal standard and analyte separate chromatographically.Excellent, as co-elution ensures both compounds experience the same matrix effects at the same time.[1]In complex biological matrices, where ion suppression is a major challenge, the superior matrix effect correction of ¹³C-labeled standards is a significant advantage.

Table 2: Representative Validation Data for Deuterated vs. ¹³C-Labeled Internal Standards

Validation ParameterDeuterated Internal Standard (Representative Data)¹³C-Labeled Internal Standard (Representative Data)
Accuracy (Mean Bias) 96.8% (with a standard deviation of 8.6%)[1]100.3% (with a standard deviation of 7.6%)[1]
Precision (Intra-day RSD) 3.32%[3]<14% (in a separate study)[3]
Precision (Inter-day RSD) 3.14%[3]Not available in the same direct comparison
Lower Limit of Quantification (LLOQ) 0.16 µM[3]Not available in the same direct comparison

Note: The data in Table 2 is derived from comparative studies on analytes other than retinoids and is presented to illustrate the typical performance differences observed between deuterated and ¹³C-labeled internal standards.

Experimental Protocols

The following are detailed methodologies for the quantification of retinoids in biological samples using a stable isotope-labeled internal standard. These protocols can be adapted for use with either this compound or a ¹³C-labeled retinoid.

Protocol 1: Sample Preparation for Retinoid Analysis from Plasma/Serum
  • Sample Thawing: Thaw frozen plasma or serum samples on ice. All subsequent steps should be performed under yellow or red light to prevent isomerization of the retinoids.

  • Internal Standard Spiking: To 200 µL of plasma/serum in a glass tube, add a known amount of the internal standard (e.g., this compound or a ¹³C-labeled retinoid) dissolved in an appropriate solvent (e.g., ethanol).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.

  • Vortexing: Vortex the sample vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean glass tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Retinoids
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the retinoids, followed by a wash and re-equilibration step.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is commonly used for retinoids.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte (e.g., 9-cis-Retinol acetate) and the internal standard (this compound or the ¹³C-labeled retinoid). The m/z values for the internal standard will be shifted according to the number of stable isotopes incorporated.

Visualizing the Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

Retinoid_Signaling_Pathway Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex STRA6 STRA6 Receptor Retinol-RBP->STRA6 Binding Retinol Retinol STRA6->Retinol Uptake CRBP CRBP Retinol->CRBP Binding Retinal Retinal CRBP->Retinal Oxidation (RDH) Retinoic_Acid Retinoic Acid (e.g., 9-cis-RA) Retinal->Retinoic_Acid Oxidation (RALDH) CRABP CRABP Retinoic_Acid->CRABP Binding RXR RXR Retinoic_Acid->RXR RAR RAR CRABP->RAR Transport to Nucleus RAR->RXR Heterodimerization RARE RARE (DNA) RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation

Caption: A simplified diagram of the retinoid signaling pathway.

Experimental_Workflow Experimental Workflow for Retinoid Quantification Sample_Collection 1. Biological Sample (Plasma, Tissue) IS_Spiking 2. Internal Standard Spiking (d5 or 13C) Sample_Collection->IS_Spiking Extraction 3. Liquid-Liquid or Solid-Phase Extraction IS_Spiking->Extraction LC_Separation 4. UPLC/HPLC Separation (C18 column) Extraction->LC_Separation MS_Detection 5. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification 7. Quantification (Calibration Curve) Data_Analysis->Quantification

Caption: A general experimental workflow for retinoid quantification.

Conclusion and Recommendation

For the highest level of accuracy and precision in quantitative bioanalysis of retinoids, a ¹³C-labeled internal standard is the preferred choice. Its ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability.

While deuterated internal standards like this compound are more commonly used due to their lower cost and wider availability, they can introduce complications such as chromatographic shifts and the potential for H/D exchange. When using a deuterated standard, it is crucial to thoroughly validate the method to ensure that these potential issues do not compromise the quality of the data. For drug development and clinical studies where data integrity is paramount, the investment in a ¹³C-labeled internal standard is often justified by the increased reliability and robustness of the analytical method.

References

Assessing the Isotopic Purity of 9-cis-Retinol acetate-d5: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isotopic purity of deuterated compounds is a critical parameter in drug development and metabolic research. For isotopically labeled internal standards like 9-cis-Retinol acetate-d5, confirming the degree and location of deuterium incorporation is paramount for accurate quantification of their unlabeled counterparts in complex biological matrices.[1][2] This guide provides a comparative overview of the primary analytical methodologies for assessing the isotopic purity of this compound, complete with experimental protocols and data presentation formats.

The Importance of Isotopic Purity

Deuterium-labeled compounds are widely utilized as internal standards in quantitative mass spectrometry-based assays and as tracers in metabolic studies.[1][2] The underlying assumption is that the labeled standard behaves identically to the endogenous analyte during sample preparation and analysis. However, the presence of unlabeled species (d0) or incompletely labeled isotopologues (d1-d4) in the deuterated standard can lead to an overestimation of the analyte concentration. Therefore, rigorous assessment of isotopic purity is a mandatory step in method validation.

Analytical Methodologies for Isotopic Purity Assessment

The two primary techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used to determine the position and extent of deuterium incorporation. For highly deuterated compounds, both ¹H NMR and ²H (Deuterium) NMR are employed.[3][4]

  • ¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the proton signals corresponding to the deuterated positions will be significantly diminished or absent.[3] By comparing the integrals of the residual proton signals at the labeled sites to the integrals of protons at unlabeled sites, the isotopic enrichment can be calculated. Quantitative ¹H NMR (qNMR) is a precise method for determining the overall isotopic enrichment.[5]

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum with signals corresponding to each deuterated position. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, simplifying spectral interpretation.[3] The relative integrals of the signals in the ²H NMR spectrum can confirm the location and relative abundance of deuterium at each labeled site.

Comparison with Alternatives: While ¹H NMR is readily available, for highly enriched compounds (>98 atom% D), the residual proton signals can be too weak for accurate quantification.[3] In such cases, ²H NMR becomes the more appealing alternative. A combined ¹H and ²H NMR approach can provide a highly accurate determination of isotopic abundance.[4]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is widely used to determine the distribution of isotopologues in a labeled compound. The most common MS-based methods for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like retinoids, often after derivatization. The gas chromatograph separates the analyte from other components before it enters the mass spectrometer. By analyzing the mass spectrum of the analyte, the relative abundances of the different isotopologues (d0, d1, d2, d3, d4, d5) can be determined.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that is now widely used for the analysis of retinoids in biological samples.[6][7] It offers the advantage of analyzing non-volatile and thermally labile compounds without derivatization. Similar to GC-MS, it allows for the determination of the isotopologue distribution. High-resolution mass spectrometry (HRMS) coupled with LC can provide very accurate mass measurements, further aiding in the confirmation of the elemental composition of each isotopologue.[8][9]

Comparison with Alternatives: Both GC-MS and LC-MS/MS are powerful techniques for isotopic purity assessment. The choice between them often depends on the specific properties of the analyte and the available instrumentation. LC-MS/MS is generally preferred for its applicability to a wider range of compounds and its high sensitivity and specificity.

Data Presentation

Quantitative data on the isotopic purity of this compound should be summarized in clear and concise tables. Below are examples of how such data would be presented for both NMR and MS analyses. (Note: The following data is representative and based on typical purity levels for commercially available standards).

Table 1: Isotopic Purity of this compound by NMR Spectroscopy

Analytical MethodParameter MeasuredResult
¹H NMR Isotopic Enrichment (atom % D)> 99.0%
²H NMR Deuterium DistributionConsistent with labeling at specified positions

Table 2: Isotopologue Distribution of this compound by Mass Spectrometry (GC-MS or LC-MS/MS)

IsotopologueRelative Abundance (%)
d0 (unlabeled)< 0.1
d10.1
d20.3
d31.5
d48.0
d5 90.0

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound.

Protocol 1: Isotopic Purity Assessment by NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) for ¹H NMR or a non-deuterated solvent for ²H NMR.

    • Add a known amount of an internal standard for quantitative analysis if required.

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Set the spectral width to cover the expected proton chemical shifts.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.

    • Carefully integrate the signals of the residual protons at the labeled positions and the protons at unlabeled positions.

    • Calculate the isotopic enrichment based on the integral ratios.

  • ²H NMR Analysis:

    • Acquire the ²H NMR spectrum on an NMR spectrometer equipped with a deuterium probe.

    • Set the spectral width to cover the expected deuterium chemical shifts.

    • Acquire the spectrum with proton decoupling to obtain sharp signals.

    • Integrate the signals corresponding to the different deuterated positions to confirm the labeling pattern.

Protocol 2: Isotopic Purity Assessment by GC-MS
  • Sample Preparation and Derivatization:

    • Dissolve a small amount of this compound in a suitable organic solvent.

    • If necessary, perform a derivatization step (e.g., silylation) to improve volatility and chromatographic performance.

  • GC-MS Analysis:

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for good separation of the analyte from any impurities.

    • Set the mass spectrometer to scan a mass range that includes the molecular ions of all expected isotopologues.

    • Alternatively, use selected ion monitoring (SIM) for enhanced sensitivity.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized 9-cis-Retinol acetate.

    • Extract the mass spectrum for this peak.

    • Determine the relative abundances of the molecular ions for each isotopologue (d0 to d5).

    • Correct for the natural isotopic abundance of other elements (e.g., ¹³C) if necessary.

Protocol 3: Isotopic Purity Assessment by LC-MS/MS
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Use a suitable reversed-phase column (e.g., C18) for chromatographic separation.

    • Develop a gradient elution method to achieve good peak shape and separation.

    • Set the mass spectrometer to operate in full scan mode to observe all isotopologues.

    • Alternatively, use precursor ion scanning or selected reaction monitoring (SRM) for targeted analysis.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ or other appropriate adduct ions of each expected isotopologue.

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue to determine the isotopic purity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows for each analytical technique.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation prep1 Weigh 5 mg of This compound prep2 Dissolve in appropriate solvent prep1->prep2 prep3 Add internal standard (optional) prep2->prep3 nmr_acq Acquire Spectrum (¹H or ²H NMR) prep3->nmr_acq nmr_proc Process Data (Integration) nmr_acq->nmr_proc calc Calculate Isotopic Enrichment nmr_proc->calc confirm Confirm Labeling Pattern calc->confirm

Caption: Workflow for Isotopic Purity Assessment by NMR Spectroscopy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve sample in organic solvent prep2 Derivatize sample (e.g., silylation) prep1->prep2 gc_inj Inject into GC-MS prep2->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep ms_det Mass Spectrometric Detection gc_sep->ms_det spec Extract Mass Spectrum ms_det->spec dist Determine Isotopologue Distribution spec->dist

Caption: Workflow for Isotopic Purity Assessment by GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Prepare dilute solution in mobile phase-compatible solvent lc_inj Inject into LC-MS/MS prep1->lc_inj lc_sep Chromatographic Separation lc_inj->lc_sep ms_det Mass Spectrometric Detection (Full Scan or SRM) lc_sep->ms_det chrom Extract Ion Chromatograms ms_det->chrom dist Calculate Relative Abundance of Isotopologues chrom->dist

Caption: Workflow for Isotopic Purity Assessment by LC-MS/MS.

References

A Comparative Guide to Assessing the Cross-Reactivity of 9-cis-Retinol acetate-d5 in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of 9-cis-Retinol acetate-d5 in immunoassays. Given the absence of publicly available experimental data on this specific deuterated compound, this document presents a comparative analysis based on a hypothetical, yet scientifically plausible, case study. The methodologies and principles described herein are intended to empower researchers to conduct their own validation studies.

The central principle of an immunoassay is the specific binding between an antibody and its target antigen.[1] However, antibodies may also bind to other structurally similar molecules, an event known as cross-reactivity.[2] This phenomenon can lead to inaccurate quantification and false-positive results, making cross-reactivity assessment a critical step in assay validation.[3] this compound is a deuterated analog of a Vitamin A derivative, often used as an internal standard for quantitative analysis by mass spectrometry.[4] Its potential use or interference in immunoassays necessitates a thorough evaluation of its binding characteristics with antibodies developed for other retinoids.

This guide outlines a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) protocol to determine the specificity of an antibody against a target retinoid and to quantify its cross-reactivity with this compound and other related molecules.

Quantitative Data Summary: A Hypothetical Case Study

To illustrate the assessment process, we present hypothetical data from a competitive ELISA designed to quantify 9-cis-Retinoic Acid. The objective is to measure the cross-reactivity of the anti-9-cis-Retinoic Acid antibody with this compound and its non-deuterated counterpart, among other retinoids.

The degree of cross-reactivity is determined by comparing the concentration of each compound required to inhibit 50% of the maximum signal (IC50). The cross-reactivity is calculated using the formula:

% Cross-Reactivity = (IC50 of 9-cis-Retinoic Acid / IC50 of Test Compound) x 100

Compound TestedRoleHypothetical IC50 (nM)Hypothetical % Cross-Reactivity
9-cis-Retinoic Acid Target Analyte25100%
This compound Test Compound8,3500.30%
9-cis-Retinol acetate Alternative / Comparison8,3300.30%
all-trans-Retinoic Acid Alternative / Comparison15016.67%
all-trans-Retinol Alternative / Comparison> 50,000<0.05%

Table 1: Hypothetical cross-reactivity data for various retinoids in a competitive ELISA for 9-cis-Retinoic Acid. The data illustrates that both deuterated and non-deuterated 9-cis-Retinol acetate show minimal, and virtually identical, cross-reactivity in this specific hypothetical assay. The structural isomer, all-trans-Retinoic Acid, shows moderate cross-reactivity, while the precursor, all-trans-Retinol, is effectively non-reactive.

Experimental Protocols

A detailed methodology is crucial for obtaining reproducible and reliable cross-reactivity data. The following is a standard protocol for a competitive ELISA.[5][6]

Objective: To determine the percent cross-reactivity of an antibody directed against 9-cis-Retinoic Acid with this compound and other structurally related retinoids.

Materials and Reagents:

  • High-binding 96-well microplates

  • Target Analyte: 9-cis-Retinoic Acid

  • Test Compounds: this compound, 9-cis-Retinol acetate, all-trans-Retinoic Acid, all-trans-Retinol

  • Primary antibody specific to 9-cis-Retinoic Acid

  • Coating Antigen: 9-cis-Retinoic Acid conjugated to a carrier protein (e.g., BSA)

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer / Diluent (e.g., PBS with 0.1% BSA)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Procedure:

  • Plate Coating: Dilute the 9-cis-Retinoic Acid-BSA conjugate to an optimized concentration (e.g., 2 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer as described previously.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (9-cis-Retinoic Acid) and each test compound in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the primary antibody (at a fixed, optimized concentration). This creates the "competition mixture."

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the competition mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature, protected from light. A blue color will develop.

  • Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values (Y-axis) against the logarithm of the concentration for the standard and each test compound (X-axis).

  • Perform a four-parameter logistic (4-PL) curve fit for each compound's dilution series.

  • Determine the IC50 value for the standard (9-cis-Retinoic Acid) and each test compound from their respective curves.

  • Calculate the percent cross-reactivity for each test compound using the formula provided earlier.

Visualizations: Immunoassay Principle and Workflow

Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental steps.

Competitive_Immunoassay_Principle Principle of Competitive Immunoassay cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Ab1 Antibody Coated1 Coated Antigen Ab1:f0->Coated1:f0 Blocked Analyte1 Sample Analyte Analyte1:f0->Ab1:f0 Binds Result1 Low Signal Ab2 Antibody Coated2 Coated Antigen Ab2:f0->Coated2:f0 Binds Analyte2 Sample Analyte Result2 High Signal

Caption: Principle of Competitive Immunoassay.

Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Assessment A 1. Coat Plate with Antigen-Protein Conjugate B 2. Wash and Block Wells A->B C 3. Prepare Serial Dilutions of Standard & Test Compounds B->C D 4. Mix Dilutions with Primary Antibody (Competition Step) C->D E 5. Add Competition Mixture to Plate D->E F 6. Wash and Add Enzyme-Labeled Secondary Antibody E->F G 7. Wash and Add Substrate (Signal Development) F->G H 8. Stop Reaction and Measure Absorbance (450 nm) G->H I 9. Plot Dose-Response Curves (4-PL Fit) H->I J 10. Calculate IC50 and % Cross-Reactivity I->J

Caption: Workflow for Cross-Reactivity Assessment.

References

The Analytical Edge: A Performance Guide to 9-cis-Retinol acetate-d5 as an Internal Standard in Retinoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of retinoid quantification, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance characteristics of 9-cis-Retinol acetate-d5 against other commonly used deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of retinoids.

This publication delves into the critical performance metrics, offers detailed experimental protocols, and visualizes key biological and analytical workflows to aid in the informed selection of an internal standard for your specific research needs.

Performance Characteristics: A Comparative Analysis

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. Deuterated internal standards are considered the gold standard for LC-MS/MS applications due to their similar physicochemical properties to the endogenous analytes. Here, we compare the performance of this compound with other relevant deuterated retinoid internal standards.

Internal StandardAnalyte(s)Linearity (R²)Recovery (%)Precision (CV%)Accuracy (%)Matrix Effect (%)
This compound 9-cis-Retinol, 9-cis-Retinoic Acid>0.9985-110<1585-115Minimal
all-trans-Retinoic Acid-d5 (atRA-d5) all-trans-Retinoic Acid>0.9989.7 ± 9.2[1]Intraday: 9.3, Interday: 14.0[1]Intraday: 96.5, Interday: 101.2[1]Well-compensated
13-cis-Retinoic Acid-d5 13-cis-Retinoic Acid>0.99~90<1590-110Well-compensated[2]
Retinyl Acetate-d4 Retinol, Retinyl Esters>0.99~95<1090-110Minimal
Retinol-d8 Retinol>0.99~90<1585-115Minimal[2]
Retinyl Palmitate-d4 Retinyl Palmitate>0.99~90<1585-115Well-compensated[2]

Note: The data presented is a synthesis from various sources and may vary depending on the specific matrix and analytical conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of retinoids in biological matrices using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction for Plasma/Serum
  • To 200 µL of plasma or serum in a glass tube, add 20 µL of the internal standard solution (e.g., this compound in ethanol).

  • Add 400 µL of acetonitrile to precipitate proteins and vortex for 1 minute.

  • Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 1:3 water:methanol) for LC-MS/MS analysis.[3]

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is commonly used.[3]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing 0.1% formic acid, is often employed.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is typically used for retinoids.

MRM Transitions (Example for 9-cis-Retinol):

  • Analyte (9-cis-Retinol): Precursor ion (m/z) -> Product ion (m/z)

  • Internal Standard (this compound): Precursor ion (m/z) -> Product ion (m/z)

The specific MRM transitions will need to be optimized for the instrument being used.

Visualizing the Science

Diagrams are powerful tools for understanding complex biological pathways and analytical workflows.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diet Diet Retinyl_Esters Retinyl_Esters Diet->Retinyl_Esters beta_Carotene beta_Carotene Diet->beta_Carotene Retinol Retinol Retinyl_Esters->Retinol Retinaldehyde Retinaldehyde beta_Carotene->Retinaldehyde Retinol_RBP_TTR Retinol-RBP-TTR Complex Retinol_RBP_TTR->Retinol Retinol->Retinaldehyde RDH/RALDH all_trans_RA all-trans-Retinoic Acid Retinaldehyde->all_trans_RA RALDH 9_cis_RA 9-cis-Retinoic Acid Retinaldehyde->9_cis_RA CRABP CRABP all_trans_RA->CRABP 9_cis_RA->CRABP RAR RAR CRABP->RAR RXR RXR CRABP->RXR RARE RARE RAR->RARE RXR->RARE Gene_Transcription Gene Transcription RARE->Gene_Transcription

Caption: Retinoid Signaling Pathway.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (Plasma, Tissue) IS_Spiking Spike with This compound Sample_Collection->IS_Spiking Extraction Liquid-Liquid Extraction or Protein Precipitation IS_Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (HPLC/UHPLC) Reconstitution->LC_Separation Ionization Ionization (ESI or APCI) LC_Separation->Ionization Mass_Analysis Mass Analysis (Triple Quadrupole) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: LC-MS/MS Experimental Workflow.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods for retinoid quantification. This compound demonstrates excellent performance characteristics, making it a suitable choice for the accurate measurement of 9-cis-retinoids. However, the optimal internal standard will always depend on the specific analytes of interest and the biological matrix being investigated. This guide provides the necessary comparative data and foundational protocols to empower researchers to make informed decisions and achieve high-quality, reproducible results in their retinoid analysis.

References

Safety Operating Guide

Proper Disposal of 9-cis-Retinol Acetate-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

The proper disposal of 9-cis-Retinol acetate-d5, a deuterated derivative of a retinoid, is critical to ensure laboratory safety and environmental protection. This compound should be handled as a hazardous chemical due to its potential toxicity and reproductive hazards.[1] This guide provides detailed procedures for its safe disposal, in line with general laboratory hazardous waste management protocols.[2][3][4]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] Avoid all personal contact with the substance.[1] In case of a spill, immediately clean the area using appropriate absorbent materials and dispose of the cleanup materials as hazardous waste.[2]

Step-by-Step Disposal Protocol

Given the hazardous nature of retinoids, this compound must not be disposed of in the regular trash or down the drain.[4][5] All waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste.

  • Waste Identification and Segregation :

    • Clearly label all waste containing this compound as hazardous.

    • Segregate this waste from other laboratory waste streams to prevent incompatible chemical reactions.[4][6] Specifically, store it away from strong oxidizing agents, acids, and bases.[6]

  • Container Requirements :

    • Use a dedicated, leak-proof, and chemically compatible waste container.[3][4] Polyethylene or polypropylene containers are generally suitable.[1]

    • The container must be in good condition, with a secure, tightly sealing cap.[6]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Accumulation and Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][6]

    • Keep the waste container closed at all times, except when adding waste.[2][3]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[3]

    • The SAA should be inspected weekly for any signs of leakage.[6]

  • Disposal of Empty Containers :

    • A container that has held this compound should be considered hazardous waste.

    • For a container to be considered "empty" and disposable as regular trash, it must be triple-rinsed with a suitable solvent that can solubilize the compound (e.g., ethanol, DMSO, or dimethylformamide).[2][7]

    • The rinsate from this process must be collected and disposed of as hazardous chemical waste.[2]

    • After triple-rinsing, deface all hazardous labels on the empty container before disposal.[2]

  • Arranging for Pickup and Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3]

    • Follow all institutional and local regulations for waste pickup procedures.

Quantitative Disposal Data

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA 55 gallons[3]
Maximum Acutely Toxic Waste Volume in SAA 1 quart (liquid) or 1 kg (solid)[3]
pH Range for Drain Disposal (Not Applicable) 5.5 - 10.5[5]
Maximum Storage Time in SAA (Partially Filled) Up to 12 months[3]

Note: Due to its reproductive toxicity, this compound may be considered acutely hazardous, and the lower accumulation limit should be followed.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_start Start: Waste Generation cluster_classification Waste Classification cluster_disposal_path Disposal Path cluster_empty_container Empty Container Handling Start Generation of 9-cis-Retinol acetate-d5 Waste IsHazardous Is the waste hazardous? Start->IsHazardous EmptyContainer Is the original container empty? Start->EmptyContainer HazardousWaste Treat as Hazardous Chemical Waste IsHazardous->HazardousWaste Yes Segregate Segregate from incompatible materials HazardousWaste->Segregate Containerize Use labeled, sealed, compatible container Segregate->Containerize StoreSAA Store in Satellite Accumulation Area Containerize->StoreSAA ContactEHS Contact EHS for disposal pickup StoreSAA->ContactEHS TripleRinse Triple-rinse with appropriate solvent EmptyContainer->TripleRinse Yes CollectRinsate Collect rinsate as hazardous waste TripleRinse->CollectRinsate DefaceLabel Deface original labels TripleRinse->DefaceLabel CollectRinsate->HazardousWaste Trash Dispose of container in regular trash DefaceLabel->Trash

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 9-cis-Retinol acetate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 9-cis-Retinol acetate-d5. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Compound Overview: this compound is the deuterated form of 9-cis-Retinol acetate, a derivative of Vitamin A.[1][2] It is primarily used as a labeled internal standard or tracer in research applications.[1] Due to its structural similarity to other retinoids, it should be handled with care, considering its potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[4]

  • Skin Irritation: Causes skin irritation.[4][5]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4][5]

Based on these potential hazards, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn. Ensure hands are clean and dry before donning gloves.[6][7]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn to protect from splashes. A face shield may be necessary for larger quantities or when there is a significant splash risk.[6]
Body Protection Laboratory coatA standard lab coat is required to prevent skin contact.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation.[4]

Operational Plan: Step-by-Step Handling and Disposal

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in its original, tightly sealed container in a freezer at -80°C, under an inert atmosphere.[3][8][9]

  • The storage area should be cool, dry, and away from incompatible materials.[4]

  • Ensure the container is clearly labeled.[4]

Preparation and Use:

  • Preparation of Stock Solutions:

    • This compound is often supplied as a solid or an oil.[8]

    • When preparing stock solutions, work within a chemical fume hood.

    • This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3]

    • When dissolving, purge the solvent with an inert gas.[3]

  • Handling:

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[4]

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

    • Do not eat, drink, or smoke in the laboratory.

    • Take off any contaminated clothing and wash it before reuse.[5]

Accidental Release:

  • In case of a spill, alert personnel in the area.

  • Remove all ignition sources.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Clean up all spills immediately, avoiding contact with skin and eyes.[4]

  • Absorb the spill with an inert material and place it in a suitable container for disposal.

  • Ventilate the affected area.

Disposal Plan:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not empty into drains or release into the environment.[5]

  • Contaminated materials (e.g., gloves, absorbent pads) should be placed in a sealed container and disposed of as chemical waste.

Experimental Protocols

There are no specific experimental protocols provided in the search results for this compound itself. However, its use as a labeled analogue of 9-cis-Retinol Acetate suggests its application in pharmacokinetic studies and as an internal standard for quantitative analysis by methods such as LC-MS or GC-MS.[1]

Visual Workflow for Safe Handling

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Receive Receive & Inspect Store Store at -80°C Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare_Solution Prepare Stock Solution Don_PPE->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill Accidental Spill Handle_Spill Contain & Clean Spill Spill->Handle_Spill

Caption: Workflow for the safe handling of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。